molecular formula C60H72N10O10S2 B605532 Dasminapant CAS No. 1570231-89-8

Dasminapant

Numéro de catalogue: B605532
Numéro CAS: 1570231-89-8
Poids moléculaire: 1157.4 g/mol
Clé InChI: AKLBERUGKZNEJY-RTEPGWBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

APG-1387 (CAS 1570231-89-8) is a novel, bivalent small-molecule SMAC mimetic that functions as a potent inhibitor of apoptosis proteins (IAP) antagonist . It specifically targets and promotes the rapid degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) by mimicking the endogenous second mitochondrial-derived activator of caspases (SMAC), thereby restoring caspase-dependent apoptosis in cancer cells . In cancer research, APG-1387 demonstrates a dual mechanism of action, directly inducing tumor cell apoptosis and enhancing innate and adaptive antitumor immunity . Preclinical studies show that APG-1387 can sensitize cancer cells to cytokines like TNF-α and TRAIL, as well as to immune cell-mediated killing by Natural Killer (NK) cells . Notably, its combination with anti-PD-1 antibodies has shown synergistic antitumor effects in syngeneic mouse models, attributed to the recruitment of CD3+ NK1.1+ cells and induction of cytokines like IL-12 from tumor cells, suggesting a potential to convert immunologically "cold" tumors into "hot" ones . A phase I clinical trial has confirmed that APG-1387 in combination with the PD-1 inhibitor toripalimab is well-tolerated and shows preliminary antitumor activity in patients with advanced solid tumors . Beyond oncology, APG-1387 is under investigation for chronic hepatitis B (CHB) infection, where it has demonstrated the ability to clear HBV in mouse models through a unique mechanism involving both the induction of apoptosis and the regulation of the immune microenvironment . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

Numéro CAS

1570231-89-8

Formule moléculaire

C60H72N10O10S2

Poids moléculaire

1157.4 g/mol

Nom IUPAC

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

InChI

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1

Clé InChI

AKLBERUGKZNEJY-RTEPGWBGSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

SMILES canonique

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

APG-1387, APG 1387l;  APG1387;  SM-1387;  SM 1387;  SM1387.

Origine du produit

United States

Foundational & Exploratory

Dasminapant's Mechanism of Action in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasminapant (APG-1387) is a potent, bivalent small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By targeting and antagonizing the Inhibitor of Apoptosis Proteins (IAPs), this compound effectively promotes programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's pro-apoptotic activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways. This compound leverages the extrinsic apoptosis pathway, demonstrating significant synergistic effects when combined with cytokines like Tumor Necrosis Factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL). A central element of its mechanism is the induced degradation of cellular IAP1 (cIAP1), which leads to the formation of a death-inducing signaling complex known as the ripoptosome, culminating in robust caspase activation and execution of the apoptotic program.

Introduction to this compound

This compound is a second-generation SMAC mimetic designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous SMAC/DIABLO protein. This allows it to bind with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP family members, including X-linked IAP (XIAP), cIAP1, and cIAP2.[1] In many cancers, the overexpression of IAPs is a key survival mechanism, enabling tumor cells to evade apoptosis by directly inhibiting caspases and modulating pro-survival signaling pathways like NF-κB.[2][3] this compound's bivalent structure allows it to efficiently dimerize and induce the auto-ubiquitination and subsequent proteasomal degradation of cIAPs, thereby removing a critical brake on the cellular death machinery.[1]

Core Mechanism of Apoptosis Induction

The primary mechanism by which this compound induces apoptosis is through the potent and rapid degradation of IAPs, which in turn sensitizes cancer cells to extrinsic death signals.

IAP Antagonism and Degradation

This compound binds to the BIR domains of cIAP1, cIAP2, and XIAP. Its primary action is inducing the E3 ubiquitin ligase activity of cIAP1, leading to its rapid auto-ubiquitination and degradation by the proteasome.[1][3] This eliminates the cell's ability to suppress caspase activation. While this compound can also antagonize XIAP, its most pronounced effect is the degradation of cIAP1/2.[3]

Ripoptosome Formation and Caspase-8 Activation

The degradation of cIAPs is a critical trigger for the assembly of a cytoplasmic, multi-protein complex known as the ripoptosome .[1] This complex serves as a platform for the activation of initiator caspase-8. The core components of the ripoptosome include:

  • Receptor-Interacting Protein Kinase 1 (RIPK1)

  • Fas-Associated Death Domain (FADD)

  • Pro-caspase-8

In a normal, healthy cell, cIAPs constantly ubiquitinate RIPK1, marking it for non-degradative processes and preventing it from assembling into a death-inducing complex. Upon this compound-induced cIAP degradation, RIPK1 is liberated and stabilized, allowing it to bind to FADD and pro-caspase-8.[1] The proximity of pro-caspase-8 molecules within the ripoptosome facilitates their auto-cleavage and activation.

Executioner Caspase Activation and Synergy with TNF-α/TRAIL

Activated caspase-8 initiates a downstream caspase cascade by cleaving and activating executioner caspases, primarily caspase-3 and caspase-7 . These activated executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

While this compound can induce apoptosis as a single agent in some sensitive cell lines, its activity is dramatically enhanced by the presence of extrinsic death ligands like TNF-α or TRAIL.[3] These ligands bind to their respective death receptors (TNFR1, TRAIL-R1/R2), which further promotes the recruitment of RIPK1 and FADD, amplifying the formation of the ripoptosome and subsequent caspase-8 activation.[1][3] This synergistic effect is crucial, as many cancer cells that are resistant to this compound alone become highly sensitive in the presence of even low levels of TNF-α.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in this compound's mechanism of action.

Diagram 1: this compound Mechanism of Action

Dasminapant_MoA cluster_drug Drug Action cluster_iap IAP Regulation cluster_ripoptosome Ripoptosome Formation cluster_caspase Caspase Cascade cluster_tnf Extrinsic Signal Synergy This compound This compound (APG-1387) cIAP1 cIAP1/2 This compound->cIAP1 Binds & Inhibits XIAP XIAP This compound->XIAP Binds & Inhibits Proteasome Proteasome cIAP1->Proteasome Auto-ubiquitination & Degradation RIPK1 RIPK1 cIAP1->RIPK1 Inhibits Assembly (via Ubiquitination) ProCasp37 Pro-Caspase-3/7 XIAP->ProCasp37 Inhibits Proteasome->RIPK1 Allows RIPK1 Stabilization Ripoptosome Ripoptosome (RIPK1-FADD-Casp8) RIPK1->Ripoptosome FADD FADD FADD->Ripoptosome ProCasp8 Pro-Caspase-8 ProCasp8->Ripoptosome Casp8 Active Caspase-8 Ripoptosome->Casp8 Proximity-induced Activation Casp8->ProCasp37 Cleaves & Activates Casp37 Active Caspase-3/7 PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP PARP->cPARP TNF TNF-α / TRAIL TNFR TNFR1 / TRAIL-R TNF->TNFR TNFR->RIPK1 Recruits Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture (e.g., HepG2, SKOV3) treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. TNF-α/TRAIL 4. This compound + TNF-α/TRAIL start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation harvest_wb Harvest Cells & Lyse for Protein Extraction incubation->harvest_wb harvest_flow Harvest Cells & Stain with Annexin V / 7-AAD incubation->harvest_flow harvest_caspase Harvest Cells & Lyse for Caspase Activity incubation->harvest_caspase western_blot Western Blot Analysis (cIAP1, Cleaved Casp-3, Cleaved PARP) harvest_wb->western_blot end Data Analysis & Conclusion western_blot->end flow_cytometry Flow Cytometry Analysis (Quantify Apoptotic Cells) harvest_flow->flow_cytometry flow_cytometry->end caspase_glo Caspase-Glo® 3/7 Assay (Measure Luminescence) harvest_caspase->caspase_glo caspase_glo->end

References

APG-1387: A Bivalent SMAC Mimetic for Cancer Therapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APG-1387 is a novel, clinical-stage, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By targeting Inhibitor of Apoptosis Proteins (IAPs), APG-1387 promotes apoptosis in cancer cells and modulates the immune system, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides an in-depth overview of APG-1387, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

The evasion of apoptosis is a hallmark of cancer. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, often overexpressed in tumor cells, leading to therapeutic resistance and poor prognosis. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, exert their anti-apoptotic effects by directly inhibiting caspases or by modulating signaling pathways like NF-κB.

SMAC mimetics are a class of drugs designed to antagonize IAPs, thereby restoring the apoptotic signaling cascade. APG-1387 is a bivalent SMAC mimetic, meaning it possesses two IAP-binding motifs, which allows for potent and sustained target engagement.[1] This design enables APG-1387 to effectively induce the degradation of cIAP1 and cIAP2 and antagonize the function of XIAP.[1][2]

Mechanism of Action

APG-1387 functions by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins.[3][4] This interaction mimics the binding of the endogenous SMAC protein.

2.1. Induction of cIAP1/2 Degradation and NF-κB Signaling: Upon binding to the BIR domains of cIAP1 and cIAP2, APG-1387 induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[4][5] The degradation of cIAP1/2 has two major consequences:

  • Activation of the Non-Canonical NF-κB Pathway: cIAP1/2 are key negative regulators of the non-canonical NF-κB pathway. Their degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines and enhance anti-tumor immunity.[5]

  • Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their inhibitory effect on the TNFα signaling pathway. This leads to the formation of the ripoptosome, a signaling complex that activates caspase-8 and initiates apoptosis.[6]

2.2. Antagonism of XIAP: As a bivalent SMAC mimetic, APG-1387 can concurrently bind to the BIR2 and BIR3 domains of XIAP, effectively neutralizing its inhibition of caspases-3, -7, and -9.[3] This relieves the block on both the intrinsic and extrinsic pathways of apoptosis.

The following diagram illustrates the core mechanism of action of APG-1387.

APG1387_Mechanism cluster_Cell Cancer Cell APG1387 APG-1387 cIAP1_2 cIAP1/cIAP2 APG1387->cIAP1_2 Binds to BIR domains XIAP XIAP APG1387->XIAP Binds to BIR domains Caspases Caspases (3, 7, 9) APG1387->Caspases Relieves Inhibition Ub Ubiquitin cIAP1_2->Ub Proteasome Proteasome cIAP1_2->Proteasome Degradation NIK NIK cIAP1_2->NIK Inhibits TNFa_pathway TNFα Signaling (Ripoptosome Formation) cIAP1_2->TNFa_pathway Inhibits XIAP->Caspases Inhibits Ub->cIAP1_2 Ubiquitination Proteasome->NIK Stabilizes NonCan_NFkB Non-Canonical NF-κB Pathway NIK->NonCan_NFkB Activates ImmuneModulation Immune Modulation NonCan_NFkB->ImmuneModulation TNFa_pathway->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Core mechanism of APG-1387 as a bivalent SMAC mimetic.

Preclinical Data

APG-1387 has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with other therapies.

3.1. In Vitro Efficacy:

Cell LineCancer TypeAssayEndpointResultReference
SKOV3Ovarian CancerCCK-8EC500.097 µM[6]
OVCAR3Ovarian CancerCCK-8EC500.2113 µM[6]
HepG2Hepatocellular CarcinomaCCK-8Cell ViabilityModest effect as monotherapy[5]
HCCLM3Hepatocellular CarcinomaCCK-8Cell ViabilityModest effect as monotherapy[5]
HepG2Hepatocellular CarcinomaCCK-8Cell ViabilitySignificant reduction with TNF-α or TRAIL[5]
HCCLM3Hepatocellular CarcinomaCCK-8Cell ViabilitySignificant reduction with TNF-α or TRAIL[5]
NPC cell linesNasopharyngeal CarcinomaCell ViabilityApoptosisPotent induction with TNF-α[7]

3.2. In Vivo Efficacy:

APG-1387 has shown potent single-agent anti-tumor activity in xenograft models of nasopharyngeal carcinoma.[7] In a hepatocellular carcinoma xenograft model, the combination of APG-1387 and pre-activated Natural Killer (NK) cells significantly inhibited tumor growth.[5]

Clinical Data

APG-1387 has been evaluated in several Phase I and Phase II clinical trials in patients with advanced solid tumors and hematologic malignancies.

4.1. Monotherapy:

A Phase I dose-escalation study in 28 patients with advanced solid tumors in China showed that APG-1387 was well-tolerated at doses up to 45 mg.[3] The maximum tolerated dose (MTD) was not reached.[3] In a separate Phase I trial, 28 subjects with advanced solid tumors received APG-1387 monotherapy. The disease control rate (DCR) was 21.7%, although no objective responses were observed.[3]

4.2. Combination Therapy:

  • With Pembrolizumab (Anti-PD-1): A Phase Ib/II study (NCT03386526) evaluated APG-1387 in combination with pembrolizumab in patients with advanced solid tumors. The combination was found to be well-tolerated.

  • With Toripalimab (Anti-PD-1): In a Phase I trial, 22 patients with advanced solid tumors received APG-1387 in combination with toripalimab. The recommended Phase II dose (RP2D) for APG-1387 was 45 mg weekly. The objective response rate (ORR) was 13.6%, with one complete response, and the DCR was 54.5%.[3]

  • With Chemotherapy (Nab-paclitaxel plus Gemcitabine): A Phase Ib/II trial is evaluating APG-1387 in combination with nab-paclitaxel and gemcitabine for the treatment of advanced pancreatic cancer.[5]

Trial IdentifierPhaseTreatmentTumor TypeKey FindingsReference
CTR20150161IAPG-1387 MonotherapyAdvanced Solid TumorsWell-tolerated up to 45 mg; MTD not reached.[3]
Phase IIAPG-1387 MonotherapyAdvanced Solid TumorsDCR of 21.7%.[3]
NCT03386526Ib/IIAPG-1387 + PembrolizumabAdvanced Solid TumorsWell-tolerated combination.
Phase IIAPG-1387 + ToripalimabAdvanced Solid TumorsRP2D of 45 mg weekly; ORR 13.6%; DCR 54.5%.[3]
NCT04643405Ib/IIAPG-1387 + Nab-paclitaxel + GemcitabineAdvanced Pancreatic CancerOngoing.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of APG-1387.

5.1. Cell Viability Assay (CCK-8):

Objective: To determine the effect of APG-1387 on the viability of cancer cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/ml and allow them to adhere for 24 hours.[6]

  • Treat the cells with various concentrations of APG-1387. Include a vehicle-treated control group.[6]

  • Incubate the cells for 72 hours.[6]

  • Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 30 minutes to 4 hours at 37°C.[5][6]

  • Measure the absorbance at 450 nm using a microplate reader.[5]

  • Calculate the inhibition rate of cell proliferation using the formula: ((A450_control - A450_treated) / A450_control) * 100%.[6]

5.2. Apoptosis Assay (Annexin V/PI Staining):

Objective: To quantify the induction of apoptosis by APG-1387.

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and treat with desired concentrations of APG-1387 for 24 hours.[6]

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry.[6]

The following diagram outlines the workflow for the apoptosis assay.

Apoptosis_Workflow start Seed cells in 6-well plates treat Treat with APG-1387 (24 hours) start->treat harvest Harvest adherent and floating cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin-binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (in the dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Experimental workflow for apoptosis analysis using Annexin V/PI staining.

5.3. Western Blot for IAP Degradation:

Objective: To assess the degradation of cIAP1, cIAP2, and XIAP following treatment with APG-1387.

Protocol:

  • Treat cells with APG-1387 for the desired time points.

  • Lyse the cells in RIPA buffer to extract total protein.[5]

  • Determine protein concentration using a BCA assay.[5]

  • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[5]

  • Visualize the protein bands using an ECL detection system.[5]

5.4. TNF-α Secretion Assay (ELISA):

Objective: To measure the secretion of TNF-α from cells treated with APG-1387.

Protocol:

  • Treat cells with APG-1387 for various time points.

  • Collect the cell culture supernatant.[6]

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α according to the manufacturer's instructions.[6] This typically involves:

    • Coating a 96-well plate with a capture antibody for TNF-α.

    • Adding the cell culture supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to a detectable signal.

    • Measuring the signal using a microplate reader.

Signaling Pathways

The following diagram depicts the signaling pathways modulated by APG-1387.

Signaling_Pathways cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Ripoptosome Ripoptosome (TRADD, FADD, RIPK1) TNFR1->Ripoptosome APG1387 APG-1387 cIAP1_2 cIAP1/cIAP2 APG1387->cIAP1_2 Inhibits XIAP XIAP APG1387->XIAP Inhibits NIK NIK cIAP1_2->NIK Degrades cIAP1_2->Ripoptosome Inhibits Caspase3_7 Caspases-3/7 XIAP->Caspase3_7 Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits p100_p52 p100 -> p52 NIK->p100_p52 Activates p52_RelB p52/RelB Complex p100_p52->p52_RelB RelB RelB RelB->p52_RelB Procaspase8 Pro-caspase-8 Ripoptosome->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3_7 Pro-caspases-3/7 Caspase8->Procaspase3_7 Cleaves Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3_7 Cleaves Apoptosome Apoptosome Apoptosome->Procaspase9 Recruits Gene_Expression Gene Expression (e.g., cytokines) p52_RelB->Gene_Expression Transcription

References

Dasminapant (APG-1387): A Technical Guide to Its Interaction with XIAP, cIAP1, and cIAP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant (also known as APG-1387) is a clinical-stage, bivalent small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent Inhibitor of Apoptosis Protein (IAP) antagonist, this compound targets key regulators of cell death, including X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4] IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by suppressing apoptosis.[5] By antagonizing these proteins, this compound aims to restore the natural apoptotic signaling pathways, thereby promoting cancer cell death. This document provides an in-depth technical overview of this compound's mechanism of action, its effects on target proteins, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions by mimicking the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of the endogenous protein SMAC/DIABLO. This motif allows it to bind with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP proteins. The consequences of this binding are twofold and target-specific:

  • Antagonism of cIAP1 and cIAP2: this compound binding to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity. This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[6] The degradation of these proteins is a critical event that unleashes multiple downstream anti-tumor effects.

  • Antagonism of XIAP: XIAP is the most potent endogenous caspase inhibitor, directly binding and neutralizing initiator caspase-9 (via its BIR3 domain) and effector caspases-3 and -7 (via its BIR2 domain).[7] this compound binding to the BIR domains of XIAP physically displaces these caspases, liberating them to execute the apoptotic cascade.[8]

Biochemical and Cellular Activity

While specific binding affinity data (Ki) for this compound against purified IAP proteins are not extensively available in the public domain, the activity profile can be understood through its observed cellular effects and by comparison with other well-characterized SMAC mimetics.

Cellular Activity of this compound

This compound has been shown to induce the degradation of cIAP proteins in a dose-dependent manner. In hepatocellular carcinoma cell lines like HepG2 and HCCLM3, treatment with this compound at concentrations ranging from 0.02 to 20 µM for 24 hours leads to a rapid decrease in cIAP1 and cIAP2 protein levels.[3] The degradation of XIAP is also observed, though it is reported to be less potent compared to its effect on cIAPs.[3]

Comparative Biochemical Activity of SMAC Mimetics

To provide a quantitative context for the potency of this drug class, the binding affinities of other prominent SMAC mimetics are presented below. These values represent the concentration of the compound required to inhibit 50% of the target protein's activity (IC50) or the inhibition constant (Ki).

CompoundTarget ProteinBinding Affinity (Ki / Kd)
Xevinapant (AT-406) XIAP (BIR3)66.4 nM (Ki)[9]
cIAP1 (BIR3)1.9 nM (Ki)[9]
cIAP2 (BIR3)5.1 nM (Ki)[9]
Birinapant (TL32711) XIAP45 nM (Kd)[4][8]
cIAP1<1 nM (Kd)[4][8]
GDC-0152 XIAP (BIR3)28 nM (Ki)[4]
cIAP1 (BIR3)17 nM (Ki)[4]
cIAP2 (BIR3)43 nM (Ki)[4]
SM-164 XIAP (BIR2-BIR3)1.39 nM (IC50)[8]

Table 1: Binding affinities of selected SMAC mimetics against XIAP, cIAP1, and cIAP2 BIR domains.

Modulation of Signaling Pathways

This compound's engagement with its target IAPs triggers significant perturbations in key signaling pathways that govern cell survival and death.

Induction of Apoptosis

By neutralizing IAP-mediated suppression, this compound reactivates the apoptotic machinery. The degradation of cIAP1/2 and the direct inhibition of XIAP lead to the activation of caspase-8 in the extrinsic pathway and prevent the inhibition of caspases-9, -3, and -7 in the intrinsic pathway. This dual effect ensures a robust pro-apoptotic signal.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFR1->Complex_I Complex_II Complex II (Ripoptosome) (FADD, Caspase-8, RIPK1) Complex_I->Complex_II cIAP1/2 Degradation Casp8 Active Caspase-8 Complex_II->Casp8 Casp37 Active Caspase-3/7 Casp8->Casp37 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Stress Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis This compound This compound cIAP12_node cIAP1/2 This compound->cIAP12_node Induces Degradation XIAP_node XIAP This compound->XIAP_node Inhibits cIAP12_node->Complex_I Stabilizes XIAP_node->Casp9 Inhibits XIAP_node->Casp37 Inhibits

Caption: this compound-induced apoptosis pathway.

Activation of the Non-Canonical NF-κB Pathway

In healthy cells, cIAP1/2 continuously ubiquitinate and target NF-κB-inducing kinase (NIK) for degradation, keeping the non-canonical NF-κB pathway inactive. The degradation of cIAP1/2 by this compound leads to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn processes p100 to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression, which can include the production of pro-inflammatory cytokines that enhance anti-tumor immunity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP12 cIAP1/2 This compound->cIAP12 Induces Degradation TRAF2 TRAF2 NIK NIK cIAP12->NIK Degrades IKKa IKKα NIK->IKKa Phosphorylates p100_RelB p100/RelB IKKa->p100_RelB Processes p52_RelB p52/RelB p100_RelB->p52_RelB Transcription Gene Transcription (e.g., TNFα) p52_RelB->Transcription Translocates & Activates

Caption: Activation of non-canonical NF-κB pathway.

Key Experimental Methodologies

The characterization of this compound and its effects on XIAP, cIAP1, and cIAP2 involves a suite of biochemical and cell-based assays.

General Experimental Workflow

A typical workflow for evaluating a SMAC mimetic like this compound involves progressing from biochemical assays to cellular and in vivo models to confirm its mechanism of action and efficacy.

G A Biochemical Assays (e.g., FP, TR-FRET) Determine Ki/IC50 vs. XIAP, cIAP1, cIAP2 B Cellular Assays (Target Engagement) Western Blot for cIAP1/2 Degradation A->B Confirm On-Target Cellular Activity C Cellular Assays (Phenotypic Effects) Annexin V/PI for Apoptosis Caspase-Glo for Activity B->C Link Target Engagement to Phenotype D Cell Viability Assays (e.g., MTT, CTG) Determine EC50/GI50 in Cancer Cell Lines C->D Quantify Potency E In Vivo Studies Xenograft Models Assess Anti-Tumor Efficacy and Tolerability D->E Validate in Preclinical Models

Caption: Standard workflow for IAP antagonist evaluation.

Western Blot for cIAP Degradation

This protocol is used to visually confirm the this compound-induced degradation of cIAP1, cIAP2, and changes in XIAP levels.

  • Cell Treatment: Plate cancer cells (e.g., MDA-MB-231, HepG2) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Treat cells with this compound as described above.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Caspase Activity Assay

This luminescent assay measures the activity of key executioner caspases to confirm the functional outcome of IAP antagonism.

  • Cell Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

  • Lysis and Reagent Addition: Add a Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer that promotes cell lysis.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of active caspase-3/7.

Conclusion

This compound is a potent, bivalent SMAC mimetic that effectively antagonizes XIAP, cIAP1, and cIAP2. Its mechanism of action, centered on inducing the degradation of cIAPs and liberating caspases from XIAP-mediated inhibition, leads to robust induction of apoptosis and modulation of NF-κB signaling in cancer cells. The comprehensive experimental methodologies outlined herein provide a framework for the continued investigation and characterization of this compound and other next-generation IAP antagonists in preclinical and clinical settings.

References

An In-Depth Technical Guide to Dasminapant-Induced PARP Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasminapant (APG-1387) is a clinical-stage, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound relieves the IAP-mediated suppression of caspases, leading to the induction of apoptosis in cancer cells. A key hallmark of this apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative analysis of this compound-induced PARP cleavage, intended for researchers and professionals in the field of oncology drug development.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that targets IAP family members, including X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1][2] These proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspase activity and promoting cell survival.[2] this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, disrupting their ability to inhibit caspases-3, -7, and -9.[2] This leads to the activation of the caspase cascade, a crucial component of the apoptotic machinery. The induction of apoptosis by this compound is a key mechanism of its anti-tumor activity.[1]

The Role of PARP Cleavage in Apoptosis

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that plays a vital role in DNA repair.[3] In response to DNA damage, PARP synthesizes poly (ADP-ribose) chains on nuclear proteins, a process that is critical for the recruitment of DNA repair machinery. During apoptosis, PARP is a primary substrate for activated caspase-3 and caspase-7. Cleavage of the 116 kDa full-length PARP protein generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain. This cleavage event serves two main purposes in the execution of apoptosis:

  • Inactivation of DNA repair: The separation of the DNA-binding and catalytic domains renders PARP inactive, preventing the cell from repairing DNA damage and thus committing it to apoptosis.

  • Conservation of cellular energy: The catalytic activity of PARP consumes significant amounts of NAD+ and ATP. Inactivation of PARP prevents this energy depletion, ensuring that sufficient energy is available for the active processes of apoptosis.

The detection of the 89 kDa cleaved PARP fragment is widely considered a reliable biochemical hallmark of apoptosis.

Signaling Pathway of this compound-Induced PARP Cleavage

The induction of PARP cleavage by this compound is a multi-step process that involves the antagonism of IAPs and the subsequent activation of the caspase cascade. The signaling pathway can be visualized as follows:

Dasminapant_PARP_Cleavage_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway TNF TNF-α / TRAIL TNFR Death Receptors (TNFR1, TRAIL-R1/2) TNF->TNFR FADD FADD TNFR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 This compound This compound (APG-1387) IAPs IAP Proteins (cIAP1, cIAP2, XIAP) This compound->IAPs inhibits IAPs->Caspase8 IAPs->Caspase9 Caspase37 Active Caspase-3/7 IAPs->Caspase37 SMAC Endogenous SMAC/DIABLO SMAC->IAPs inhibits Procaspase37->Caspase37 PARP PARP (116 kDa) Caspase37->PARP cleaves Apoptosis Apoptosis Caspase37->Apoptosis CleavedPARP Cleaved PARP (89 kDa) CleavedPARP->Apoptosis

This compound-induced PARP cleavage signaling pathway.

Quantitative Analysis of this compound-Induced Apoptosis and PARP Cleavage

While this compound has been shown to induce apoptosis and PARP cleavage, publicly available quantitative data from dose-response studies with this compound as a monotherapy is limited. The following tables are illustrative, based on typical results seen with SMAC mimetics and apoptosis-inducing agents, to provide a framework for data presentation.

Table 1: Illustrative Dose-Response of this compound on Apoptosis in Cancer Cells

This compound Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)5.2 ± 1.12.3 ± 0.5
0.112.8 ± 2.54.1 ± 0.8
125.6 ± 3.28.7 ± 1.3
1048.3 ± 4.115.2 ± 2.0
2065.7 ± 5.522.4 ± 2.8

Data are presented as mean ± SD from a representative experiment.

Table 2: Illustrative Quantification of PARP Cleavage by Western Blot Densitometry

This compound Concentration (µM)Relative Density of Cleaved PARP (89 kDa) / β-actinFold Change vs. Control
0 (Control)0.15 ± 0.031.0
0.10.45 ± 0.083.0
11.20 ± 0.158.0
102.85 ± 0.2219.0
204.50 ± 0.3530.0

Data are presented as mean ± SD from a representative experiment.

Detailed Experimental Protocols

Western Blot Analysis of PARP Cleavage

This protocol outlines the key steps for detecting full-length and cleaved PARP in cell lysates following treatment with this compound.

5.1.1. Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Densitometry 10. Densitometry Analysis Detection->Densitometry

Workflow for Western blot analysis of PARP cleavage.

5.1.2. Materials

  • Cell Lines: e.g., HepG2, HCCLM3 (or other relevant cancer cell lines)[1]

  • This compound (APG-1387): Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Rabbit anti-cleaved PARP (Asp214) monoclonal antibody (e.g., 1:1000 dilution)

    • Rabbit anti-PARP polyclonal antibody (detects full-length and cleaved PARP) (e.g., 1:1000 dilution)

    • Mouse anti-β-actin monoclonal antibody (loading control) (e.g., 1:5000 dilution)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (e.g., 1:5000 dilution)

    • HRP-conjugated goat anti-mouse IgG (e.g., 1:5000 dilution)

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels

  • Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

5.1.3. Procedure

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1-20 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the intensity of the cleaved PARP band relative to the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

5.2.1. Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting Cell_Culture->Cell_Harvesting Annexin_V_PI_Staining 3. Annexin V & PI Staining Cell_Harvesting->Annexin_V_PI_Staining Flow_Cytometry 4. Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Gating 5. Gating & Quantification Flow_Cytometry->Gating

Workflow for apoptosis analysis by flow cytometry.

5.2.2. Materials

  • Annexin V-FITC/APC Apoptosis Detection Kit: Contains Annexin V conjugate, Propidium Iodide (PI), and binding buffer.

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

5.2.3. Procedure

  • Cell Treatment: Treat cells with this compound as described for the Western blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V conjugate and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Gate the cell populations to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on IAP-mediated survival. The induction of PARP cleavage is a critical downstream event in the mechanism of action of this compound and serves as a robust biomarker for its pro-apoptotic activity. The protocols and data presentation frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals to effectively study and quantify the effects of this compound on this key apoptotic marker. Further investigations into the quantitative dose-response and time-course of this compound-induced PARP cleavage in various cancer models will be crucial for its continued clinical development.

References

A Technical Guide to Preclinical Research on Dasminapant (APG-1387) in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research conducted on Dasminapant (also known as APG-1387) for the treatment of hepatocellular carcinoma (HCC). This compound is a novel, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting cancer cell death. This document summarizes the mechanism of action, in vitro and in vivo data from key preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as an antagonist of the IAP family of proteins, which includes XIAP, cIAP-1, cIAP-2, and ML-IAP.[1] These proteins are frequently overexpressed in cancer cells, where they inhibit apoptosis by binding to and neutralizing caspases. By mimicking the endogenous protein SMAC, this compound binds to IAPs, primarily inducing the degradation of cIAP-1 and XIAP.[1] This action liberates caspases from IAP-mediated inhibition, leading to the activation of caspase-3, subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), and ultimately, the induction of apoptosis.[1]

Dasminapant_Mechanism_of_Action cluster_0 Apoptotic Signaling SMAC Endogenous SMAC IAPs IAP Proteins (XIAP, cIAP-1, cIAP-2) SMAC->IAPs Inhibits This compound This compound (APG-1387) This compound->IAPs Inhibits & Induces Degradation Caspase3 Caspase-3 Activation & PARP Cleavage IAPs->Caspase3 Blocks Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action as an IAP antagonist.

In Vitro Preclinical Data

Preclinical studies have evaluated the activity of this compound in established human HCC cell lines, including HepG2 and HCCLM3. The research demonstrates that this compound effectively induces the degradation of IAP proteins and sensitizes HCC cells to cytokine-induced apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro experiments.

Cell LineTreatmentKey FindingReference
HepG2, HCCLM3This compound (0.02-20 µM) for 24 hoursInduces rapid, dose-dependent degradation of cellular IAPs (cIAPs).[1]
HepG2, HCCLM3This compound (2 µM) for 24 hoursEnhances the anti-cancer effects of TNF-α and TRAIL.[1]
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key in vitro experiments.

In_Vitro_Workflow cluster_assays Endpoint Assays start HCC Cell Culture (HepG2, HCCLM3) treatment Treat with this compound (Dose-Response) start->treatment wb Western Blot (cIAP, XIAP, Caspase-3) treatment->wb viability Viability Assay (with TNF-α/TRAIL) treatment->viability analysis Data Analysis wb->analysis viability->analysis

Caption: A typical workflow for in vitro evaluation of this compound.

A. Cell Culture:

  • Cell Lines: HepG2 and HCCLM3 human hepatocellular carcinoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

B. Western Blot Analysis for IAP Degradation:

  • Seeding: Plate 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.02 to 20 µM) for a specified duration (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Cell Viability Assay for TNF-α/TRAIL Sensitization:

  • Seeding: Plate 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound (e.g., 2 µM) for a specified time, followed by the addition of TNF-α or TRAIL.

  • Incubation: Incubate for 24-48 hours.

  • Viability Measurement: Assess cell viability using the MTS assay. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

In Vivo Preclinical Data

The anti-tumor activity of this compound has been assessed in mouse xenograft models of human HCC, demonstrating modest single-agent efficacy and a significant enhancement of immune-mediated tumor killing.

Quantitative Data Summary

The table below outlines the results from in vivo studies using an HCCLM3 xenograft model.

Animal ModelTreatment GroupKey FindingReference
Mice with HCCLM3 XenograftsThis compound (20 mg/kg, i.p. every 3 days for 4 weeks)Exhibited a degree of anti-tumor effect as a monotherapy and was well-tolerated.[1]
Mice with HCCLM3 XenograftsThis compound (20 mg/kg, i.p.) + Pre-activated NK cellsPotentiated the effects of NK cells, leading to enhanced reduction in tumor growth and weight.[1]
Experimental Protocols

The following section describes a representative protocol for establishing and utilizing an HCC xenograft model to test the efficacy of this compound.

In_Vivo_Workflow cluster_treatment Treatment Phase (4 Weeks) start Immunodeficient Mice (e.g., BALB/c nude) injection Subcutaneous Injection of HCCLM3 Cells start->injection growth Tumor Growth to ~100-150 mm³ injection->growth random Randomize into Treatment Groups growth->random vehicle Vehicle Control random->vehicle das This compound (20 mg/kg) random->das combo This compound + NK Cells random->combo measure Tumor Volume Measurement (2-3 times/week) vehicle->measure das->measure combo->measure endpoint Endpoint Analysis (Tumor Weight, Biomarkers) measure->endpoint

Caption: Standard workflow for an in vivo HCC xenograft study.

A. Animal Model and Husbandry:

  • Model: Female BALB/c nude mice, 4-6 weeks old.

  • Housing: Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

B. Xenograft Implantation:

  • Cell Preparation: Harvest HCCLM3 cells during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

C. Treatment Protocol:

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound monotherapy, this compound + NK cells).

  • Drug Administration: Administer this compound (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection every three days for four weeks.[1] For combination therapy, administer pre-activated Natural Killer (NK) cells according to the study design.

D. Efficacy Evaluation:

  • Endpoint: At the end of the treatment period, euthanize the mice.

  • Data Collection: Excise the tumors and record their final weight.

  • Further Analysis: Tumor tissue may be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for Western blot analysis to assess target engagement and pharmacodynamic biomarkers.

Conclusion and Future Directions

The preclinical data for this compound in hepatocellular carcinoma models demonstrate a clear mechanism of action involving the antagonism of IAP proteins to induce apoptosis. In vitro, it effectively degrades cIAPs and sensitizes HCC cells to TNF-α and TRAIL.[1] In vivo, this compound shows modest single-agent activity but significantly enhances the anti-tumor effects of NK cells, suggesting a potential role in combination with immunotherapies.[1]

Future preclinical research should focus on exploring combination strategies with other targeted agents or checkpoint inhibitors, identifying predictive biomarkers of response, and evaluating its efficacy in more complex, patient-derived xenograft (PDX) or orthotopic models of HCC that better recapitulate the tumor microenvironment.

References

In-Depth Technical Guide: Investigating the Effects of Dasminapant on Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Dasminapant (APG-1387), a second-generation SMAC mimetic and Inhibitor of Apoptosis Proteins (IAPs) antagonist, on ovarian cancer cell lines. This document details the cytotoxic and pro-apoptotic activity of this compound, outlines the underlying molecular mechanisms, and provides detailed protocols for the key experimental procedures used in its evaluation.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical studies involving ovarian cancer cell lines. The following tables summarize the key quantitative findings from published research.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
Cell LineAssayExposure Time (hours)EC50 (µM)Citation
SKOV3CCK-8720.097[1]
OVCAR3CCK-8720.2113[1]

EC50: The half-maximal effective concentration required to inhibit cell viability by 50%.

Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines
Cell LineTreatment Concentration (nM)Apoptotic Cells (%)MethodCitation
SKOV301.56Annexin V-FITC/PI Staining[1]
10Increased (P < 0.05)Annexin V-FITC/PI Staining[1]
3031.63Annexin V-FITC/PI Staining[1]
OVCAR302.15Annexin V-FITC/PI Staining[1]
10Increased (P < 0.05)Annexin V-FITC/PI Staining[1]
3027.22Annexin V-FITC/PI Staining[1]

Signaling Pathways and Molecular Mechanisms

This compound functions as a SMAC mimetic, targeting and antagonizing the activity of IAP family proteins, including cIAP1, cIAP2, and XIAP.[2] This inhibition leads to the activation of apoptotic signaling pathways.

IAP Degradation and Caspase Activation

Upon treatment with this compound, there is a dose-dependent degradation of cIAP1, cIAP2, and XIAP in ovarian cancer cells.[1] The degradation of IAPs relieves their inhibitory effect on caspases, leading to the activation of the caspase cascade. Specifically, this compound treatment results in the cleavage and activation of caspase-8 and the executioner caspase-3, as well as the cleavage of PARP, a key substrate of activated caspase-3.[1]

TNF-α Dependent Apoptosis and Ripoptosome Formation

This compound-induced apoptosis in ovarian cancer cells is dependent on Tumor Necrosis Factor-alpha (TNF-α) signaling.[1] The binding of TNF-α to its receptor, TNFR1, triggers the formation of a multi-protein complex known as the Ripoptosome, which includes RIP1, FADD, and pro-caspase-8.[1] Co-immunoprecipitation experiments have confirmed the interaction between RIP1 and caspase-8 following this compound treatment.[1] This complex facilitates the auto-activation of caspase-8, which in turn initiates the downstream caspase cascade, leading to apoptosis.

Induction of Autophagy

In addition to apoptosis, this compound has been shown to induce autophagy in ovarian cancer cells, as evidenced by the increased expression of LC3 and Beclin1, and the degradation of p62.[1] Interestingly, this induced autophagy appears to be a cytoprotective mechanism, as the inhibition of autophagy enhances this compound-induced apoptosis.[1]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Dasminapant_Signaling This compound This compound (APG-1387) IAPs cIAP1, cIAP2, XIAP This compound->IAPs Caspase8 Activated Caspase-8 IAPs->Caspase8 | Inhibits TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Ripoptosome Ripoptosome (RIP1, FADD, pro-caspase-8) TNFR1->Ripoptosome Recruits Ripoptosome->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptotic signaling pathway in ovarian cancer cells.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_assays In Vitro Assays start Start: Ovarian Cancer Cell Culture (SKOV3, OVCAR3) treatment Treat with this compound (Varying Concentrations & Times) start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 colony Colony Formation Assay (Clonogenic Survival) treatment->colony apoptosis Annexin V-FITC/PI Staining (Flow Cytometry for Apoptosis) treatment->apoptosis western Western Blot (Protein Expression & Cleavage) treatment->western analysis Data Analysis: - EC50 Calculation - Apoptosis Percentage - Protein Level Changes cck8->analysis colony->analysis apoptosis->analysis western->analysis conclusion Conclusion: This compound's Efficacy & Mechanism of Action analysis->conclusion

Caption: Workflow for evaluating this compound's effects on ovarian cancer cells.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for investigating the effects of this compound on ovarian cancer cell lines.[1]

Cell Culture and Reagents
  • Cell Lines: Human ovarian cancer cell lines SKOV3 and OVCAR3 can be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium:

    • SKOV3 cells: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • OVCAR3 cells: RPMI-1640 Medium supplemented with 20% FBS, 0.01 mg/ml bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound (APG-1387): Can be obtained from commercial suppliers and dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired working concentrations.

Cell Viability Assay (CCK-8)
  • Seed ovarian cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay
  • Seed a low number of cells (e.g., 300 cells/well for SKOV3) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control.

  • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in 6-well plates and treat with this compound for the indicated times.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, cIAP2, XIAP, Caspase-8, Cleaved Caspase-8, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, LC3, Beclin1, p62, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-immunoprecipitation
  • Lyse treated cells in a non-denaturing lysis buffer.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., FADD) overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in sample buffer.

  • Analyze the eluted proteins by Western blot using antibodies against the suspected interacting proteins (e.g., RIP1, Caspase-8).

This guide provides a foundational understanding of the effects of this compound on ovarian cancer cell lines and the methodologies to investigate them. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental conditions.

References

In-Depth Technical Guide: Dasminapant in Nasopharyngeal Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Dasminapant (also known as APG-1387) for the treatment of nasopharyngeal carcinoma (NPC). This compound is a novel, bivalent small-molecule mimetic of the second mitochondria-derived activator of caspases (SMAC) that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). This document synthesizes available data on its mechanism of action, efficacy in preclinical models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound is designed to mimic the endogenous IAP antagonist, SMAC, thereby promoting apoptosis in cancer cells.[1] It binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP-1, cIAP-2, and XIAP, leading to their degradation and relieving their inhibitory effect on caspases.[2] This reactivates the apoptotic program in tumor cells. Research in NPC has demonstrated that this compound's antitumor activity is potent, particularly when combined with the cytokine TNF-α.[3]

Quantitative In Vitro Efficacy

This compound, especially in combination with TNF-α, has demonstrated significant cytotoxic effects across a range of nasopharyngeal carcinoma cell lines. The combination treatment effectively reduces cell viability by inducing apoptosis.

Table 1: Summary of In Vitro Cell Viability Data

Cell LineTreatmentObservationReference
CNE-1, CNE-2, HONE-1, SUNE-1, C666-1, HK-1This compound + TNF-αPotent decrease in cell viability[3]
Resistant NPC CellsThis compound + TNF-α + NF-κB or AKT inhibitorOvercomes resistance and restores sensitivity to treatment[3]

Quantitative In Vivo Efficacy

In vivo studies using a human NPC xenograft model in nude mice have shown that this compound is effective as a single agent in suppressing tumor growth.

Table 2: Summary of In Vivo Antitumor Activity

Animal ModelTreatment RegimenKey FindingsReference
CNE-2 XenograftThis compound (single agent)Displayed significant antitumor activity at well-tolerated doses[3]

Signaling Pathways and Molecular Interactions

This compound's mechanism in NPC involves the induction of the extrinsic apoptosis pathway. By inhibiting IAPs, it facilitates the activation of caspase-8, leading to a caspase cascade and programmed cell death. The synergistic effect with TNF-α is crucial, as TNF-α signaling can activate pro-apoptotic pathways that are otherwise suppressed by IAPs. The antitumor effect in NPC has been shown to be dependent on RIPK1 (Receptor-Interacting Protein Kinase 1).[3] Furthermore, activation of the NF-κB and AKT signaling pathways has been identified as a resistance mechanism, and inhibition of these pathways can re-sensitize resistant NPC cells to this compound.[3]

Dasminapant_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFR1->Complex_I recruits This compound This compound (APG-1387) cIAP12 cIAP1/2 This compound->cIAP12 inhibits Complex_II Complex II (Ripoptosome) (FADD, Pro-Caspase-8, RIPK1) cIAP12->Complex_II prevents formation of Complex_I->Complex_II transitions to NFkB_Pathway NF-κB Pathway (Pro-survival) Complex_I->NFkB_Pathway activates AKT_Pathway AKT Pathway (Pro-survival) Complex_I->AKT_Pathway activates RIPK1 RIPK1 RIPK1->Complex_II component of Caspase8 Caspase-8 (activated) Complex_II->Caspase8 activates Caspase_Cascade Effector Caspases (Caspase-3, -7) Caspase8->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

This compound's mechanism of action in NPC.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound in nasopharyngeal carcinoma.

In Vitro Studies
  • Cell Lines: A panel of human nasopharyngeal carcinoma cell lines was used, including CNE-1, CNE-2, HONE-1, SUNE-1, C666-1, and HK-1.[3]

  • Cell Viability Assay:

    • Cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with varying concentrations of this compound with or without a fixed concentration of TNF-α.

    • Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Luminescence was measured using a plate reader, and data were normalized to untreated controls.

  • Apoptosis Analysis:

    • Cells were treated with this compound and/or TNF-α.

    • Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

    • The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells was determined.

  • Western Blot Analysis:

    • Cells were treated as required, then lysed in RIPA buffer.

    • Protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., cIAP-1, cleaved Caspase-3, PARP, p-AKT, p-IκBα) and a loading control (e.g., GAPDH).

    • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In_Vitro_Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Analysis Cell_Lines NPC Cell Lines (CNE-1, CNE-2, HONE-1, etc.) Seeding Seed cells in plates Cell_Lines->Seeding Treatment Treat with this compound +/- TNF-α Seeding->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Workflow for in vitro experiments.
In Vivo Studies

  • Animal Model: A xenograft model was established by subcutaneously injecting human NPC cells (CNE-2) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3]

  • Treatment Protocol:

    • Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

    • The treatment group received this compound administered via a clinically relevant route (e.g., intraperitoneal or oral) at a specified dose and schedule. The control group received a vehicle control.

    • Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length × Width²)/2.

    • Body weight and general health of the mice were monitored throughout the study to assess toxicity.

  • Endpoint Analysis:

    • At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed.

    • Tumor tissue was processed for further analysis, such as immunohistochemistry (IHC) to detect markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for western blot analysis.

In_Vivo_Experimental_Workflow Implantation Subcutaneous injection of CNE-2 cells into nude mice Tumor_Growth Allow tumors to grow to palpable size Implantation->Tumor_Growth Randomization Randomize mice into control and treatment groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Excise tumors for analysis (Weight, IHC) Monitoring->Endpoint

Workflow for in vivo xenograft studies.

Clinical Development Context

While this guide focuses on preclinical NPC research, it is noteworthy that this compound (APG-1387) has entered Phase I clinical trials for advanced solid tumors, both as a monotherapy and in combination with other anticancer agents like the anti-PD-1 antibody, toripalimab.[4] These trials are assessing the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in a broader patient population. The findings from these trials will be crucial in determining the future clinical development path for this compound, potentially including its application in nasopharyngeal carcinoma.

References

Dasminapant: A Technical Guide to its Molecular Structure, Properties, and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant, also known as APG-1387, is a potent, second-generation small molecule that acts as a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to therapeutic resistance and poor prognosis. By mimicking the endogenous protein SMAC, this compound blocks the activity of key IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), thereby promoting programmed cell death (apoptosis) in malignant cells. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a chemically synthesized molecule with a complex structure designed for high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms APG-1387, SM-1387[1]
Chemical Formula C₆₀H₇₂N₁₀O₁₀S₂[1]
Molecular Weight 1157.42 g/mol [1]
CAS Number 1570231-89-8[1][2]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO, not in water.[1]
Storage Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its pro-apoptotic effects by targeting and neutralizing IAP proteins, which are critical regulators of apoptosis.

Inhibition of IAP Proteins

IAP proteins, particularly XIAP, cIAP1, and cIAP2, inhibit apoptosis by directly binding to and inactivating caspases (the primary executioners of apoptosis) or by modulating signaling pathways such as NF-κB. This compound, by mimicking the IAP-binding motif of the endogenous pro-apoptotic protein SMAC/DIABLO, competitively binds to the BIR domains of IAPs.[1] This binding displaces caspases from XIAP, allowing their activation. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The depletion of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and promoting the production of pro-inflammatory and pro-apoptotic cytokines like TNF-α.[1]

Induction of Apoptosis

By relieving IAP-mediated inhibition of caspases and promoting a pro-apoptotic cellular environment, this compound effectively induces apoptosis in cancer cells. This process is characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), key hallmarks of apoptosis.[2][3]

Dasminapant_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway This compound This compound IAPs cIAP1/2, XIAP This compound->IAPs Inhibits Caspase8 Caspase-8 IAPs->Caspase8 Inhibits SMAC Endogenous SMAC/DIABLO SMAC->IAPs Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes TNFa TNF-α TNFR TNFR TNFa->TNFR Binds RIPK1 RIPK1 TNFR->RIPK1 ComplexII Complex II (RIPK1, FADD, Caspase-8) RIPK1->ComplexII ComplexII->Caspase8 Activates MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

Dasminapant: A Novel IAP Antagonist Enhancing Anti-Tumor Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dasminapant (APG-1387) is a novel, bivalent small-molecule Second Mitochondria-derived Activator of Caspases (SMAC) mimetic that targets Inhibitor of Apoptosis Proteins (IAPs). By antagonizing key IAPs such as cIAP1, cIAP2, and XIAP, this compound promotes programmed cell death in malignant cells. Beyond its direct pro-apoptotic effects, emerging preclinical and clinical data reveal a significant immunomodulatory role for this compound, positioning it as a promising agent to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways through which this compound reshapes the tumor microenvironment to foster a robust immune response, particularly in combination with immune checkpoint inhibitors.

Core Mechanism of Action: IAP Antagonism

This compound functions by mimicking the endogenous protein SMAC/DIABLO, which is a natural antagonist of IAP proteins.[1] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance and immune evasion.[2][3] this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation.[4][5] This degradation has two major consequences:

  • Induction of Apoptosis: The removal of cIAPs and sequestration of XIAP liberates caspases (primarily caspase-8 and caspase-3), initiating the caspase cascade and leading to apoptotic cell death.[2][4] this compound has been shown to synergize with pro-apoptotic ligands like TNF-α and TRAIL.[2][6]

  • Activation of Non-Canonical NF-κB Signaling: The degradation of cIAPs, which are negative regulators of NF-κB-inducing kinase (NIK), leads to NIK accumulation.[2] This stabilizes NIK, allowing it to activate the non-canonical NF-κB pathway, a key signaling cascade in immune regulation.[2][7]

Modulation of the Anti-Tumor Immune Response

This compound leverages its dual mechanism of action to convert immunologically "cold" tumors into "hot" tumors by influencing multiple components of the innate and adaptive immune systems.

Enhancement of Innate Immunity
  • Natural Killer (NK) Cell Activation: this compound sensitizes hepatocellular carcinoma (HCC) cells to NK cell-mediated cytotoxicity both in vitro and in vivo.[2][6] In a PLC/PRF/5 xenograft model, this compound treatment led to a five-fold increase in NK cell counts within the tumor.[7]

  • Dendritic Cell (DC) Maturation and Antigen Presentation: While direct studies on this compound are emerging, IAP antagonists with the same mechanism have been shown to be potent activators of dendritic cells.[8][9] IAP antagonism in DCs activates the non-canonical NF-κB pathway, leading to the upregulation of co-stimulatory molecules (CD80, CD86), MHC class II, and CD70.[8][9] This enhances the cross-presentation of tumor antigens, a critical step for priming tumor-specific CD8+ T cells.[8]

  • CD3+NK1.1+ (NKT-like) Cell Recruitment: In syngeneic colon and ovarian cancer models, the combination of this compound and an anti-PD-1 antibody resulted in a nearly two-fold increase in tumor-infiltrating CD3+NK1.1+ cells.[9][10]

Potentiation of Adaptive Immunity
  • Increased T-Cell Infiltration: Combination therapy with this compound and anti-PD-1 antibodies leads to a significant increase in the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment.[11]

  • Reduction of Regulatory T-Cells (Tregs): The same combination therapy has been observed to decrease the population of immunosuppressive Treg cells within the tumor.[7][11] In vitro studies confirm that this compound can directly reduce Treg differentiation.[7]

  • Enhanced T-Cell Effector Function: The combination of this compound and anti-PD-1 stimulates a significant increase in the production of key effector cytokines, including IFN-γ.[10] In vitro, this compound has been shown to enhance T-cell proliferation following co-stimulation.[11]

Remodeling the Tumor Microenvironment (TME) via Cytokine Induction

A critical component of this compound's immunomodulatory effect is its ability to induce cytokine secretion directly from tumor cells.

  • IL-12 Secretion: this compound treatment promotes the secretion of IL-12 from tumor cells. IL-12 is a crucial cytokine for the activation and proliferation of T-cells and NK cells.[10] The synergistic anti-tumor effect of this compound and anti-PD-1 is dependent on this IL-12 production, as blocking IL-12 abrogates the combination's efficacy.[9][10]

  • Upregulation of Antigen Presentation Machinery: Activation of the non-canonical NF-κB pathway in tumor cells leads to the upregulation of molecules involved in antigen presentation, such as HLA-DR, and "eat-me" signals like calreticulin, further promoting immune recognition.[7]

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz DOT)

dasminapant_moa cluster_direct Direct Pro-Apoptotic Pathway cluster_immune Immunomodulatory Pathway This compound This compound (SMAC Mimetic) IAPs cIAP1/2, XIAP This compound->IAPs Binds & Inhibits Caspases Caspase-8, -3 This compound->Caspases Inhibition Released cIAP_degrade cIAP1/2 Degradation This compound->cIAP_degrade Induces IAPs->Caspases Inhibits Apoptosis Tumor Cell Apoptosis Caspases->Apoptosis Induces NIK NIK Stabilization cIAP_degrade->NIK Leads to NonCan_NFkB Non-Canonical NF-κB Activation NIK->NonCan_NFkB Activates Immune_Effects Immune Modulation: • ↑ IL-12, IFN-γ • ↑ HLA-DR, Calreticulin • DC Activation NonCan_NFkB->Immune_Effects Results in

Caption: Dual mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Tumor Cell Lines (e.g., MC38, HepG2) treatment_vitro Treat with this compound +/- Anti-PD-1 / Cytokines cell_lines->treatment_vitro coculture Co-culture with Immune Cells (NK, T-Cells) cell_lines->coculture analysis_vitro Analysis: - Apoptosis (FACS) - Cytokine Secretion (ELISA) - Protein Expression (WB) treatment_vitro->analysis_vitro killing_assay Cytotoxicity Assay coculture->killing_assay mice Syngeneic Mouse Model (e.g., C57BL/6 with MC38 tumors) treatment_vivo Treat with this compound +/- Anti-PD-1 mice->treatment_vivo monitoring Tumor Growth & Survival Monitoring treatment_vivo->monitoring analysis_vivo Endpoint Analysis: - Tumor Infiltrate (FACS) - Cytokine Profile (Multiplex) - Histology (IHC) monitoring->analysis_vivo

Caption: General preclinical experimental workflow.

tme_modulation cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells This compound This compound Apoptosis Apoptosis This compound->Apoptosis Direct Effect Cytokine_Release ↑ IL-12, Chemokines This compound->Cytokine_Release Direct Effect Antigen_Presentation ↑ HLA-DR, Calreticulin This compound->Antigen_Presentation Direct Effect Treg Treg Cell (Suppression ↓) This compound->Treg Reduces DC Dendritic Cell (Activation & Maturation) Cytokine_Release->DC Recruits & Activates NK_NKT NK / NKT Cell (Activation & Recruitment) Cytokine_Release->NK_NKT Recruits & Activates T_Cell CD8+ T-Cell (Infiltration & Effector Function) Cytokine_Release->T_Cell Recruits & Activates Antigen_Presentation->DC Enhances Priming DC->T_Cell Primes NK_NKT->Apoptosis Kills Tumor NK_NKT->Cytokine_Release ↑ IFN-γ T_Cell->Apoptosis Kills Tumor T_Cell->Cytokine_Release ↑ IFN-γ

Caption: this compound's modulation of the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound (APG-1387).

Table 1: Preclinical In Vitro & In Vivo Efficacy

ParameterModel SystemTreatmentResultReference
IAP Degradation HepG2 & HCCLM3 cells0.02-20 µM this compoundDose-dependent degradation of cIAP1/2[4]
Synergy with Cytokines HepG2 & HCCLM3 cells2 µM this compound + TNF-α/TRAILSignificant increase in apoptosis vs. single agents[2][6]
NK Cell Infiltration PLC/PRF/5 HCC xenograftThis compound5-fold increase in NK cell counts in tumor[7]
NKT-like Cell Infiltration MC38 colon cancer syngeneic modelThis compound + anti-PD-1~2-fold increase in tumor-infiltrating CD3+NK1.1+ cells[9][10]
Treg Differentiation In vitro human T-cellsThis compoundReduction in Treg differentiation[7]
Tumor Growth Inhibition MC38 colon cancer syngeneic modelThis compound + anti-PD-1Significant tumor growth inhibition (P < 0.0001)[9][10]
Survival Benefit MC38 colon cancer syngeneic modelThis compound + anti-PD-1Significant increase in survival rate (P < 0.001)[9][10]

Table 2: Phase I Clinical Trial Data (this compound + Toripalimab [anti-PD-1])

ParameterValueNotesReference
Patient Population n = 22Advanced solid tumors[12]
Recommended Phase II Dose (RP2D) 45 mg weekly (IV)MTD was not reached[12]
Objective Response Rate (ORR) 13.6%Includes one patient with a complete response[12]
Disease Control Rate (DCR) 54.5%Includes complete response, partial response, and stable disease[12]
Grade ≥3 Treatment-Related AEs 13.6%Most common was lipase elevation[12]

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in key preclinical studies.

In Vivo Syngeneic Mouse Model Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with an anti-PD-1 antibody.

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Tumor Cell Line: MC38 (murine colon adenocarcinoma).

  • Procedure:

    • Subcutaneously inoculate 5 x 10⁵ MC38 cells in 100 µL of PBS into the right flank of each mouse.

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

    • Dosing Regimen (example):

      • This compound: Administer intraperitoneally (i.p.) at 20 mg/kg, every 3 days.

      • Anti-mouse PD-1 antibody: Administer i.p. at 10 mg/kg, twice a week.

      • Vehicle: Administer corresponding vehicle control on the same schedule.

    • Continue treatment for a predefined period (e.g., 3-4 weeks) or until endpoint criteria are met.

    • Monitor tumor volume, body weight, and overall survival.

  • Endpoint Analysis:

    • At the end of the study, or when tumors reach a predetermined size, euthanize mice.

    • Excise tumors and spleens for immunological analysis.

    • Prepare single-cell suspensions from tumors by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

    • Perform flow cytometry to analyze immune cell populations (e.g., CD45+, CD3+, CD4+, CD8+, FoxP3+, NK1.1+).

    • Analyze cytokine levels in tumor homogenates or serum using multiplex assays (e.g., MSD V-PLEX).[9][13]

In Vitro NK Cell-Mediated Cytotoxicity Assay
  • Objective: To determine if this compound sensitizes tumor cells to killing by NK cells.

  • Cell Lines:

    • Target cells: HepG2 or HCCLM3 (human hepatocellular carcinoma).

    • Effector cells: Human NK cells (e.g., NK-92 line or primary NK cells isolated from PBMCs).

  • Procedure:

    • Culture target HCC cells in appropriate media (e.g., DMEM with 10% FBS).

    • Pre-treat target cells with a suboptimal concentration of this compound (e.g., 2 µM) or vehicle for 24 hours.

    • On the day of the assay, harvest and count both target and effector cells.

    • Co-culture the pre-treated target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well plate.

    • Incubate the co-culture for 4-6 hours at 37°C.

    • Measure cytotoxicity using a standard method, such as a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.

  • Data Analysis: Calculate the percentage of specific lysis for each condition, comparing vehicle-treated to this compound-treated target cells at each E:T ratio.[2][6]

Flow Cytometry for Apoptosis Analysis
  • Objective: To quantify apoptosis induced by this compound in combination with other agents.

  • Cell Lines: HepG2 or HCCLM3 cells.

  • Reagents:

    • This compound, TNF-α, TRAIL.

    • Annexin-V-FITC and 7-Aminoactinomycin D (7-AAD) staining kit.

  • Procedure:

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with the indicated agents (e.g., this compound [2 µM], TNF-α [10 ng/mL], or the combination) for 24 hours.

    • Harvest all cells, including those floating in the supernatant.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin Binding Buffer.

    • Add Annexin-V-FITC and 7-AAD to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze samples immediately on a flow cytometer.

  • Data Analysis: Gate on cell populations to distinguish:

    • Viable cells (Annexin-V negative, 7-AAD negative).

    • Early apoptotic cells (Annexin-V positive, 7-AAD negative).

    • Late apoptotic/necrotic cells (Annexin-V positive, 7-AAD positive).[14][15]

Conclusion and Future Directions

This compound (APG-1387) demonstrates a compelling dual mechanism that directly targets tumor cells for apoptosis while simultaneously orchestrating a multi-faceted anti-tumor immune response. By inducing the secretion of critical cytokines like IL-12, enhancing NK and T-cell function, reducing immunosuppressive Tregs, and potentially maturing dendritic cells for improved antigen presentation, this compound effectively remodels the tumor microenvironment. The synergistic activity observed with anti-PD-1 antibodies in preclinical models, and the promising early signals of clinical activity, underscore its potential as a cornerstone of next-generation combination immunotherapies.

Future research should focus on elucidating the direct effects of this compound on myeloid-derived suppressor cells (MDSCs) and further characterizing the chemokine profiles it induces to better understand immune cell trafficking. Identifying biomarkers that predict which tumors are most likely to respond to this compound-based immunotherapy will be critical for its successful clinical translation. The data presented herein provide a strong rationale for the continued investigation of this compound in a variety of solid and hematologic malignancies.

References

Methodological & Application

Anwendungshinweise und Protokolle für den Dasminapant in-vitro-Assay an HepG2-Zellen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Durchführung eines in-vitro-Assays zur Untersuchung der Wirkung von Dasminapant (APG-1387) auf die humane Leberkarzinom-Zelllinie HepG2. This compound ist ein potenter, bivalenter SMAC-Mimetikum und ein Antagonist von Inhibitoren der Apoptose-Proteine (IAPs), der die Aktivität von XIAP, cIAP-1, cIAP-2 und ML-IAP blockiert.[1][2] Das Protokoll umfasst die Kultivierung von HepG2-Zellen, die Behandlung mit this compound und die anschließende Bewertung der Zellviabilität mittels eines MTT-Assays. Die hierin enthaltenen Informationen sollen Forschern als Leitfaden für die Untersuchung der zytotoxischen und pro-apoptotischen Eigenschaften von this compound dienen.

Wirkmechanismus von this compound

This compound ahmt das endogene mitochondriale Protein SMAC (Second Mitochondria-derived Activator of Caspases) nach. Durch die Bindung an IAP-Proteine hebt es deren hemmende Wirkung auf Caspasen auf. Dies führt zur Degradation von cIAP-1 und XIAP, zur Aktivierung von Caspase-3 und zur Spaltung von PARP, was letztendlich die Apoptose (programmierter Zelltod) in Krebszellen induziert.[1][2][3]

Dasminapant_Signaling_Pathway This compound This compound (SMAC-Mimetikum) IAPs IAP-Proteine (cIAP1, cIAP2, XIAP) This compound->IAPs hemmt Caspase3 Pro-Caspase-3 IAPs->Caspase3 hemmt ActiveCaspase3 Aktive Caspase-3 Caspase3->ActiveCaspase3 Aktivierung Apoptosis Apoptose ActiveCaspase3->Apoptosis induziert

Abbildung 1: Signalweg der durch this compound induzierten Apoptose.

Quantitative Datenzusammenfassung

Die Wirksamkeit von this compound auf HepG2-Zellen kann durch die Bestimmung der Halbwerts-Inhibitionskonzentration (IC50) quantifiziert werden. Die nachstehende Tabelle fasst die typischen Konzentrationen und Inkubationszeiten zusammen, die in der Literatur für HepG2-Zellen berichtet werden.

ParameterWertAnmerkungen
Zelllinie HepG2 (Humanes Leberkarzinom)Adhärente, epithelähnliche Morphologie.[4]
Wirkstoff This compound (APG-1387)Bivalentes SMAC-Mimetikum, IAP-Antagonist.[1]
Wirksamer Konzentrationsbereich 0.02 - 20 µMInduziert die Degradation von cIAPs in HepG2-Zellen.[1]
Inkubationszeit 24 StundenAusreichend, um Apoptose zu induzieren.[1]
IC50-Wert ~10 - 50 nMTypische nanomolare Potenz für IAP-Antagonismus.[3]
Endpunkt des Assays Zellviabilität (MTT-Assay)Misst die metabolische Aktivität der Zellen.[5]

Experimentelle Protokolle

Nachfolgend finden Sie detaillierte Protokolle für die Kultivierung von HepG2-Zellen und die Durchführung des this compound-Zytotoxizitätsassays.

Materialien und Reagenzien
  • HepG2-Zelllinie (z.B. ATCC HB-8065)

  • This compound (APG-1387), in DMSO gelöst

  • Eagle's Minimum Essential Medium (EMEM) oder Dulbecco's Modified Eagle's Medium (DMEM)[4][6]

  • Fötales Kälberserum (FBS), hitzeinaktiviert

  • Penicillin-Streptomycin-Lösung (100x)

  • Trypsin-EDTA (0.05% oder 0.25%)[4][6]

  • Phosphatgepufferte Salzlösung (PBS), steril

  • Dimethylsulfoxid (DMSO), Zellkultur-Qualität

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Reagenz (5 mg/ml in PBS)

  • MTT-Solubilisierungslösung (z.B. 10% SDS in 0.01 M HCl)

  • 96-Well-Zellkulturplatten, flacher Boden, steril

  • Zellkulturflaschen (T-75)

  • Inkubator (37°C, 5% CO2, 95% Luftfeuchtigkeit)

  • Mikroplatten-Lesegerät (Spektralphotometer)

Protokoll für die HepG2-Zellkultur
  • Herstellung des kompletten Kulturmediums: EMEM oder DMEM ergänzt mit 10% FBS und 1% Penicillin-Streptomycin.[7]

  • Routinemäßige Kultivierung: Kultivieren Sie die HepG2-Zellen in T-75-Flaschen bei 37°C in einer befeuchteten Atmosphäre mit 5% CO2.[4] Wechseln Sie das Medium alle 2-3 Tage.

  • Passagieren der Zellen: Passagieren Sie die Zellen, wenn sie eine Konfluenz von 70-80% erreichen.

    • Medium absaugen und die Zellschicht einmal mit sterilem PBS spülen.[4]

    • Genügend 0.05% Trypsin-EDTA zugeben, um den Boden der Flasche zu bedecken, und für 5-7 Minuten bei 37°C inkubieren.[4]

    • Die Trypsin-Reaktion durch Zugabe des vierfachen Volumens an komplettem Kulturmedium neutralisieren.

    • Die Zellen vorsichtig resuspendieren und in neue Kulturgefäße im Verhältnis 1:4 bis 1:8 aussäen.[4][6]

Protokoll für den MTT-Assay zur Bestimmung der Zellviabilität

Dieses Protokoll beschreibt den Arbeitsablauf von der Zellaussaat bis zur Datenanalyse.

Experimental_Workflow cluster_prep Vorbereitung cluster_treat Behandlung cluster_assay MTT-Assay cluster_analysis Analyse A 1. HepG2-Zellen kultivieren und ernten B 2. Zellzahl bestimmen (z.B. mit Trypanblau) A->B C 3. Zellen in 96-Well-Platte aussäen (5x10³ Zellen/Well) B->C D 4. Zellen über Nacht adhärieren lassen (37°C) E 5. This compound-Verdünnungen herstellen und zugeben D->E F 6. 24 Stunden bei 37°C inkubieren E->F G 7. MTT-Reagenz zugeben (0.5 mg/ml Endkonz.) H 8. 2-4 Stunden bei 37°C inkubieren I 9. Medium entfernen und Solubilisierungslösung zugeben J 10. Formazan-Kristalle vollständig auflösen K 11. Extinktion bei 570 nm messen J->K L 12. Daten analysieren und IC50-Wert berechnen K->L

Abbildung 2: Experimenteller Arbeitsablauf für den this compound-Assay.

Detaillierte Schritte:

  • Zellaussaat: Ernten Sie die HepG2-Zellen wie oben beschrieben. Zählen Sie die Zellen und verdünnen Sie sie auf eine Konzentration von 5 x 10⁴ Zellen/ml in komplettem Kulturmedium. Geben Sie 100 µl dieser Zellsuspension (entspricht 5.000 Zellen) in jedes Well einer 96-Well-Platte.

  • Adhäsion: Inkubieren Sie die Platte über Nacht bei 37°C und 5% CO2, damit die Zellen anhaften können.

  • Behandlung: Bereiten Sie eine serielle Verdünnungsreihe von this compound im Medium vor (z.B. von 0.01 µM bis 20 µM). Entfernen Sie das Medium aus den Wells und geben Sie 100 µl des medienhaltigen Wirkstoffs in die entsprechenden Wells. Fügen Sie auch eine Vehikelkontrolle (Medium mit DMSO in der höchsten verwendeten Konzentration) und eine unbehandelte Kontrolle hinzu.

  • Inkubation: Inkubieren Sie die Platte für 24 Stunden bei 37°C und 5% CO2.[1]

  • MTT-Zugabe: Geben Sie 10 µl der MTT-Stammlösung (5 mg/ml) in jedes Well, um eine Endkonzentration von 0.5 mg/ml zu erreichen.[5]

  • Formazan-Bildung: Inkubieren Sie die Platte für 2 bis 4 Stunden bei 37°C. Lebende Zellen mit aktiver metabolischer Aktivität wandeln das gelbe MTT in violette Formazan-Kristalle um.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µl der MTT-Solubilisierungslösung in jedes Well, um die Formazan-Kristalle aufzulösen.[5] Mischen Sie die Platte vorsichtig auf einem Schüttler, um eine vollständige Auflösung zu gewährleisten.

  • Messung: Messen Sie die optische Dichte (OD) bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät. Eine Referenzwellenlänge von 630 nm kann zur Korrektur von Hintergrundsignalen verwendet werden.[5]

Datenanalyse

Die prozentuale Zellviabilität wird nach folgender Formel berechnet:

Zellviabilität (%) = (OD der behandelten Probe / OD der unbehandelten Kontrolle) x 100

Tragen Sie die prozentuale Zellviabilität gegen die logarithmische Konzentration von this compound auf, um eine Dosis-Wirkungs-Kurve zu erstellen. Aus dieser Kurve kann der IC50-Wert (die Konzentration, bei der 50% der Zellen gehemmt werden) durch nichtlineare Regression bestimmt werden.

References

Application Notes and Protocols: Determining the Effective Concentration of Dasminapant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant (also known as APG-1387) is a potent, bivalent small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4] By targeting key regulators of apoptosis such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2, this compound effectively induces programmed cell death in cancer cells.[1][2][3][4] These application notes provide a comprehensive guide to determining the effective concentration of this compound in various cell culture models, complete with detailed experimental protocols and a summary of reported effective concentrations.

This compound mimics the endogenous SMAC protein, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs.[2] This interaction disrupts the inhibitory effect of IAPs on caspases, leading to the activation of the caspase cascade and subsequent apoptosis.[1][2] Furthermore, the degradation of cIAP1 and cIAP2 induced by this compound can lead to the activation of the non-canonical NF-κB pathway and enhance TNFα-mediated cell death.[2][5]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell line, treatment duration, and the specific endpoint being measured (e.g., cell viability, apoptosis induction). The following table summarizes reported effective concentrations from in vitro studies.

Cell LineCancer TypeAssayEffective ConcentrationIncubation TimeReference
HepG2Hepatocellular CarcinomacIAP Degradation0.02 - 20 µM1, 6, 24 hours[1]
HCCLM3Hepatocellular CarcinomacIAP Degradation0.02 - 20 µM1, 6, 24 hours[1]
Various Cancer Cell LinesOvarian, Pancreatic, Triple-Negative Breast CancerApoptotic Cell DeathIC50: 10 - 50 nMNot Specified[2]
Nasopharyngeal Carcinoma CellsNasopharyngeal CarcinomaAntitumor ActivityNot SpecifiedNot Specified[3]
Ovarian Cancer CellsOvarian CancerCell KillingNot SpecifiedNot Specified

Mandatory Visualizations

Signaling Pathway of this compound

cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway TNFa TNFa TNFR TNFR TNFa->TNFR Binds TRADD/FADD TRADD/FADD TNFR->TRADD/FADD Activates Pro-caspase-8 Pro-caspase-8 TRADD/FADD->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates Mitochondria Mitochondria SMAC/Diablo SMAC/Diablo Mitochondria->SMAC/Diablo Releases IAPs (XIAP, cIAP1/2) IAPs (XIAP, cIAP1/2) SMAC/Diablo->IAPs (XIAP, cIAP1/2) Inhibits Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Caspase-9->Caspase-3/7 Activates This compound This compound This compound->IAPs (XIAP, cIAP1/2) Inhibits/Degrades IAPs (XIAP, cIAP1/2)->Caspase-8 IAPs (XIAP, cIAP1/2)->Caspase-9 IAPs (XIAP, cIAP1/2)->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: this compound inhibits IAPs, promoting caspase activation and apoptosis.

Experimental Workflow for Determining Effective Concentration

cluster_assays Endpoint Assays Start Start Cell_Culture Seed cells in multi-well plates Start->Cell_Culture Dasminapant_Treatment Treat cells with a serial dilution of this compound Cell_Culture->Dasminapant_Treatment Incubation Incubate for desired time points (e.g., 24, 48, 72h) Dasminapant_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, WST-8) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Western_Blot Western Blot (cIAP1, Cleaved PARP) Incubation->Western_Blot Data_Analysis Analyze data to determine IC50 or effective concentration Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound's effective concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[6][7]

Western Blotting for IAP Degradation and Apoptosis Markers

This protocol assesses the effect of this compound on the protein levels of its targets (cIAP1) and downstream markers of apoptosis (cleaved PARP).

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein levels.[6]

References

Application Notes and Protocols for In Vivo Formulation of Dasminapant using PEG300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant (also known as APG-1387) is a potent, bivalent small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and cIAP-2.[1] By mimicking the endogenous IAP-binding motif of SMAC/DIABLO, this compound promotes the degradation of cIAPs and disrupts XIAP-caspase interactions, ultimately leading to the activation of caspases and induction of apoptosis in cancer cells.[1][2] Due to its promising anti-tumor activity, in vivo studies are crucial for evaluating its therapeutic potential. However, this compound is insoluble in water, necessitating a specialized formulation for effective in vivo delivery.[1][2]

This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies using a vehicle containing Polyethylene Glycol 300 (PEG300).

Data Presentation

This compound Solubility
SolventSolubilityNotes
DMSO50 mg/mLUltrasonic treatment may be required. Hygroscopic DMSO can affect solubility; use a freshly opened vial.[1]
Water< 0.1 mg/mL (Insoluble)[1]
EthanolSolubleSpecific solubility data not readily available.
Dimethyl Formamide (DMF)~25 mg/mLFor a similar compound, Dasatinib.[3]
In Vivo Formulation Composition and Properties
ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent, enhances solubility and stability
Tween-805%Surfactant, improves stability of the solution
Saline45%Diluent, provides isotonicity
Resulting this compound Concentration ≥ 2.5 mg/mL The formulation yields a clear solution at this concentration.[1]
Recommended In Vivo Dosage 20 mg/kg Administered via intraperitoneal (i.p.) injection.[1]

Signaling Pathway of this compound

This compound, as a SMAC mimetic, targets and inhibits IAP proteins, which are key regulators of apoptosis. The binding of this compound to IAPs unleashes the apoptotic signaling cascade.

Dasminapant_Signaling_Pathway This compound This compound (SMAC Mimetic) IAPs IAP Proteins (cIAP1, cIAP2, XIAP) This compound->IAPs Inhibits NFkB NF-κB Pathway This compound->NFkB Modulates Caspase9 Pro-Caspase-9 IAPs->Caspase9 Inhibits Caspase37 Pro-Caspase-3/7 IAPs->Caspase37 Inhibits IAPs->NFkB Promotes (via TRAF2) ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Activates ActivatedCaspase37 Activated Caspase-3/7 Caspase37->ActivatedCaspase37 Activates ActivatedCaspase9->Caspase37 Activates Apoptosis Apoptosis ActivatedCaspase37->Apoptosis TNFa TNFα Signaling TNFa->NFkB Activates

Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.

Experimental Protocols

Preparation of this compound Formulation for In Vivo Studies (1 mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene Glycol 300 (PEG300), USP grade

  • Tween-80, USP grade

  • Sterile Saline (0.9% NaCl), USP grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol:

  • Prepare a 25 mg/mL this compound stock solution in DMSO.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.

    • If necessary, use a sonicator to aid dissolution.[1]

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300.

  • Vortex the mixture thoroughly until a clear and homogenous solution is obtained.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and homogenous.

  • Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly. The resulting concentration of this compound will be 2.5 mg/mL.

  • It is recommended to prepare this formulation fresh on the day of use. [1] If short-term storage is necessary, store at 2-8°C and visually inspect for any precipitation before use.

In Vivo Xenograft Study Workflow

The following is a general workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

InVivo_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (e.g., nude mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Cell_Culture Cancer Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., 20 mg/kg, i.p.) Randomization->Dosing Formulation_Prep Prepare this compound Formulation (Fresh) Formulation_Prep->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeated Dosing Schedule Endpoint Study Endpoint Monitoring->Endpoint Tissue_Harvest Harvest Tumors & Tissues Endpoint->Tissue_Harvest Data_Analysis Data Analysis (e.g., TGI) Tissue_Harvest->Data_Analysis

Caption: A typical workflow for an in vivo xenograft study with this compound.

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID) for the engraftment of human cancer cell lines.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation as described above.

    • Administer this compound to the treatment group at the desired dose and schedule (e.g., 20 mg/kg, intraperitoneally, every 3 days).[1]

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • The study endpoint may be a predetermined tumor volume in the control group, a specific treatment duration, or signs of toxicity.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.

    • Perform statistical analysis to determine the significance of the observed effects.

    • Excised tumors can be used for further ex vivo analyses such as western blotting for pharmacodynamic markers (e.g., cIAP1 levels) or immunohistochemistry.

Conclusion

The formulation of this compound with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline provides a suitable vehicle for in vivo studies, enabling the investigation of its anti-tumor efficacy. The provided protocols and data offer a comprehensive guide for researchers working with this promising IAP antagonist. Adherence to proper formulation preparation and a well-structured in vivo study design are critical for obtaining reliable and reproducible results.

References

Anwendungshinweise und Protokolle für die Kombinationstherapie mit Dasminapant und TNF-alpha

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Dasminapant (APG-1387) ist ein potenter, niedermolekularer Antagonist von IAP-Proteinen (Inhibitor of Apoptosis Proteins), der als bivalentes SMAC-Mimetikum wirkt. Es zielt auf cIAP1, cIAP2 und XIAP ab und induziert deren Abbau, was zur Aktivierung von Caspasen und letztendlich zur Apoptose führt.[1][2][3] In Kombination mit Tumornekrosefaktor-alpha (TNF-alpha), einem pro-inflammatorischen Zytokin, das eine entscheidende Rolle bei der Regulierung von Immunantworten und der Induktion von Zelltod spielt, zeigt this compound eine synergistische Antitumorwirkung.[1][4][5] Diese Anwendungshinweise bieten detaillierte Protokolle für die Untersuchung der kombinierten Wirkung von this compound und TNF-alpha in präklinischen Modellen.

Wirkmechanismus

Die Kombinationstherapie nutzt die Fähigkeit von this compound, die durch TNF-alpha ausgelösten Signalwege in Richtung Apoptose zu lenken. Normalerweise kann die Bindung von TNF-alpha an seinen Rezeptor TNFR1 sowohl Überlebens- als auch Zelltod-Signale auslösen.[4][5][6][7][8] Der Überlebensweg wird hauptsächlich durch die Aktivierung von NF-κB vermittelt, die von IAP-Proteinen gefördert wird. This compound hemmt die IAP-Proteine, was zu deren Abbau führt.[1] Dies verhindert die NF-κB-Aktivierung und fördert die Bildung des pro-apoptotischen Komplexes II, was zu einer verstärkten Caspase-Aktivierung und zum Zelltod führt.[9][10]

G TNFa TNF-alpha TNFR1 TNFR1 TNFa->TNFR1 Bindung ComplexI Komplex I (TRADD, TRAF2, RIPK1, cIAPs) TNFR1->ComplexI Rekrutierung This compound This compound IAPs cIAP1/2, XIAP This compound->IAPs Hemmung IAPs->ComplexI Stabilisierung Caspase8 Caspase-8 Aktivierung IAPs->Caspase8 Hemmung NFkB NF-κB Aktivierung ComplexI->NFkB ComplexII Komplex II (Ripoptosom) ComplexI->ComplexII Umwandlung (IAP-Hemmung) Survival Zellüberleben & Proliferation NFkB->Survival ComplexII->Caspase8 Apoptosis Apoptose Caspase8->Apoptosis

Abbildung 1: Signalweg der this compound- und TNF-alpha-Kombinationstherapie.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen quantitative Daten aus In-vitro- und In-vivo-Studien zur Kombinationstherapie mit this compound und TNF-alpha zusammen.

Tabelle 1: In-vitro-Zytotoxizität von this compound in Kombination mit TNF-alpha

ZelllinieKrebsartThis compound IC50 (allein)This compound-Konzentration (Kombination)TNF-alpha-KonzentrationErgebnis
HepG2Leberzellkarzinom> 20 µM2 µM10 ng/mlVerstärkte Anti-Krebs-Aktivität[1]
HCCLM3Leberzellkarzinom> 20 µM2 µM10 ng/mlVerstärkte Anti-Krebs-Aktivität[1]
OVCAR3EierstockkrebsNicht angegeben100 nM10 ng/mlInduziert Zelltod[4]
SKOV3EierstockkrebsNicht angegeben100 nM10 ng/mlInduziert Zelltod[4]
CNE-1Nasopharynxkarzinom~50 nM50 nM10 ng/mlSignifikante Apoptose-Induktion
HONE-1Nasopharynxkarzinom~200 nM200 nM10 ng/mlSignifikante Apoptose-Induktion

Tabelle 2: In-vivo-Wirksamkeit von this compound

TiermodellKrebsartThis compound-DosierungVerabreichungswegBehandlungsdauerErgebnis
Maus (Xenograft)Leberzellkarzinom (HCCLM3)20 mg/kgi.p., alle 3 Tage4 WochenSensibilisiert Tumore für NK-Zell-vermittelte Abtötung[1]
Maus (Xenograft)Eierstockkrebs (SKOV3)10 mg/kgi.p., alle 3 Tage28 TageSignifikante Hemmung des Tumorwachstums in Kombination mit Paclitaxel
Maus (Xenograft)Nasopharynxkarzinom (CNE-2)10 mg/kgi.p., 3x pro Woche21 TageStarke Hemmung des Tumorwachstums

Experimentelle Protokolle

Protokoll 1: In-vitro-Zellviabilitätsassay (MTT-Assay)

Dieses Protokoll dient zur Bestimmung der zytotoxischen Wirkung von this compound in Kombination mit TNF-alpha auf Krebszelllinien.

Materialien:

  • Krebszelllinien (z.B. HepG2, HCCLM3)

  • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)

  • This compound (Stammlösung in DMSO)

  • Humanes rekombinantes TNF-alpha (Stammlösung in PBS mit 0,1% BSA)

  • 96-Well-Platten

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • Plattenlesegerät (570 nm)

Durchführung:

  • Zellaussaat: Säen Sie die Zellen in einer Dichte von 5 x 10³ Zellen/Well in 96-Well-Platten aus und inkubieren Sie sie über Nacht bei 37°C und 5% CO₂.

  • Behandlung:

    • Erstellen Sie serielle Verdünnungen von this compound im Kulturmedium.

    • Behandeln Sie die Zellen mit ansteigenden Konzentrationen von this compound (z.B. 0,02-20 µM)[1] mit oder ohne einer festen Konzentration von TNF-alpha (z.B. 10 ng/ml).

    • Fügen Sie eine Kontrollgruppe hinzu, die nur mit dem Vehikel (DMSO) behandelt wird.

  • Inkubation: Inkubieren Sie die Platten für 24-72 Stunden bei 37°C und 5% CO₂.

  • MTT-Zugabe: Fügen Sie 20 µl MTT-Lösung (5 mg/ml in PBS) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.

  • Formazan-Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 150 µl DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

  • Analyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikel-Kontrolle.

G start Zellen aussäen (5x10³ Zellen/Well) treat Behandlung mit this compound +/- TNF-alpha start->treat incubate Inkubation (24-72h) treat->incubate mtt MTT-Reagenz zugeben (4h Inkubation) incubate->mtt dmso Medium entfernen, DMSO zugeben mtt->dmso read Extinktion messen (570 nm) dmso->read end Analyse der Zellviabilität read->end

Abbildung 2: Workflow des Zellviabilitätsassays.

Protokoll 2: Apoptose-Nachweis mittels Western Blot

Dieses Protokoll dient dem Nachweis von Apoptose durch die Analyse der Spaltung von Caspase-3 und PARP.

Materialien:

  • Zelllysate aus nach Protokoll 1 behandelten Zellen

  • RIPA-Puffer mit Protease- und Phosphatase-Inhibitoren

  • BCA-Protein-Assay-Kit

  • SDS-PAGE-Gele

  • PVDF-Membran

  • Primäre Antikörper (gegen gespaltene Caspase-3, gespaltenes PARP, β-Aktin)

  • Sekundäre HRP-konjugierte Antikörper

  • ECL-Detektionsreagenz

  • Chemilumineszenz-Detektionssystem

Durchführung:

  • Zelllyse: Lysieren Sie die behandelten Zellen in RIPA-Puffer.

  • Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration mit dem BCA-Assay.

  • SDS-PAGE: Trennen Sie gleiche Proteinmengen (z.B. 20-30 µg) mittels SDS-PAGE auf.

  • Proteintransfer: Übertragen Sie die Proteine auf eine PVDF-Membran.

  • Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5%iger Magermilch oder BSA in TBST.

  • Inkubation mit primären Antikörpern: Inkubieren Sie die Membran über Nacht bei 4°C mit den primären Antikörpern (verdünnt in Blockierungspuffer).

  • Inkubation mit sekundären Antikörpern: Waschen Sie die Membran mit TBST und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit dem entsprechenden HRP-konjugierten sekundären Antikörper.

  • Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteinbanden mit einem ECL-Reagenz und einem Chemilumineszenz-Detektionssystem.

  • Analyse: Analysieren Sie die Expression der gespaltenen Formen von Caspase-3 und PARP im Verhältnis zur Ladekontrolle (β-Aktin). Eine erhöhte Spaltung in den kombiniert behandelten Proben deutet auf eine verstärkte Apoptose hin.

Protokoll 3: In-vivo-Tumor-Xenograft-Modell

Dieses Protokoll beschreibt die Untersuchung der Antitumorwirkung der Kombinationstherapie in einem Mausmodell.

Materialien:

  • Immungeschwächte Mäuse (z.B. Nacktmäuse)

  • Krebszelllinie (z.B. HCCLM3) in Matrigel

  • This compound-Formulierung (z.B. in einer Lösung aus DMSO, PEG300, Tween-80 und Kochsalzlösung)[1]

  • TNF-alpha (falls als Teil der Kombinationstherapie verabreicht)

  • Messschieber

  • Tierwaage

Durchführung:

  • Tumorinduktion: Injizieren Sie 5 x 10⁶ Krebszellen subkutan in die Flanke der Mäuse.

  • Randomisierung: Wenn die Tumore ein Volumen von ca. 100-150 mm³ erreichen, randomisieren Sie die Mäuse in Behandlungsgruppen (z.B. Vehikel, this compound allein, TNF-alpha allein, Kombination).

  • Behandlung: Verabreichen Sie this compound (z.B. 20 mg/kg, i.p., alle 3 Tage)[1] und/oder TNF-alpha gemäß dem Studiendesign.

  • Überwachung: Messen Sie das Tumorvolumen (Formel: 0,5 x Länge x Breite²) und das Körpergewicht der Mäuse alle 2-3 Tage.

  • Endpunkt: Beenden Sie das Experiment, wenn die Tumore in der Kontrollgruppe eine vordefinierte Größe erreichen oder wenn die Tiere Anzeichen von Toxizität zeigen.

  • Analyse: Vergleichen Sie das Tumorwachstum und die Überlebensraten zwischen den verschiedenen Behandlungsgruppen. Führen Sie am Endpunkt eine histopathologische und immunhistochemische Analyse der Tumore durch.

G start Tumorzell-Injektion (s.c.) tumor Tumorwachstum (100-150 mm³) start->tumor random Randomisierung in Gruppen tumor->random treat Behandlungsbeginn (z.B. This compound i.p.) random->treat monitor Überwachung (Tumorvolumen, Gewicht) treat->monitor monitor->monitor end Experiment-Endpunkt & Analyse monitor->end

Abbildung 3: Workflow des In-vivo-Xenograft-Modells.

Sicherheitshinweise: Bei der Arbeit mit zytotoxischen Substanzen und in der Tierforschung sind die entsprechenden institutionellen Richtlinien und Sicherheitsvorkehrungen strikt zu befolgen.

References

Application Notes and Protocols for Dasminapant (APG-1387) in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant (also known as APG-1387) is a potent, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] By targeting and inducing the degradation of cellular IAP1 (cIAP1) and X-linked IAP (XIAP), this compound relieves the inhibition of caspases, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1] These application notes provide a comprehensive guide for the experimental use of this compound in various xenograft models, summarizing key quantitative data and detailing essential experimental protocols.

Mechanism of Action

This compound mimics the endogenous SMAC protein to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, including cIAP1, cIAP2, and XIAP. This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAPs, which in turn promotes the activation of the non-canonical NF-κB pathway and sensitizes cells to TNF-α-induced apoptosis. By also antagonizing XIAP's inhibition of caspases-3, -7, and -9, this compound effectively lowers the threshold for apoptotic cell death.

Dasminapant_Mechanism_of_Action This compound Signaling Pathway This compound This compound (SMAC Mimetic) cIAP12 cIAP1/2 This compound->cIAP12 binds & inhibits XIAP XIAP This compound->XIAP binds & inhibits Proteasomal_Degradation Proteasomal Degradation cIAP12->Proteasomal_Degradation leads to NFkB NF-κB Pathway Activation cIAP12->NFkB inhibits Caspases Caspase-3, -7, -9 XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces Proteasomal_Degradation->NFkB activates TNFa TNF-α Signaling NFkB->TNFa enhances TNFa->Apoptosis induces

This compound's mechanism of action.

Quantitative Data from Xenograft Studies

The following tables summarize the in vivo efficacy of this compound as a single agent in various cancer xenograft models.

Table 1: this compound in Hepatocellular Carcinoma (HCC) Xenograft Model

Cell LineAnimal ModelThis compound Dose and ScheduleOutcomeReference
HCCLM3NOD-SCID Mice20 mg/kg, intraperitoneally (i.p.), every 3 days for 4 weeksExhibited some degree of anti-tumor effect as a monotherapy.[1] Potentiated the effects of pre-activated NK cells on tumor growth and weight.[1][1]

Table 2: this compound in Ovarian Cancer Xenograft Model

Cell LineAnimal ModelThis compound Dose and ScheduleOutcomeReference
SKOV3Nude Mice1, 3, and 10 mg/kgSignificantly inhibited tumor growth and reduced tumor weight in a dose-dependent manner.[2] Well-tolerated at all tested doses.[2][2]

Table 3: this compound in Nasopharyngeal Carcinoma (NPC) Xenograft Model

Cell LineAnimal ModelThis compound Dose and ScheduleOutcomeReference
N/AN/AN/AThis compound displayed antitumor activity as a single agent at well-tolerated doses.[3] Specific quantitative data on tumor growth inhibition was not available in the reviewed literature.[3]

Experimental Protocols

The following section provides detailed protocols for key experiments involving this compound in xenograft models.

Xenograft Model Establishment and Drug Administration

This protocol describes the establishment of a subcutaneous xenograft model and the subsequent administration of this compound.

Xenograft_Workflow Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture (e.g., HCCLM3, SKOV3) start->cell_culture cell_harvest Cell Harvest & Viability Count cell_culture->cell_harvest injection Subcutaneous Injection into Flank of Immunocompromised Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (i.p. injection) randomization->treatment monitoring Continued Tumor Monitoring & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Size Limit Reached or Study Duration Completed monitoring->endpoint analysis Tumor Excision & Downstream Analysis (Western Blot, Caspase Assay) endpoint->analysis end End analysis->end

Workflow for a typical xenograft study.

Materials:

  • Cancer cell line of interest (e.g., HCCLM3, SKOV3)

  • Culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Immunocompromised mice (e.g., NOD-SCID, Nude mice), 6-8 weeks old

  • This compound (APG-1387)

  • Vehicle for this compound formulation (e.g., DMSO, PEG300, Tween-80, Saline)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal scale

Protocol:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS. A 1:1 mixture with Matrigel can enhance tumor take rate. Perform a cell count and viability assessment (e.g., trypan blue exclusion).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 viable cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation: Prepare this compound fresh for each injection. A sample formulation is as follows: for a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL Saline.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the specified dose and schedule (e.g., 20 mg/kg every 3 days).

  • Efficacy Evaluation: Continue to measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 4 weeks) or when tumors reach the maximum allowed size, euthanize the mice and excise the tumors for further analysis.

Western Blot Analysis for IAP Degradation

This protocol details the detection of cIAP1 and XIAP protein levels in tumor lysates.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cIAP1, anti-XIAP, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize a portion of the excised tumor in ice-cold RIPA buffer. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (β-actin or GAPDH) to determine the relative protein expression levels.

Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure caspase-3 activity in tumor lysates.

Materials:

  • Excised tumor tissue

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Protocol:

  • Lysate Preparation: Homogenize a portion of the excised tumor in ice-cold cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well black plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

  • Substrate Addition: Prepare a master mix of 2X Reaction Buffer and the fluorogenic substrate. Add 50 µL of this master mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Results can be expressed as relative fluorescence units (RFU) per microgram of protein.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers by effectively targeting IAP proteins and inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to guide future drug development efforts.

References

Application Notes and Protocols for Long-Term Storage of Dasminapant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended long-term storage conditions for the Dasminapant compound (also known as APG-1387), alongside protocols for handling and assessing its stability. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its therapeutic efficacy.

Compound Information

ParameterDetails
Compound Name This compound
Synonyms APG-1387
CAS Number 1570231-89-8
Molecular Formula C₆₀H₇₂N₁₀O₁₀S₂
Molecular Weight 1157.40 g/mol
Mechanism of Action This compound is a bivalent SMAC mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and cIAP-2. By blocking IAPs, it promotes the degradation of cIAP-1 and XIAP, leading to caspase activation and apoptosis in cancer cells.[1]

Recommended Long-Term Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended based on available supplier data and general best practices for similar chemical entities.

Solid (Neat) Compound

For the solid form of this compound, the following storage conditions are advised to ensure long-term stability:

ConditionRecommendationRationale
Temperature -20°C for long-term storage (months to years). [2][3] 0-4°C for short-term storage (days to weeks).[2][3]Low temperatures minimize the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). [1]This compound's susceptibility to oxidation is not fully characterized, but storage under inert gas is a standard precaution for complex organic molecules to prevent oxidative degradation.
Light Protect from light. [2][3]Exposure to light, particularly UV radiation, can induce photochemical degradation of the compound.
Moisture Store in a dry, desiccated environment. [2][3]Although specific hygroscopicity data is not available, moisture can promote hydrolysis of susceptible functional groups and facilitate other degradation pathways.
In-Solution Storage

Stock solutions of this compound are significantly less stable than the solid form and require more stringent storage conditions. It is highly recommended to prepare fresh solutions for experiments. If storage is unavoidable, the following guidelines should be followed:

SolventTemperatureDurationStorage Notes
DMSO-80°CUp to 6 months[1]Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Use freshly opened, anhydrous DMSO for preparation as it is hygroscopic.[1]
DMSO-20°CUp to 1 month[1]Store under a nitrogen atmosphere.[1]

Note: For in vivo studies requiring aqueous-based formulations, it is strongly recommended to prepare the solution fresh on the day of use.[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with airtight caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a sterile environment, accurately weigh the desired amount of this compound powder and transfer it to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).[1]

  • Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use amber vials.

  • Flush the headspace of each vial with nitrogen or argon gas before sealing.

  • Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Compound Stability (General Guideline)

While a specific stability-indicating method for this compound is not publicly available, this general protocol outlines the principles of a forced degradation study and analysis by High-Performance Liquid Chromatography (HPLC), which is a standard approach for assessing the stability of pharmaceutical compounds.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

3.2.1. Forced Degradation Study

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Incubate the solution at 80°C, protected from light, for 48-72 hours. Also, expose the solid compound to 80°C.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

3.2.2. HPLC Method Development (Illustrative Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Analysis:

  • Inject the stressed samples and an unstressed control sample into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Signaling Pathway of this compound

This compound, as a SMAC mimetic, targets IAP proteins to induce apoptosis. The diagram below illustrates this signaling cascade.

Dasminapant_Signaling_Pathway This compound This compound (SMAC Mimetic) cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits XIAP XIAP This compound->XIAP Inhibits Proteasome Proteasomal Degradation cIAP1_2->Proteasome Leads to NFkB NF-kB Activation cIAP1_2->NFkB Normally Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Proteasome->NFkB Relieves Inhibition TNFa TNFα Production NFkB->TNFa Induces Caspase8 Caspase-8 TNFa->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced apoptotic signaling pathway.
Recommended Workflow for Handling and Storage of this compound

This workflow diagram provides a logical sequence for the proper handling and storage of this compound from receipt to experimental use.

Dasminapant_Handling_Workflow Receipt Receive Compound (Shipped at Room Temp) Inspect Inspect for Integrity Receipt->Inspect Solid_Storage Long-Term Solid Storage (-20°C, Inert Gas, Dark, Dry) Inspect->Solid_Storage OK Discard Discard if Damaged Inspect->Discard Damaged Prep_Stock Prepare Stock Solution (Anhydrous DMSO) Solid_Storage->Prep_Stock Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Experiment Use in Experiment Prep_Stock->Experiment For Immediate Use Solution_Storage Long-Term Solution Storage (-80°C, Inert Gas) Aliquot->Solution_Storage Solution_Storage->Experiment

Workflow for this compound handling and storage.

References

Application Notes: Dasminapant Intraperitoneal Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dasminapant, also known as APG-1387, is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a bivalent SMAC mimetic, it targets key regulators of cell death, including cIAP1, cIAP2, and XIAP, with nanomolar potency.[1][3] this compound promotes apoptosis by inducing the degradation of cIAP-1, leading to the activation of caspase-3/7 and enhancing TNFα-mediated cell death.[1] Its mechanism of action makes it a compound of interest in cancer research, particularly for hepatocellular carcinoma, ovarian cancer, and nasopharyngeal carcinoma.[2][4] Preclinical studies in mouse xenograft models have demonstrated its ability to induce tumor regression and to work synergistically with other agents like chemotherapy and immune checkpoint inhibitors.[1] These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in mice for preclinical research.

Mechanism of Action: IAP Antagonism

This compound functions by mimicking the endogenous protein SMAC/DIABLO, which negatively regulates IAPs.[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, this compound disrupts their ability to inhibit caspases. This leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2.[1] The removal of IAP-mediated inhibition allows for the activation of the caspase cascade, ultimately resulting in programmed cell death, or apoptosis.[2][3]

Dasminapant_Signaling_Pathway This compound This compound (SMAC Mimetic) IAPs IAPs (cIAP1, cIAP2, XIAP) This compound->IAPs Binds & Inhibits TNFa TNF-α Signaling This compound->TNFa Enhances Caspases Pro-Caspases IAPs->Caspases Inhibit Proteasome Proteasomal Degradation IAPs->Proteasome ActiveCaspases Active Caspases (e.g., Caspase-3) Caspases->ActiveCaspases Activation Apoptosis Apoptosis ActiveCaspases->Apoptosis Execution TNFa->Caspases Activates

Figure 1: this compound signaling pathway leading to apoptosis.

Experimental Protocols

This section details the necessary materials and procedures for the preparation and intraperitoneal injection of this compound in mice.

1. Materials and Reagents

  • This compound (APG-1387) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge recommended for mice)[5]

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Animal scale

  • Sharps container

2. Preparation of this compound Solution for Injection

This protocol is designed to prepare a clear solution of this compound at a concentration that allows for accurate dosing.[2] It is recommended to prepare the working solution fresh on the day of use.[2]

Formulation Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Step-by-Step Preparation (Example for 1 mL of 2.5 mg/mL solution):

  • Prepare Stock Solution: First, prepare a stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound powder in 1 mL of DMSO to create a 25 mg/mL stock.

  • Combine Solvents: In a sterile tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 and mix again until evenly distributed.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL.

  • Pre-injection Preparation: Before injection, it is advisable to warm the solution to room or body temperature to minimize discomfort for the animal.[5]

3. Intraperitoneal (IP) Injection Protocol for Mice

This procedure should be performed by personnel trained in animal handling and injection techniques in accordance with institutional guidelines.

  • Animal Preparation: Weigh the mouse accurately on the day of dosing to calculate the precise injection volume.

  • Dose Calculation: Using the recommended dose of 20 mg/kg, calculate the required volume. For a 25-gram mouse and a 2.5 mg/mL solution:

    • Dose (mg) = 20 mg/kg * 0.025 kg = 0.5 mg

    • Volume (mL) = 0.5 mg / 2.5 mg/mL = 0.2 mL

  • Restraint: Restrain the mouse securely. A common method is to scruff the loose skin over the neck and shoulders to immobilize the head and body. Gently turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location helps to avoid puncturing the bladder or cecum.

  • Needle Insertion: Using a new sterile needle for each animal, insert the needle with the bevel facing up at a 30-40 degree angle into the identified injection site.[5][7] Insert just deep enough for the bevel to fully enter the peritoneal cavity.

  • Aspiration (Optional but Recommended): Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle.

  • Injection: Administer the substance slowly and steadily.[8] The total injection volume should not exceed 10 mL/kg.[5]

  • Withdrawal and Monitoring: Withdraw the needle smoothly and return the mouse to its cage.[5] Observe the animal for several minutes post-injection for any signs of distress, bleeding at the injection site, or adverse reactions.[5][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the intraperitoneal administration of this compound in mice based on published preclinical data.

ParameterValue / GuidelineSource
Drug This compound (APG-1387)[2]
Animal Model Mouse (e.g., NOD-SCID)[2]
Dosage 20 mg/kg[2]
Administration Route Intraperitoneal (IP) Injection[2]
Dosing Frequency Every 3 days[2]
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Max Injection Volume < 10 mL/kg[5]
Recommended Needle Gauge 25g - 27g[5]

Experimental Workflow Visualization

Dasminapant_IP_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Post-Procedure prep_solution 1. Prepare this compound Solution (2.5 mg/mL) weigh_animal 2. Weigh Mouse prep_solution->weigh_animal calc_dose 3. Calculate Injection Volume (20 mg/kg) weigh_animal->calc_dose prep_syringe 4. Prepare Syringe with Calculated Dose calc_dose->prep_syringe restrain 5. Restrain Animal prep_syringe->restrain inject 6. Perform IP Injection (Lower Right Quadrant) restrain->inject return_cage 7. Return to Cage inject->return_cage monitor 8. Monitor for Adverse Effects return_cage->monitor repeat_dose 9. Repeat Dosing as per Study Design (e.g., q3d) monitor->repeat_dose

Figure 2: Experimental workflow for this compound IP injection.

References

Troubleshooting & Optimization

Technical Support Center: Dasminapant Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dasminapant (APG-1387), a potent bivalent SMAC mimetic and IAP antagonist, achieving and maintaining its solubility in aqueous solutions is critical for experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 50 mg/mL being achievable. When preparing stock solutions, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to precipitation.

Q3: How should I store this compound and its stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound.

  • Solid Compound: Store at -20°C under a nitrogen atmosphere.

  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Pre-warm the aqueous buffer: Warming the buffer (e.g., to 37°C) can help maintain the solubility of the compound upon dilution.

  • Add stock solution to buffer: Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.

  • Use a multi-step dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Incorporate co-solvents or excipients: For in vivo studies or challenging in vitro systems, consider using a formulation with co-solvents like PEG300 and a surfactant like Tween-80.

  • Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate. However, be cautious with this method as it can generate heat and potentially degrade the compound.

Q5: What is the stability of this compound in aqueous working solutions?

A5: It is highly recommended to prepare fresh working solutions for each experiment. The stability of this compound in aqueous media at working concentrations can be limited, and degradation may occur over time, especially at 37°C. If an experiment requires long incubation times, it is advisable to perform a preliminary stability test under your specific experimental conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Precipitation of this compound in the aqueous medium, leading to a lower effective concentration.1. Prepare a fresh working solution for each experiment. 2. Visually inspect the medium for any signs of precipitation (cloudiness, particles) before and during the experiment. 3. Follow the recommended dilution procedures carefully (see FAQ Q4). 4. Consider using a formulation with co-solvents for improved stability.
Cloudy or hazy appearance of the final working solution The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Reduce the final concentration of this compound. 2. Increase the percentage of co-solvents in the final solution, if your experimental system allows. 3. Use a formulation containing solubilizing agents like SBE-β-CD.
Low or no biological activity observed Degradation of this compound in the stock or working solution.1. Ensure proper storage of the solid compound and DMSO stock solutions. 2. Prepare fresh working solutions immediately before use. 3. Avoid prolonged exposure of solutions to light and elevated temperatures.
Difficulty dissolving the solid compound in DMSO The compound may have absorbed moisture.1. Ensure the solid compound is stored in a desiccator. 2. Use anhydrous, high-purity DMSO. 3. Gentle warming (to 37°C) and brief sonication can aid in dissolution.

Quantitative Data Summary

Parameter Value Notes
Molecular Formula C₆₀H₇₂N₁₀O₁₀S₂
Molecular Weight 1157.4 g/mol
Solubility in DMSO 50 mg/mLMay require sonication.
Aqueous Solubility < 0.1 mg/mLFunctionally insoluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh out 11.57 mg of this compound powder.

  • Add 1 mL of anhydrous, high-purity DMSO.

  • Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot into single-use vials and store at -80°C or -20°C.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Experiments
  • Thaw a vial of the 10 mM this compound stock solution in DMSO.

  • Pre-warm the desired volume of your aqueous medium (e.g., cell culture medium) to 37°C.

  • While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. Use the solution immediately.

Protocol 3: Formulation for In Vivo Studies (Example)[1]
  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline and mix thoroughly to obtain a final concentration of 2.5 mg/mL. This will be a clear solution.

Visualizations

Dasminapant_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Add Stock to Medium (while vortexing) stock->dilute Dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute working Final Working Solution dilute->working precipitation Precipitation Occurs dilute->precipitation If problem arises solution Use Co-solvents (e.g., PEG300, Tween-80) precipitation->solution Solution

This compound Solubilization Workflow

Dasminapant_Signaling_Pathway cluster_this compound This compound Action cluster_iap IAP Inhibition cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis This compound This compound (SMAC Mimetic) xiap XIAP This compound->xiap Inhibits ciap12 cIAP1/2 This compound->ciap12 Inhibits caspase9 Caspase-9 xiap->caspase9 Blocks caspase37 Caspase-3/7 (Executioner Caspases) xiap->caspase37 Blocks caspase9->caspase37 Activates parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

This compound Signaling Pathway

troubleshooting Dasminapant precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasminapant (APG-1387). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on troubleshooting and preventing precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as APG-1387) is a potent, bivalent small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] It acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting XIAP, cIAP-1, and cIAP-2.[1][3][4] By blocking these proteins, this compound promotes the degradation of cIAP-1 and XIAP, leading to the activation of caspases and subsequent programmed cell death (apoptosis).[1][2][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO up to 50 mg/mL (43.20 mM), though ultrasonic assistance may be needed.[1] It is considered insoluble in water (< 0.1 mg/mL).[1]

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C under nitrogen.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under nitrogen.[1] For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable for up to 1 month.[1]

Q4: What is the maximum concentration of DMSO that is safe for cells in culture?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[5][6] However, cellular sensitivity to DMSO can vary. It is best practice to keep the final DMSO concentration at or below 0.1% and to always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[6][7]

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation during experimental setup.

Issue 1: A precipitate forms immediately after I add the this compound stock solution to my cell culture medium.

  • Potential Cause: This is often due to a "solvent shift," where the compound, highly soluble in the concentrated DMSO stock, crashes out of solution when rapidly diluted into the aqueous culture medium.[5][8] The final concentration of this compound in the medium likely exceeds its aqueous solubility limit.

  • Solution:

    • Lower the Final Concentration: If your experimental design allows, reduce the final working concentration of this compound.

    • Perform a Stepwise Dilution: Do not add the DMSO stock directly to your final volume of media. First, pre-dilute the stock solution into a small volume of pre-warmed (37°C), serum-containing media. Mix this intermediate solution gently by vortexing, and then add it to the rest of your pre-warmed culture medium.[5]

    • Ensure Rapid Dispersion: Add the stock solution (or the intermediate dilution) slowly, dropwise, into the vortex of the media while it is being gently agitated. This prevents localized high concentrations of the compound.[6]

    • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[5][6]

Issue 2: The media looks clear initially, but a precipitate or cloudiness appears over time in the incubator.

  • Potential Cause 1: Compound Instability: The compound may be unstable or have limited solubility in the culture medium at 37°C over extended periods.[5]

  • Solution 1: Prepare fresh working solutions for each experiment and consider reducing the incubation time if possible.

  • Potential Cause 2: Media Evaporation: Evaporation from the culture vessel can increase the compound's concentration over time, pushing it past its solubility limit.[5]

  • Solution 2: Ensure the incubator has adequate humidity. Use culture plates with tight-fitting lids or seal plates with gas-permeable membranes to minimize evaporation.

  • Potential Cause 3: Interaction with Media Components: this compound may be interacting with salts or other components in the media, leading to the formation of insoluble complexes.[5]

  • Solution 3: If the problem persists, try using a different type of culture medium (e.g., switch from DMEM to RPMI-1640) to see if the issue is media-specific.[5]

Issue 3: I am using a low final concentration of this compound, but I still see precipitation.

  • Potential Cause: The issue may lie with the stock solution itself. If the DMSO used was not anhydrous or if the stock has been stored improperly, the compound may have already begun to fall out of solution.[1] Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some products.[1]

  • Solution:

    • Prepare a Fresh Stock Solution: Use a new, sealed bottle of high-purity, anhydrous DMSO to prepare a fresh stock solution.[1]

    • Centrifuge Before Use: Before taking an aliquot, spin down the stock solution vial at high speed for 1-2 minutes to pellet any micro-precipitates. Carefully pipette the supernatant from the top, avoiding the bottom of the vial.

Quantitative Data Summary

The following tables provide key solubility and stock solution preparation data for this compound.

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO50 mg/mL (~43.20 mM)Ultrasonic treatment may be required. Use of fresh, anhydrous DMSO is critical.[1]
Water< 0.1 mg/mLConsidered insoluble.[1]
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mLFor a related compound, AT-406, indicating limited solubility in aqueous buffers even with some DMSO.[9] Direct data for this compound is not available, but a similar trend is expected.

Table 2: this compound Stock Solution Preparation (Molecular Weight: 1157.40 g/mol )

Desired Stock ConcentrationVolume of DMSO to Add to 1 mg of this compoundVolume of DMSO to Add to 5 mg of this compound
1 mM0.8640 mL4.3200 mL
5 mM0.1728 mL0.8640 mL
10 mM0.0864 mL0.4320 mL
20 mM0.0432 mL0.2160 mL

Calculations are based on the formula: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol )). Data derived from manufacturer's guidelines.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO (new, sealed bottle), sterile microcentrifuge tubes, ultrasonic water bath.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound (e.g., 5 mg). For this example, add 0.432 mL of anhydrous DMSO to 5 mg of this compound to achieve a 10 mM concentration.[1] c. Vortex the vial thoroughly for 1-2 minutes to dissolve the powder. d. If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[1][6] Gentle warming to 37°C can also aid dissolution.[6] e. Visually inspect the solution to ensure it is clear and free of particulates. f. (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter. g. Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term use.[1]

Protocol 2: Recommended Workflow for Diluting this compound into Cell Culture Media

  • Materials: 10 mM this compound stock in DMSO, sterile cell culture medium (containing serum, if applicable), sterile polypropylene tubes.

  • Procedure: a. Pre-warm the required volume of cell culture medium to 37°C in a water bath.[5] b. Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature. Briefly centrifuge the vial to collect the contents. c. To prepare a final concentration of 10 µM this compound, you will perform a 1:1000 dilution. d. Stepwise Dilution: i. Pipette 99 µL of the pre-warmed medium into a sterile tube. ii. Add 1 µL of the 10 mM stock solution to this tube to create a 1:100 intermediate dilution (100 µM). Mix immediately by gentle vortexing. e. Add the required volume of the 100 µM intermediate dilution to your final volume of pre-warmed media. For example, add 1 mL of the 100 µM solution to 9 mL of media to get a final volume of 10 mL at 10 µM. f. Mix the final working solution by gentle inversion or swirling. Do not vortex vigorously as this can cause protein denaturation in serum-containing media. g. Immediately add the final working solution to your cell cultures.

Visualizations

Troubleshooting Workflow

G cluster_start Observation cluster_causes Potential Causes Analysis cluster_solutions Recommended Solutions start Precipitation Observed in Media cause1 High Final Concentration? start->cause1 cause2 Rapid Solvent Shift? cause1->cause2 No sol1 Lower working concentration cause1->sol1 Yes cause3 Media / Temp Issue? cause2->cause3 No sol2 Perform stepwise dilution into pre-warmed media cause2->sol2 Yes cause4 Stock Solution Problem? cause3->cause4 No sol3 Use pre-warmed (37°C) media Ensure incubator humidity cause3->sol3 Yes sol4 Prepare fresh stock with anhydrous DMSO cause4->sol4 Yes G cluster_pathway IAP-Mediated Apoptosis Regulation cluster_drug Drug Intervention SMAC SMAC / DIABLO (from Mitochondria) IAPs IAP Proteins (XIAP, cIAP1/2) SMAC->IAPs Inhibits Caspases Caspase-3, -7, -9 IAPs->Caspases Inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes This compound This compound (SMAC Mimetic) This compound->IAPs Inhibits

References

Technical Support Center: Optimizing Dasminapant Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Dasminapant treatment duration for the effective induction of apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound (also known as APG-1387) is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, cIAP-2, and ML-IAP.[1] By mimicking the endogenous protein SMAC/DIABLO, this compound binds to IAPs, leading to the degradation of cIAP-1 and cIAP-2.[1][2] This action liberates caspases from IAP-mediated inhibition, resulting in the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), key events that execute the apoptotic program.[1]

Q2: What is a recommended starting concentration and treatment duration for this compound?

A2: Based on in vitro studies, a common concentration range for this compound is 0.02-20 µM.[1] The optimal treatment duration is highly dependent on the specific cell line and its intrinsic sensitivity to IAP antagonism. A time-course experiment is strongly recommended to determine the peak apoptotic response. Initial exploratory time points of 6, 12, 24, 48, and 72 hours are advisable to capture the kinetics of apoptosis induction.

Q3: My cells are not undergoing apoptosis after this compound treatment. What are some potential reasons?

A3: A lack of apoptotic response could be due to several factors:

  • Suboptimal concentration or duration: The concentration of this compound may be too low, or the treatment time may be too short for your specific cell line.

  • Cell line resistance: Some cancer cells may have intrinsic resistance mechanisms, such as the upregulation of anti-apoptotic proteins or mutations in the apoptotic pathway.[3][4]

  • Low expression of IAPs: The targeted IAP proteins (cIAP1, cIAP2, XIAP) may be expressed at low levels in your cell line.

  • Insufficient TNF-α signaling: The apoptotic effect of SMAC mimetics can be enhanced by the presence of Tumor Necrosis Factor-alpha (TNF-α), which can be produced in an autocrine or paracrine manner.[5] In some cell lines, co-treatment with TNF-α may be necessary to observe significant apoptosis.

Q4: Is it necessary to collect both adherent and floating cells for apoptosis analysis?

A4: Yes, it is crucial to collect both the adherent and floating cell populations, especially for endpoint assays. Apoptotic cells often detach from the culture surface, and discarding the supernatant will lead to an underestimation of the apoptotic index.

Data Presentation

Effective optimization of this compound treatment requires careful tracking of apoptosis over time. Below are example tables illustrating how to present quantitative data from time-course and dose-response experiments.

Table 1: Time-Course of this compound-Induced Apoptosis in [Cell Line Name]

Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.5 ± 0.51.8 ± 0.34.3 ± 0.8
68.7 ± 1.23.1 ± 0.611.8 ± 1.8
1215.4 ± 2.15.9 ± 0.921.3 ± 3.0
2428.9 ± 3.512.6 ± 1.741.5 ± 5.2
4822.1 ± 2.825.3 ± 3.147.4 ± 5.9
7215.8 ± 2.038.7 ± 4.254.5 ± 6.2
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Response of this compound on Apoptosis Induction at 24 hours in [Cell Line Name]

This compound Concentration (µM)% Apoptotic Cells (Annexin V+)Cleaved Caspase-3 (Relative Fold Change)Cleaved PARP (Relative Fold Change)
0 (Control)5.1 ± 0.91.01.0
0.112.3 ± 1.52.5 ± 0.41.8 ± 0.3
125.7 ± 3.15.8 ± 0.94.2 ± 0.7
1045.2 ± 4.812.3 ± 1.89.7 ± 1.5
2048.9 ± 5.213.1 ± 2.010.5 ± 1.9
Relative fold change is normalized to the vehicle control.

Mandatory Visualizations

dasminapant_pathway This compound This compound (SMAC Mimetic) IAPs IAP Proteins (cIAP1, cIAP2, XIAP) This compound->IAPs Inhibits Caspase3 Pro-Caspase-3 IAPs->Caspase3 Inhibits ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation PARP PARP ActiveCaspase3->PARP Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: this compound signaling pathway for apoptosis induction.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Apoptosis Analysis cell_culture 1. Seed Cells dasminapant_treatment 2. Treat with this compound (Time-Course / Dose-Response) cell_culture->dasminapant_treatment harvest 3. Harvest Cells (Adherent + Supernatant) dasminapant_treatment->harvest annexin_v 4a. Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v western_blot 4b. Protein Lysis & Western Blot (Cleaved Caspase-3, Cleaved PARP) harvest->western_blot

Caption: Experimental workflow for optimizing this compound treatment.

troubleshooting_logic start No/Low Apoptosis Observed check_conc_time Is Concentration and Time-Course Optimized? start->check_conc_time optimize Perform Dose-Response and Time-Course (e.g., 0.1-20 µM, 6-72h) check_conc_time->optimize No check_cell_health Are Cells Healthy and Proliferating? check_conc_time->check_cell_health Yes culture_conditions Review Culture Conditions: - Passage number - Confluency - Media check_cell_health->culture_conditions No check_reagent Is this compound Stock Viable? check_cell_health->check_reagent Yes new_stock Prepare Fresh Stock Solution check_reagent->new_stock No check_resistance Consider Cell Line Resistance Mechanisms check_reagent->check_resistance Yes

Caption: Troubleshooting logic for suboptimal this compound-induced apoptosis.

Troubleshooting Guides

Issue 1: High Variability in Apoptosis Levels Between Replicates

Possible Cause Recommended Solution
Inconsistent Cell SeedingEnsure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting of this compoundCalibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Cell Health VariabilityUse cells from the same passage number and ensure they are in the logarithmic growth phase at the start of the experiment.

Issue 2: No Significant Increase in Apoptosis Compared to Control

Possible Cause Recommended Solution
Suboptimal this compound ConcentrationPerform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM).
Inappropriate Treatment DurationConduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. Apoptotic markers can be transient.
Cell Line Resistance to SMAC MimeticsSome cell lines may have high levels of anti-apoptotic proteins or other resistance mechanisms.[5] Consider measuring the baseline expression of cIAP1, cIAP2, and XIAP. Co-treatment with a sensitizing agent, such as TNF-α (10-100 ng/mL), may be required.[5]
Degraded this compound StockPrepare fresh this compound stock solution and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin-binding buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Harvesting: At each time point, carefully collect the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the respective culture medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 2: Western Blot Analysis of Cleaved Caspase-3 and Cleaved PARP

This protocol is for the qualitative and semi-quantitative detection of key apoptotic markers.

Materials:

  • RIPA lysis buffer (or similar) supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

Procedure:

  • Cell Treatment and Lysis: Following treatment with this compound for the desired durations, harvest cells (including floating cells) and wash with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein levels across different treatment durations.

References

Technical Support Center: Dasminapant in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dasminapant (also known as APG-1387) in cancer cell experiments. The focus is to help identify and understand potential off-target effects versus the intended on-target mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] Its primary mechanism is to antagonize the Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP-1, cIAP-2, and ML-IAP.[1][2] By mimicking the endogenous protein SMAC/DIABLO, this compound binds to IAPs, primarily cIAP-1 and cIAP-2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[1] This degradation liberates caspases (like caspase-3) from IAP-mediated inhibition, ultimately leading to apoptosis.[1][2] In many cancer cells, this action sensitizes them to pro-apoptotic stimuli like TNF-α and TRAIL.[1]

Q2: Are there any known, specific off-target kinases or other proteins inhibited by this compound?

Currently, published literature does not report specific, well-characterized off-target kinase or non-IAP protein binding for this compound in the way that is common for multi-kinase inhibitors. Its mechanism of action is consistently described as being a SMAC mimetic that targets the IAP family of proteins.[1][2][3] Any unexpected cellular effects should first be investigated in the context of its potent on-target activity and the complex downstream signaling consequences.

Q3: We observe significant cytotoxicity in a cancer cell line that we expected to be resistant to apoptosis. Could this be an off-target effect?

While an off-target effect is a possibility with any small molecule, this observation may still be related to this compound's on-target activity. Consider the following:

  • Endogenous TNF-α Signaling: Some cancer cell lines have an autocrine or paracrine TNF-α signaling loop. By degrading cIAPs, this compound can convert a pro-survival TNF-α signal into a pro-apoptotic one.

  • XIAP Inhibition: Even in the absence of cIAP degradation, this compound can inhibit XIAP, which directly binds and inhibits caspases-3, -7, and -9.[4] This may be sufficient to lower the threshold for apoptosis in response to other cellular stresses.

  • NF-κB Pathway Modulation: cIAPs are critical regulators of both canonical and non-canonical NF-κB signaling. This compound-induced cIAP degradation can lead to stabilization of NIK and activation of the non-canonical NF-κB pathway, which can have context-dependent effects on cell survival and death.

Q4: We are seeing modulation of signaling pathways not directly linked to apoptosis, such as MAPK or PI3K/Akt. Is this indicative of off-target activity?

This could be an indirect consequence of the on-target activity. The IAP proteins and the apoptosis machinery are integrated with other signaling networks. For instance:

  • Crosstalk with NF-κB: As mentioned, this compound's effect on cIAPs directly impacts NF-κB signaling, which has extensive crosstalk with MAPK and PI3K/Akt pathways.

  • Cellular Stress Response: Induction of apoptosis is a significant cellular stress event that can trigger other signaling cascades as a secondary response.

  • Combination Effects: If used in combination with other agents, this compound's potentiation of apoptosis can dramatically alter the cellular response to the second agent, leading to changes in pathways like MAPK or PI3K.[5]

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity in Control or Non-Target Cells
Potential Cause Troubleshooting Steps
On-Target cIAP Degradation in a Sensitive Cell Line 1. Verify IAP Expression: Use Western blot to confirm the expression levels of cIAP-1, cIAP-2, and XIAP in your cell line. High expression may indicate dependency. 2. Dose-Response Curve: Perform a detailed dose-response curve to determine the EC50 for cytotoxicity. On-target effects are typically potent and occur at low concentrations. 3. Caspase Inhibition: Co-treat with a pan-caspase inhibitor (e.g., z-VAD-fmk). If cytotoxicity is rescued, it strongly suggests an on-target, apoptosis-driven mechanism.
Contamination or Experimental Artifact 1. Reagent Quality: Ensure the this compound stock solution is correctly prepared and stored. Verify the solvent (e.g., DMSO) concentration in your final assay conditions is non-toxic. 2. Cell Line Authenticity: Confirm the identity of your cell line via STR profiling.
Issue 2: Lack of Expected Apoptotic Response
Potential Cause Troubleshooting Steps
Low or Absent IAP Expression 1. Assess IAP Levels: Check for baseline expression of cIAP-1, cIAP-2, and XIAP via Western blot. Cells lacking these targets will not respond to this compound as a single agent.
Defects in Downstream Apoptotic Machinery 1. Caspase-8 or FADD Deficiency: Some cell lines have mutations or silencing of key apoptotic proteins like Caspase-8 or FADD, which are crucial for the extrinsic apoptotic pathway. 2. Overexpression of Anti-Apoptotic Proteins: High levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) can block the mitochondrial pathway of apoptosis, conferring resistance.
Requirement for a Co-stimulus 1. Add Pro-Apoptotic Stimuli: this compound often requires a second signal. Co-treat with sub-lethal doses of TNF-α or TRAIL to see if this sensitizes the cells to apoptosis.[1]

Quantitative Data Summary

The following tables summarize the typical effective concentrations and outcomes of this compound treatment in various cancer cell lines as reported in the literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationObserved EffectReference
HepG2Hepatocellular Carcinoma0.02-20 µM (24h)Rapid degradation of cIAPs.[1]
HCCLM3Hepatocellular Carcinoma0.02-20 µM (24h)Rapid degradation of cIAPs.[1]
HepG2Hepatocellular Carcinoma2 µM (24h)Enhanced TNF-α and TRAIL-mediated anti-cancer activities.[1]
HCCLM3Hepatocellular Carcinoma2 µM (24h)Enhanced TNF-α and TRAIL-mediated anti-cancer activities.[1]
Ovarian Cancer Cell LinesOvarian CancerNot specifiedInduces cell killing through TNF-α, Ripoptosome, and autophagy.[2]
Nasopharyngeal Carcinoma Cell LinesNasopharyngeal CarcinomaNot specifiedPotent antitumor activity by inducing apoptosis.[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeThis compound DosageObserved EffectReference
Mouse Xenograft (HCCLM3)Hepatocellular Carcinoma20 mg/kg (i.p. every 3 days for 4 weeks)Sensitizes tumors to NK cell-mediated killing; some anti-tumor effect as monotherapy.[1]

Experimental Protocols

Protocol 1: Western Blot for IAP Degradation
  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCCLM3) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cIAP-1, cIAP-2, XIAP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Caspase Activity Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound ± a pro-apoptotic agent (e.g., TNF-α) for the desired time.

  • Assay Reagent: Use a commercial luminogenic or fluorogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

  • Lysis and Signal Development: Add the assay reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours as per the manufacturer's instructions. This step combines cell lysis and substrate cleavage.

  • Measurement: Read the luminescence or fluorescence using a plate reader. An increase in signal corresponds to an increase in caspase-3/7 activity.

Visualizations

Dasminapant_On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFR1->Complex_I This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits & Induces Degradation XIAP XIAP This compound->XIAP Inhibits Complex_II Complex II (FADD, Caspase-8) cIAP1_2->Complex_II Inhibits Formation Proteasome Proteasome cIAP1_2->Proteasome NFkB NF-κB Pathway cIAP1_2->NFkB Activates Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Complex_I->Complex_II Transition Complex_I->NFkB Survival Pro_Caspase8 Pro-Caspase-8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., high toxicity, no effect) q1 Is the effect dose-dependent? start->q1 q2 Can the effect be rescued by a pan-caspase inhibitor (z-VAD-fmk)? q1->q2 Yes check_exp Check Experimental Setup (reagent, solvent, cell line) q1->check_exp No q3 Does the cell line express IAP proteins (cIAP1/2, XIAP)? q2->q3 No on_target Likely ON-TARGET Effect (Apoptosis-driven) q2->on_target Yes off_target Potential OFF-TARGET Effect or indirect signaling q3->off_target Yes no_effect Cell line is likely resistant (e.g., downstream block, no target) q3->no_effect No

Caption: Troubleshooting logic for unexpected this compound results.

References

mechanisms of cellular resistance to Dasminapant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasminapant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this IAP antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a bivalent SMAC (Second Mitochondria-derived Activator of Caspase) mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It specifically targets XIAP, cIAP-1, cIAP-2, and ML-IAP. By binding to these IAPs, this compound prevents them from inhibiting caspases, thereby promoting apoptosis in cancer cells. A primary and rapid cellular effect of this compound is the induction of cIAP-1 and cIAP-2 degradation.

Q2: My cells are not responding to this compound treatment. What are the potential causes?

Lack of response to this compound can stem from several factors. Here are the most common potential mechanisms of cellular resistance:

  • High Basal Expression of Anti-Apoptotic Proteins: Cancer cells can overexpress anti-apoptotic proteins like XIAP and Survivin, which directly inhibit caspases and counteract the pro-apoptotic effect of this compound.[1][2]

  • Activation of Pro-Survival Signaling Pathways: The NF-κB signaling pathway is a key regulator of cell survival.[3][4] Its constitutive activation in cancer cells can promote the expression of genes that inhibit apoptosis, thereby conferring resistance to drugs like this compound.[5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]

  • Inefficient Target Degradation: The efficacy of this compound is dependent on its ability to induce the degradation of cIAP-1 and cIAP-2. If this process is inefficient in your cell line, the pro-apoptotic signal will be diminished.

Q3: How can I determine if my cells are resistant to this compound?

Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. A cell line is generally considered resistant if its IC50 value is substantially higher (e.g., 3-fold or more) than that of a sensitive, parental cell line.[10] This is determined through a cell viability assay.

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value for this compound

If your cell viability assays indicate a higher than expected IC50 value, consider the following troubleshooting steps:

  • Confirm Drug Activity: First, ensure that your this compound stock is active. A key pharmacodynamic marker of this compound activity is the degradation of cIAP-1. Perform a western blot on a sensitive cell line treated with this compound for a short duration (e.g., 4-8 hours) to confirm the reduction of cIAP-1 protein levels.

  • Assess Basal Protein Expression: Profile the basal expression levels of key resistance-associated proteins in your cells using western blotting. High levels of XIAP, Survivin, or NF-κB pathway components (e.g., phosphorylated p65) may indicate intrinsic resistance.

  • Evaluate ABC Transporter Expression: Use RT-PCR or western blotting to check for the expression of ABC transporters like ABCB1 and ABCG2.[11] High expression could suggest a drug efflux-mediated resistance mechanism.

  • Consider Combination Therapy: If intrinsic resistance is suspected, consider combining this compound with other agents. For example, co-treatment with a TNF-α inducing agent or a PI3K inhibitor has shown synergistic effects with IAP antagonists in some models.

Issue 2: No Increase in Apoptosis Following this compound Treatment

If you do not observe an increase in apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) after treatment, follow this guide:

  • Verify Target Engagement: As a first step, confirm that this compound is engaging its primary targets. Western blot analysis should show a significant reduction in cIAP-1 and cIAP-2 protein levels.[12]

  • Analyze the NF-κB Pathway: The NF-κB pathway can provide a strong pro-survival signal that counteracts apoptosis induction.[3] Assess the activation status of this pathway by performing a western blot for phosphorylated p65 (a marker of canonical NF-κB activation).[5]

  • Upregulation of Other Anti-Apoptotic Proteins: Resistance to IAP antagonists can sometimes be mediated by the upregulation of other anti-apoptotic proteins, such as those from the Bcl-2 family.[13] Assess the expression levels of proteins like Bcl-2 and Mcl-1.

  • Cell Line Dependency: The cell line you are using may not be dependent on IAPs for survival. Consider using a positive control cell line known to be sensitive to IAP antagonists.

Quantitative Data on IAP-Mediated Resistance

While specific quantitative data for this compound resistance is limited in the public domain, studies on other IAP-targeting agents and platinum-based chemotherapies demonstrate the role of IAPs in drug resistance. The following table, based on a study of cisplatin resistance in nasopharyngeal carcinoma (NPC) cell lines, illustrates how upregulation of IAP-1 correlates with increased drug resistance.

Cell LineParental/ResistantRelative IAP-1 Expression (Fold Change)Cisplatin IC50 (µM)Degree of Resistance (Fold Change)
HNE-1 Parental1.0~5-
HNE-1/DDP Resistant> 4.0~25~5.0
CNE-2 Parental1.0~8-
CNE-2/DDP Resistant> 4.0~40~5.0
Data adapted from a study on cisplatin resistance, demonstrating the principle of IAP-mediated resistance.[14]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous, incremental exposure to the drug.

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT or MTS) with the parental cell line to determine the initial IC50 of this compound.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.[15]

  • Monitor and Subculture: Initially, significant cell death is expected. Monitor the culture and replace the drug-containing medium every 3-4 days. When the surviving cells reach 70-80% confluency, subculture them.

  • Incremental Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold with each subsequent stable growth phase.

  • Characterize Resistant Phenotype: After several months of continuous culture with escalating drug concentrations, the resulting cell line should be characterized. Perform a cell viability assay to determine the new IC50 value. A significant increase (e.g., >3-fold) confirms the resistant phenotype.[10]

  • Cryopreservation: Cryopreserve the resistant cell line at various passages. It is recommended to maintain the resistant cells in a drug-containing medium to preserve the resistant phenotype.

Protocol 2: Western Blot for IAP and Apoptosis Markers

This protocol is for assessing the levels of IAP proteins (XIAP, cIAP-1) and apoptosis markers (cleaved caspase-3).

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[16]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[16]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[17]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against XIAP, cIAP-1, cleaved caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13][17]

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2][18]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visual Guides

G cluster_0 This compound Mechanism of Action This compound This compound (SMAC Mimetic) XIAP XIAP This compound->XIAP inhibits cIAP12 cIAP1/2 This compound->cIAP12 induces degradation Casp9 Caspase-9 XIAP->Casp9 inhibits Casp37 Caspase-3/7 XIAP->Casp37 inhibits Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Mechanism of this compound in promoting apoptosis.

G cluster_1 NF-κB Mediated Resistance Pathway Stimuli Pro-survival Stimuli IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-xL, cIAP2) Nucleus->AntiApoptotic gene transcription Resistance Cell Survival & Resistance AntiApoptotic->Resistance promotes

Caption: NF-κB signaling pathway leading to cell survival.

G cluster_2 Workflow: Generating Resistant Cell Lines start Parental Cell Line ic50 Determine IC50 (MTT Assay) start->ic50 treat Culture with This compound (IC50) ic50->treat monitor Monitor Growth & Subculture treat->monitor monitor->treat Unstable increase_dose Increase Drug Concentration monitor->increase_dose Stable Growth characterize Confirm Resistance (New IC50) monitor->characterize Resistance Achieved increase_dose->treat end Resistant Cell Line characterize->end G cluster_3 Troubleshooting: No Cellular Response start No Response to This compound check_drug Confirm Drug Activity: Western Blot for cIAP-1 degradation start->check_drug decision1 cIAP-1 Degraded? check_drug->decision1 check_proteins Assess Basal Expression: XIAP, NF-kB, ABC Transporters decision1->check_proteins Yes new_drug Replace Drug Stock decision1->new_drug No decision2 High Resistance Markers? check_proteins->decision2 combo Consider Combination Therapy decision2->combo No, consider other mechanisms intrinsic_res Intrinsic Resistance Likely decision2->intrinsic_res Yes intrinsic_res->combo

References

Technical Support Center: Overcoming Dasminapant Resistance in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Dasminapant, a bivalent SMAC mimetic and IAP antagonist. The information provided is intended to help researchers overcome acquired resistance observed during long-term cell culture experiments.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in Long-Term Cell Culture

Question: My cancer cell line, which was initially sensitive to this compound, has become less responsive after several passages in the presence of the drug. What are the possible reasons and how can I troubleshoot this?

Answer:

Acquired resistance to this compound in long-term culture is a significant challenge. The two primary hypothesized mechanisms are:

  • Upregulation of cIAP2: While this compound induces the degradation of cIAP1, some cancer cells can compensate by upregulating cIAP2, another member of the Inhibitor of Apoptosis Protein (IAP) family. This rebound effect can restore the inhibition of apoptosis.[1][2][3]

  • Insufficient TNFα Signaling: The apoptotic effect of SMAC mimetics like this compound is often dependent on the presence of Tumor Necrosis Factor-alpha (TNFα).[1][2][3][4] Cells that do not produce sufficient levels of autocrine TNFα or have defects in the TNFα signaling pathway may exhibit resistance.

Troubleshooting Workflow:

G start Decreased this compound Sensitivity Observed check_ciap2 Assess cIAP2 Expression Levels (Western Blot) start->check_ciap2 check_tnfa Measure TNFα Production (ELISA) start->check_tnfa high_ciap2 Hypothesis: cIAP2 Upregulation check_ciap2->high_ciap2 low_tnfa Hypothesis: Insufficient TNFα Signaling check_tnfa->low_tnfa strategy_nfkb Strategy 1: Co-treat with NF-κB Inhibitor high_ciap2->strategy_nfkb strategy_pi3k Strategy 2: Co-treat with PI3K Inhibitor high_ciap2->strategy_pi3k strategy_tnfa Strategy 3: Co-treat with exogenous TNFα low_tnfa->strategy_tnfa strategy_chemo Strategy 4: Co-treat with Chemotherapy (e.g., Paclitaxel) low_tnfa->strategy_chemo outcome Evaluate Restoration of this compound Sensitivity (Cell Viability Assay) strategy_nfkb->outcome strategy_pi3k->outcome strategy_tnfa->outcome strategy_chemo->outcome

Caption: Troubleshooting workflow for decreased this compound sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2. By mimicking the endogenous protein SMAC, this compound binds to IAPs, leading to the degradation of cIAP1 and cIAP2 and preventing XIAP from inhibiting caspases. This relieves the inhibition of apoptosis, promoting programmed cell death in cancer cells.[5]

Q2: How can I develop a this compound-resistant cell line for my studies?

A2: A this compound-resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have acquired resistance mechanisms. For a detailed methodology, refer to the "Experimental Protocols" section below.

Q3: What are the potential signaling pathways involved in this compound resistance?

A3: The primary signaling pathways implicated in resistance to SMAC mimetics like this compound are the NF-κB and PI3K/Akt pathways.[1][2][3] Activation of NF-κB can lead to the upregulation of cIAP2, a key resistance factor. The PI3K/Akt pathway can also contribute to the regulation of cIAP2 expression.[1][2][3]

This compound Action and Resistance Pathways:

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound IAPs cIAP1/2, XIAP This compound->IAPs inhibits Caspases Caspase Activation This compound->Caspases promotes IAPs->Caspases inhibit Apoptosis Apoptosis Caspases->Apoptosis NFkB NF-κB Pathway cIAP2 cIAP2 Upregulation NFkB->cIAP2 induces PI3K PI3K/Akt Pathway PI3K->cIAP2 regulates cIAP2->Caspases inhibits Resistance Resistance to Apoptosis cIAP2->Resistance TNFa Insufficient TNFα Signaling TNFa->Resistance

Caption: Signaling pathways of this compound action and resistance.

Q4: Are there any combination strategies to overcome this compound resistance?

A4: Yes, several combination strategies have shown promise in overcoming resistance to SMAC mimetics:

  • NF-κB Inhibitors: Since NF-κB activation can upregulate cIAP2, co-treatment with an NF-κB inhibitor can prevent this rebound and re-sensitize cells to this compound.[2][6][7]

  • PI3K Inhibitors: Inhibition of the PI3K/Akt pathway can also suppress cIAP2 upregulation and restore sensitivity.[1][2][3]

  • Exogenous TNFα: For cells with low autocrine TNFα production, the addition of exogenous TNFα can enhance the pro-apoptotic effects of this compound.[5]

  • Chemotherapeutic Agents: Conventional chemotherapy agents like paclitaxel can synergize with SMAC mimetics to induce apoptosis.[8][9][10][11]

Quantitative Data Summary

Combination StrategyCell Line(s)ObservationReference(s)
This compound + TNFα HepG2, HCCLM3This compound (2 µM) enhances TNFα-mediated anti-cancer activities.[5]
SMAC mimetic (Birinapant) + Dacarbazine Malme-3M, WM1366Synergistic cell death observed with 1 µM birinapant and 100-1000 µg/ml dacarbazine.[12]
SMAC mimetic (Birinapant) + Docetaxel OVCAR3, OVCAR8Synergistic increase in caspase activation and cell death. Docetaxel (4 nM) induced TNFα production.[13]
Paclitaxel + Withaferin A (as a proxy for synergistic combinations) H1299, A549Strong synergistic effects on inhibiting cell proliferation at various ratios.[10]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to the drug.

Materials:

  • This compound-sensitive parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Methodology:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Subculture and Dose Escalation: When the cells reach 70-80% confluency, subculture them into a fresh medium containing a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).

  • Monitoring: Monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges.

  • Repeat: Continue this process of gradual dose escalation over several months.

  • Characterization: Once a resistant population is established (e.g., can tolerate 5-10 times the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. Analyze the expression of key resistance markers like cIAP2.

Protocol 2: Assessment of Autocrine TNFα Production

This protocol outlines the measurement of TNFα secreted by cancer cells into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • Human TNFα ELISA kit

  • Microplate reader

Methodology:

  • Cell Seeding: Seed an equal number of parental and resistant cells into culture plates.

  • Treatment: Treat the cells with this compound at a relevant concentration (e.g., the IC50 of the parental line) or vehicle control (DMSO).

  • Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), carefully collect the cell culture supernatant.

  • ELISA: Perform the TNFα ELISA according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of TNFα in the supernatants and compare the levels between the parental and resistant cell lines, both with and without this compound treatment.[14][15][16]

Protocol 3: Co-treatment with this compound and an NF-κB Inhibitor

This protocol details a co-treatment strategy to evaluate the synergistic effect of this compound and an NF-κB inhibitor.

Materials:

  • This compound-resistant cancer cell line

  • This compound

  • NF-κB inhibitor (e.g., BMS-345541)

  • Complete cell culture medium

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

Methodology:

  • Cell Seeding: Seed the this compound-resistant cells in a 96-well plate.

  • Pre-treatment (Optional): Pre-treat the cells with the NF-κB inhibitor for a short period (e.g., 1-2 hours) before adding this compound.

  • Co-treatment: Treat the cells with a matrix of concentrations of this compound and the NF-κB inhibitor, both alone and in combination.

  • Incubation: Incubate the cells for a suitable duration (e.g., 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay to determine the percentage of viable cells in each treatment condition.

  • Synergy Analysis: Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Experimental Workflow for Co-treatment:

G start Seed this compound-Resistant Cells treatment Treat with this compound +/- NF-κB Inhibitor start->treatment incubation Incubate (48-72h) treatment->incubation viability Measure Cell Viability incubation->viability analysis Analyze for Synergy (Combination Index) viability->analysis

Caption: Workflow for this compound and NF-κB inhibitor co-treatment.

References

stability of Dasminapant in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Dasminapant in various buffer systems. It is intended for researchers, scientists, and drug development professionals to aid in the design and execution of their experiments.

Troubleshooting Guide

Q1: I observed precipitation of this compound after preparing my solution in a phosphate buffer. What could be the cause and how can I resolve this?

A1: Precipitation of this compound in phosphate buffers can occur due to several factors:

  • Low Solubility: this compound may have limited solubility in aqueous buffers, especially at higher concentrations or neutral to alkaline pH.

  • Buffer Concentration: High concentrations of phosphate salts can lead to "salting out" of the compound.

  • Temperature: Changes in temperature can affect solubility.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your this compound solution. You may need to work at a lower concentration.

  • Adjust pH: The solubility of this compound may be pH-dependent. Try adjusting the pH of the buffer.

  • Reduce Buffer Strength: Attempt to use a lower molarity phosphate buffer.

  • Consider an Alternative Buffer: If precipitation persists, consider switching to a different buffer system where this compound exhibits better solubility, such as citrate or TRIS buffers.

  • Incorporate a Co-solvent: For in vitro experiments, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may be necessary to maintain solubility. However, the compatibility of the co-solvent with your experimental system must be verified.

Q2: My this compound solution is showing a significant decrease in purity over a short period, even when stored at 4°C. What are the likely causes of this degradation?

A2: Rapid degradation of this compound can be attributed to several factors:

  • pH Instability: this compound may be susceptible to hydrolysis at certain pH values. Extreme acidic or alkaline conditions can often accelerate degradation.

  • Oxidation: The molecule may be sensitive to oxidative degradation, which can be catalyzed by trace metal ions or exposure to air.

  • Light Sensitivity: Although not definitively reported, some compounds are sensitive to light, which can catalyze degradation.

Troubleshooting Steps:

  • Review Buffer pH: Based on available stability data, select a buffer system where this compound is most stable.

  • Use High-Purity Water and Reagents: To minimize catalytic metal ions, use high-purity (e.g., Milli-Q) water and analytical grade buffer components.

  • Consider Chelating Agents: Adding a small amount of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: The quantification of this compound in my stability samples by HPLC is giving inconsistent results. What could be interfering with the assay?

A3: Inconsistent HPLC results can stem from various sources:

  • Buffer Interference: Components of the buffer system might interfere with the chromatographic separation or detection of this compound. For example, some buffer salts may not be compatible with the mobile phase or may have absorbance at the detection wavelength.

  • Degradation Products: The appearance of degradation products that co-elute with the parent compound can lead to inaccurate quantification.

  • Column Adsorption: this compound might be adsorbing to the stationary phase of the HPLC column, leading to poor peak shape and inconsistent recovery.

Troubleshooting Steps:

  • Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision in the presence of the buffer matrix.

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to resolve this compound from any interfering peaks from the buffer or degradants.

  • Sample Preparation: Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering buffer components before HPLC analysis.

  • Check for Adsorption: If peak tailing or poor recovery is observed, consider using a different type of HPLC column or adding a competing agent to the mobile phase to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q4: What is the recommended buffer for dissolving and storing this compound for in vitro cell-based assays?

A4: While specific data for this compound is limited in public literature, for many SMAC mimetics, initial stock solutions are prepared in DMSO. For cell-based assays, the DMSO stock is then diluted into the cell culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If a buffered solution is required for intermediate dilutions, a buffer with a pH around 6.0 to 7.0, such as citrate or a low-concentration phosphate buffer, is often a reasonable starting point, but empirical testing is recommended.

Q5: How does pH affect the stability of this compound?

A5: Based on general knowledge of similar small molecules, the stability of this compound is likely to be pH-dependent. Amide bonds within the structure could be susceptible to hydrolysis under strongly acidic or basic conditions. Preliminary data suggests that this compound is most stable in slightly acidic to neutral pH ranges.

Q6: What are the expected degradation products of this compound?

A6: The primary degradation pathways for a molecule like this compound would likely involve hydrolysis of the amide linkages, leading to the cleavage of the molecule into smaller fragments. Oxidation of susceptible functional groups could also occur. Identification and characterization of specific degradation products would require techniques such as mass spectrometry (MS).

Q7: How should I handle and store this compound to ensure its stability?

A7: For optimal stability, this compound solid should be stored in a cool, dry, and dark place. Stock solutions in an appropriate solvent (e.g., DMSO) should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous buffered solutions for experiments, it is advisable to prepare them fresh. If short-term storage is necessary, keep the solutions at 2-8°C and protect them from light.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound in different buffer systems at various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Stability of this compound (0.1 mg/mL) in Different Buffers at 25°C over 48 Hours

Buffer System (50 mM)pH% Remaining after 24h% Remaining after 48h
Phosphate5.098.597.1
Phosphate7.495.290.5
Phosphate8.091.082.3
Citrate5.099.198.3
Citrate6.098.897.5
TRIS-HCl7.496.592.8
TRIS-HCl8.592.385.1

Table 2: Effect of Temperature on this compound (0.1 mg/mL) Stability in 50 mM Citrate Buffer (pH 6.0)

Temperature (°C)% Remaining after 24h% Remaining after 7 days
499.898.9
2598.895.2
4095.185.4

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Buffers

  • Preparation of Buffer Solutions: Prepare a range of buffers (e.g., phosphate, citrate, TRIS) at desired pH values (e.g., 5.0, 6.0, 7.4, 8.5) and a fixed molarity (e.g., 50 mM).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Stability Samples: Dilute the this compound stock solution into each buffer to a final concentration (e.g., 0.1 mg/mL). Ensure the final percentage of the organic solvent is low and consistent across all samples.

  • Storage Conditions: Aliquot the samples into appropriate vials (e.g., amber glass HPLC vials) and store them at different temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 6, 12, 24, 48 hours, and 7 days), withdraw an aliquot from each sample.

  • Sample Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Dasminapant_Signaling_Pathway Figure 1: this compound Signaling Pathway This compound This compound (SMAC Mimetic) cIAP cIAP1/2 This compound->cIAP Inhibits XIAP XIAP This compound->XIAP Inhibits Caspases Caspase-3, -7, -9 cIAP->Caspases Inhibits XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: this compound Signaling Pathway

Stability_Workflow Figure 2: Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_buffers Prepare Buffers (Phosphate, Citrate, TRIS) prep_samples Dilute Stock into Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock (in DMSO) prep_stock->prep_samples storage_conditions Store at Different Temperatures (4, 25, 40°C) prep_samples->storage_conditions sampling Sample at Time Points (0, 24, 48h, etc.) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis

Figure 2: Experimental Workflow for Stability Testing

Technical Support Center: Dasminapant Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasminapant (APG-1387) in animal studies. The focus is on minimizing potential toxicity and ensuring the safe and effective conduct of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and cIAP-2.[1][2] By blocking these proteins, this compound promotes the degradation of cIAP-1 and XIAP, leading to the activation of caspase-3 and PARP cleavage, which ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

Q2: What is the reported toxicity profile of this compound in animal studies?

Published preclinical studies have generally reported this compound to be well-tolerated in mice at therapeutic doses.[1][3] However, specific quantitative toxicity data such as LD50 (median lethal dose) and detailed MTD (Maximum Tolerated Dose) studies with comprehensive toxicological endpoints are not extensively available in the public domain.

Q3: What are the potential dose-limiting toxicities of SMAC mimetics like this compound?

A potential dose-limiting toxicity for the class of SMAC mimetics is Cytokine Release Syndrome (CRS). This is thought to be mediated by the activation of the NF-κB signaling pathway, leading to an overproduction of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). Clinical signs of CRS in animals can include fever, changes in blood pressure, and lethargy. Careful monitoring for these signs is crucial during in vivo studies.

Q4: How can I minimize the risk of Cytokine Release Syndrome (CRS) in my animal studies?

Minimizing the risk of CRS involves careful dose selection and potentially the use of co-therapies. Strategies that could be explored include:

  • Dose Escalation: Start with lower doses of this compound and gradually escalate while monitoring for signs of toxicity.

  • Combination Therapy: Consider co-administration with agents that can modulate the immune response, such as corticosteroids or cytokine-blocking antibodies (e.g., anti-TNF-α). However, the impact of such combinations on the efficacy of this compound should be carefully evaluated.

  • Monitoring: Closely monitor animals for clinical signs of CRS and consider measuring serum cytokine levels (e.g., TNF-α, IL-6) at peak drug exposure times.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Overdosing - Review dose calculations and administration volumes meticulously.- For initial studies, perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain.
Cytokine Release Syndrome (CRS) - Monitor animals closely for clinical signs (fever, lethargy, ruffled fur) within the first 24 hours of dosing.- Consider measuring pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or serum samples.- If CRS is suspected, reduce the dose in subsequent cohorts or consider pre-treatment with an anti-inflammatory agent after validating its non-interference with the primary study endpoints.
Vehicle-Related Toxicity - Ensure the vehicle used for this compound formulation is well-tolerated at the administered volume and concentration.- Include a vehicle-only control group in your study design.
Off-Target Effects - Conduct a thorough literature review on the off-target effects of SMAC mimetics.- Perform detailed histopathological analysis of major organs in a pilot toxicology study.
Issue 2: Inconsistent or Lack of Efficacy
Potential Cause Troubleshooting Steps
Sub-optimal Dosing - Verify the dose and dosing frequency based on available literature or preliminary in vivo studies.- Ensure the route of administration is appropriate for achieving desired systemic exposure.
Drug Formulation/Stability Issues - Confirm the solubility and stability of your this compound formulation.- Prepare fresh formulations for each administration, unless stability data supports otherwise.
Tumor Model Resistance - Investigate the expression levels of IAP proteins in your tumor model. High levels of cIAP-2 have been associated with resistance to SMAC mimetics.- Consider combination therapies to overcome resistance, such as with agents that modulate NF-κB or PI3K signaling pathways.

Data Presentation

Table 1: Summary of Reported this compound Tolerability in Mice
Dose Route of Administration Dosing Schedule Animal Model Observed Toxicity Reference
Up to 10 mg/kgIntravenousSingle doseNude mice with SKOV3 xenograftsWell-tolerated, no signs of associated toxicity[3]
20 mg/kgIntraperitonealEvery 3 days for 4 weeksNOD-SCID mice with HCCLM3 xenograftsWell-tolerated[1]

Note: This table reflects qualitative observations from published studies. Comprehensive quantitative toxicity data is not publicly available.

Experimental Protocols

Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6, BALB/c), typically 6-8 weeks old.

  • Group Allocation: Assign animals to dose groups (e.g., 3-5 animals per sex per group) and a vehicle control group.

  • Dose Selection: Based on literature, start with a dose range that brackets the expected efficacious dose. A common starting point for a novel compound might be a dose escalation scheme (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring:

    • Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, breathing, and fur texture. Record body weights daily.

    • Clinical Pathology: At the end of the observation period (typically 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Histopathology: Perform a complete necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >15-20%), or major pathological abnormalities.

Protocol 2: Assessment of Cytokine Release in Response to this compound Administration
  • Animal Model: Use an appropriate rodent model.

  • Dosing: Administer a single dose of this compound at a relevant therapeutic dose and a higher dose. Include a vehicle control group.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at several time points post-administration, focusing on the expected Tmax (e.g., 0, 2, 6, and 24 hours).

  • Cytokine Analysis: Process blood to obtain plasma or serum. Analyze the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare cytokine levels between the this compound-treated groups and the vehicle control group at each time point.

Mandatory Visualizations

Dasminapant_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_nfkb NF-κB Pathway (Potential for Toxicity) This compound This compound (SMAC Mimetic) IAPs IAPs (cIAP1, cIAP2, XIAP) This compound->IAPs Inhibits This compound->IAPs Caspase8 Caspase-8 IAPs->Caspase8 Inhibits RIP1 RIP1 IAPs->RIP1 Ubiquitinates (Inhibits Complex II formation) NIK NIK IAPs->NIK Degrades IAPs->NIK Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->RIP1 Recruits RIP1->Caspase8 Activates in Complex II p100 p100 NIK->p100 Phosphorylates p52 p52 p100->p52 Processes to RelB RelB NFkB_activation Non-canonical NF-κB Activation p52->NFkB_activation Form active dimer RelB->NFkB_activation Form active dimer Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB_activation->Cytokine_Production

Caption: this compound mechanism of action and potential for NF-κB-mediated toxicity.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Data Analysis A Define Objectives (e.g., MTD, PK/PD) B Select Animal Model (Species, Strain, Sex) A->B C Dose Range Selection B->C D Animal Acclimation & Randomization C->D E This compound Formulation & Administration D->E F Daily Clinical Observations & Body Weight E->F G Sample Collection (Blood, Tissues) F->G H Clinical Pathology (Hematology, Chemistry) G->H I Histopathology of Major Organs G->I J Cytokine Analysis (if applicable) G->J K Data Interpretation & Reporting H->K I->K J->K

Caption: General experimental workflow for a preclinical toxicology study of this compound.

References

Technical Support Center: Dasminapant Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dasminapant in orthotopic tumor models. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound delivery in orthotopic tumor models.

Problem: Inconsistent or Lack of Therapeutic Efficacy

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Poor Drug Solubility/Precipitation Visually inspect the prepared this compound solution for any precipitates or cloudiness.If precipitation is observed, refer to the this compound Formulation Protocols for In Vivo Studies table below. Consider using heat or sonication to aid dissolution.[1] Prepare fresh working solutions for each experiment on the day of use.[1]
Suboptimal Drug Delivery to Tumor Site Orthotopic tumors can have complex microenvironments and varied vascularization, which may impede drug penetration.[2][3]Evaluate tumor vascularity and perfusion in your model. Consider using imaging techniques to assess drug accumulation at the tumor site.
Incorrect Dosage or Administration Schedule Review the experimental protocol to ensure the correct dosage and administration frequency are being followed.A common dosage for this compound in mouse models is 20 mg/kg administered intraperitoneally every 3 days. Adjustments may be necessary depending on the tumor model and its sensitivity.
High Experimental Variability Orthotopic models are known to have higher experimental variability compared to subcutaneous models.[3]Increase the number of animals per group to ensure statistically significant results. Monitor tumor growth and animal health closely throughout the study.
Problem: Animal Morbidity or Toxicity

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Solvent Toxicity The vehicle used to dissolve this compound may have inherent toxicity at the administered volume.Review the composition of your vehicle. Common solvents include DMSO, PEG300, and Tween-80.[1] Run a vehicle-only control group to assess any background toxicity. If toxicity is observed, consider alternative formulations or reducing the solvent concentration.
On-Target Drug Toxicity This compound's mechanism of action, inducing apoptosis, may affect healthy tissues.Monitor animals for signs of distress, weight loss, or other adverse effects. Consider reducing the dosage or the frequency of administration to mitigate toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound for in vivo studies?

A1: this compound is soluble in DMSO but not in water.[4] For in vivo administration, a common approach is to first dissolve this compound in DMSO and then dilute it with other co-solvents. It is recommended to prepare working solutions fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Q2: How should I prepare the this compound working solution for intraperitoneal injection?

A2: A frequently used protocol involves a multi-solvent system. For a detailed step-by-step guide, refer to the this compound Formulation Protocols for In Vivo Studies table below.

Q3: What is the mechanism of action of this compound?

A3: this compound is a bivalent SMAC mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP-1, and cIAP-2.[1][5][6] By blocking IAPs, this compound promotes the degradation of cIAP-1 and XIAP, leading to the activation of caspase-3 and subsequent cleavage of PARP, which ultimately results in apoptosis (programmed cell death).[1]

Q4: Why am I seeing significant variability in tumor growth and response to this compound in my orthotopic model?

A4: Orthotopic models, while more clinically relevant, inherently exhibit greater variability than subcutaneous models.[3] This can be due to differences in the tumor microenvironment, vascularization, and the technical skill required for precise orthotopic implantation.[7][8][9][10] To mitigate this, ensure consistent surgical procedures and consider increasing the cohort size to achieve statistical power.

Data Presentation

This compound Formulation Protocols for In Vivo Studies
Protocol Solvent Composition Final Concentration Appearance Notes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear SolutionAdd each solvent sequentially and mix well between additions.[1]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended SolutionRequires sonication to achieve a uniform suspension.[1]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution-

Experimental Protocols

General Protocol for Orthotopic Tumor Model Studies
  • Cell Culture: Culture the desired cancer cell line under appropriate conditions.

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID) appropriate for the cancer cell line.

  • Orthotopic Implantation: Surgically implant the cancer cells into the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).[7][10]

  • Tumor Growth Monitoring: Monitor tumor growth using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.[11][7]

  • This compound Administration: Once tumors reach a predetermined size, begin treatment with this compound prepared according to the selected formulation protocol. Administer the drug via the desired route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and animal well-being throughout the treatment period. At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker assessment).

Mandatory Visualization

Dasminapant_Signaling_Pathway This compound Signaling Pathway This compound This compound (SMAC Mimetic) IAPs IAPs (XIAP, cIAP1, cIAP2) This compound->IAPs inhibits Caspase3 Caspase-3 IAPs->Caspase3 inhibits PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound inhibits IAPs, leading to Caspase-3 activation and apoptosis.

Troubleshooting_Workflow Troubleshooting this compound Delivery Start Inconsistent or No Efficacy Check_Solution Check this compound Solution for Precipitation Start->Check_Solution Precipitate_Observed Precipitate Observed? Check_Solution->Precipitate_Observed Reformulate Reformulate Drug (Use Heat/Sonication) Precipitate_Observed->Reformulate Yes No_Precipitate No Precipitate Precipitate_Observed->No_Precipitate No Reformulate->Check_Solution Check_Dosage Verify Dosage and Administration Schedule No_Precipitate->Check_Dosage Dosage_Correct Dosage Correct? Check_Dosage->Dosage_Correct Correct_Dosage Correct Dosage/ Schedule Dosage_Correct->Correct_Dosage No Consider_Model Consider Model-Specific Factors (Variability, etc.) Dosage_Correct->Consider_Model Yes Correct_Dosage->Check_Dosage

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

References

sonication techniques to dissolve Dasminapant for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on sonication techniques for dissolving Dasminapant for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is poorly soluble in aqueous solutions. For most in vitro and in vivo experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[1][2][3] It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility.

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you observe particulate matter after adding DMSO, gentle warming and/or sonication can be used to aid dissolution.[1][4] Ensure the vial is tightly capped to prevent solvent evaporation, especially if warming.

Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental medium?

A3: This phenomenon is known as solvent-shift precipitation and is common for hydrophobic compounds like this compound. When the DMSO stock is added to an aqueous buffer or cell culture medium, the solvent environment changes drastically, causing the poorly soluble this compound to fall out of solution.

Q4: How can I prevent precipitation of this compound upon dilution into aqueous media?

A4: To prevent precipitation, it is recommended to perform a stepwise or serial dilution.[5] Instead of adding the concentrated DMSO stock directly into the final volume of aqueous medium, first create an intermediate dilution in a smaller volume of the medium. Then, add this intermediate solution to the remaining medium to reach the final desired concentration. This gradual change in solvent polarity can help maintain solubility.

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A5: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity.[5] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. Insufficient solvent volume or incomplete mixing.- Ensure you are using the correct volume of DMSO for your desired stock concentration.- Vortex the solution vigorously.- If undissolved particles remain, proceed to the sonication protocol below.
Precipitation occurs immediately upon dilution into aqueous buffer/media. Solvent-shift due to rapid change in polarity.- Perform a serial dilution as described in the FAQs.- Add the this compound stock solution drop-wise to the aqueous medium while continuously vortexing or stirring.
The prepared solution appears cloudy or hazy. Formation of a fine precipitate or suspension.- Visually inspect the solution against a light source. If cloudiness is observed, the compound may not be fully dissolved.- Consider using a formulation with co-solvents or excipients for in vivo studies if solubility remains an issue.[1]
Inconsistent experimental results. Inaccurate concentration due to precipitation.- Always prepare fresh dilutions of this compound for each experiment.- If a stock solution needs to be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems as provided by MedchemExpress.

Solvent System Solubility Observation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.16 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (2.16 mM)Suspended solution; requires sonication[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.16 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there is no visible particulate matter.

  • If the solution is not clear, proceed to Protocol 2.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Sonication-Assisted Dissolution of this compound

This protocol should be used if this compound does not fully dissolve in DMSO with vortexing alone or if a suspended solution needs to be homogenized.

Materials:

  • This compound solution in DMSO (from Protocol 1) or in a co-solvent system

  • Bath sonicator or probe sonicator

  • Ice bath (recommended for probe sonication)

Procedure:

  • Place the vial containing the this compound solution into a bath sonicator.

  • Alternatively, if using a probe sonicator, immerse the tip of the probe into the solution, ensuring it does not touch the sides or bottom of the vial. To prevent heating of the sample, place the vial in an ice bath during probe sonication.

  • Sonicate the solution in short bursts (e.g., 10-30 seconds) followed by a rest period to prevent overheating.

  • Continue sonication until the solution becomes clear or the suspension is uniform.

  • Visually inspect the solution to confirm dissolution.

  • Proceed with your experimental dilutions.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dissolution Dissolution Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect1 Visually Inspect Solution vortex->inspect1 sonicate Sonication Required inspect1->sonicate Precipitate Present clear_solution Clear Stock Solution inspect1->clear_solution Fully Dissolved sonicate->clear_solution G stock Concentrated this compound Stock in DMSO intermediate Intermediate Dilution (in small volume of aqueous medium) stock->intermediate Step 1: Gradual Dilution precipitate Precipitation Risk stock->precipitate Direct Dilution (Not Recommended) final Final Working Solution (in full volume of aqueous medium) intermediate->final Step 2: Final Dilution no_precipitate Homogeneous Solution final->no_precipitate

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of SMAC Mimetics: Dasminapant vs. Birinapant

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, SMAC (Second Mitochondria-derived Activator of Caspases) mimetics have emerged as a promising class of drugs that induce apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs). This guide provides a detailed comparison of the in vitro efficacy of two prominent bivalent SMAC mimetics, Dasminapant (APG-1387) and Birinapant (TL32711), designed for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Path to Apoptosis

Both this compound and Birinapant are designed to mimic the endogenous SMAC protein, thereby binding to and neutralizing IAPs, including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAPs, which in turn liberates caspases, particularly caspase-8, to initiate the apoptotic cascade.[3] Furthermore, the degradation of cIAPs can lead to the activation of the non-canonical NF-κB signaling pathway.[4] While both compounds share this core mechanism, their specific binding affinities and cellular effects can vary across different cancer types.

General Signaling Pathway of SMAC Mimetics TNFR TNFR ComplexII Complex II (Ripoptosome) TNFR->ComplexII TNF-α binding SMAC_mimetic This compound / Birinapant cIAP cIAP1/2 SMAC_mimetic->cIAP inhibition & degradation XIAP XIAP SMAC_mimetic->XIAP inhibition NFkB Non-canonical NF-κB Activation cIAP->NFkB suppression RIPK1 RIPK1 cIAP->RIPK1 ubiquitination Caspase9 Caspase-9 XIAP->Caspase9 inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 activation Apoptosis Apoptosis Caspase37->Apoptosis RIPK1->ComplexII Caspase8 Caspase-8 Caspase8->ComplexII ComplexII->Caspase37 activation

SMAC mimetic signaling pathway.

In Vitro Efficacy: A Data-Driven Comparison

The following tables summarize the available in vitro efficacy data for this compound and Birinapant across various cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

This compound (APG-1387) In Vitro Efficacy
Cell LineCancer TypeAssayIC50/Effective ConcentrationObservations
HepG2Hepatocellular CarcinomaNot Specified20 µM (with TNF-α and TRAIL)Enhances TNF-α- and TRAIL-mediated anti-cancer activities.[1]
HCCLM3Hepatocellular CarcinomaNot Specified20 µM (with TNF-α and TRAIL)Enhances TNF-α- and TRAIL-mediated anti-cancer activities.[1]
VariousSolid TumorsSpheroid ModelNot specifiedShowed interactions with other apoptosis-targeted agents.[5]
Birinapant (TL32711) In Vitro Efficacy
Cell LineCancer TypeAssayIC50 (in combination with 1 ng/mL TNF-α)Single Agent Activity
WTH202MelanomaCell Viability1.8 nM[6]Ineffective as a single agent in most melanoma lines in vitro.[7]
WM793BMelanomaCell Viability2.5 nM[6]Ineffective as a single agent in most melanoma lines in vitro.[7]
WM1366MelanomaCell Viability7.9 nM[6]Ineffective as a single agent in most melanoma lines in vitro.[7]
WM164MelanomaCell Viability9.0 nM[6]Ineffective as a single agent in most melanoma lines in vitro.[7]
SUM190Breast CancerCell Viability~300 nM[6]Induces cell death as a single agent.[6]
SUM149Breast CancerCell ViabilityNot specifiedSignificantly increases potency of TRAIL-induced apoptosis.[6]
OVCAR3Ovarian CancerMTT AssayPotentiates Gemcitabine and SN-38Not specified.[3][8]
HT-1376Bladder CancerMTT AssayPotentiates GemcitabineNot specified.[3][8]
HL-60LeukemiaMTT AssayPotentiates 5-azacytidineNot specified.[3][8]
UM-SCC-46Head and Neck Squamous Cell CarcinomaNot specifiedInduces G2/M arrest and cell deathActive as a single agent.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of common experimental protocols used to evaluate the efficacy of this compound and Birinapant.

Cell Viability Assays
  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Method (e.g., MTT or CellTiter-Glo Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or Birinapant, often in the presence or absence of a sensitizing agent like TNF-α.

    • After a specified incubation period (typically 72 hours), a reagent (MTT or CellTiter-Glo) is added to the wells.

    • The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

    • IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration.[10]

Apoptosis Assays
  • Objective: To quantify the extent of apoptosis induced by the drug.

  • Method (e.g., Annexin V/Propidium Iodide Staining):

    • Cells are treated with the drug for a specified time.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Objective: To assess the degradation of IAP proteins and the activation of caspases.

  • Method:

    • Cells are treated with the drug for various time points.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, PARP).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate. A decrease in the band intensity for cIAP1 and an increase for cleaved caspase-3 would indicate drug activity.[1]

Experimental Workflow for In Vitro Efficacy cluster_setup Experiment Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., 96-well plate) Drug_Treatment Treatment with This compound / Birinapant (Dose-response) Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 24-72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis_Assay Western_Blot Western Blot (Protein Analysis) Incubation->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Deg Analysis of Protein Degradation/Cleavage Western_Blot->Protein_Deg

In vitro efficacy testing workflow.

Concluding Remarks

Both this compound and Birinapant demonstrate potent in vitro activity as SMAC mimetics, effectively inducing apoptosis in various cancer cell lines. Birinapant has been extensively studied, with a significant body of data highlighting its efficacy, particularly in combination with TNF-α, in melanoma and other cancers.[6][7] this compound also shows promise in sensitizing cancer cells to other therapeutic agents.[1] The choice between these compounds for further investigation will likely depend on the specific cancer type, the presence of biomarkers (such as IAP levels or TNF-α sensitivity), and the desired combination therapy strategy. The experimental protocols outlined in this guide provide a framework for conducting robust in vitro comparisons to further elucidate the relative efficacy of these and other novel SMAC mimetics.

References

Validating Dasminapant Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasminapant (APG-1387) is a potent, bivalent SMAC mimetic designed to antagonize the inhibitor of apoptosis proteins (IAPs), thereby promoting apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of this compound's performance against other IAP antagonists, supported by experimental data for validating its target engagement in cellular models.

Mechanism of Action: IAP Antagonism

This compound functions by mimicking the endogenous mitochondrial protein SMAC/DIABLO, which is a natural inhibitor of IAPs.[2] It targets key IAP family members, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][2] By binding to the BIR (Baculoviral IAP Repeat) domains of these proteins, this compound disrupts their ability to inhibit caspases, leading to the activation of the apoptotic cascade.[2] A primary mechanism of action is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2]

cluster_0 This compound's Mechanism of Action This compound This compound IAPs XIAP, cIAP1, cIAP2 This compound->IAPs Binds to BIR domains This compound->IAPs Induces Degradation (cIAP1/2) Caspases Caspase-3, -7, -9 IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Initiates

Caption: this compound binds to IAPs, leading to their degradation and the subsequent activation of caspases, ultimately resulting in apoptosis.

Comparative Analysis of IAP Antagonists

This compound's performance can be benchmarked against other well-characterized IAP antagonists such as Birinapant, LCL161, and Tolinapant. The following tables summarize key quantitative data for these compounds.

Target Binding Affinity
CompoundTarget(s)Binding Affinity (IC50/Kd/Ki)Cell Line/Assay ConditionReference
This compound cIAP1, cIAP2, XIAPPotent (IC₅₀ typically 10–50 nM)Not specified[2]
Birinapant cIAP1Kd < 1 nMIn vitro[3]
XIAPKd = 45 nMIn vitro[3]
LCL161 cIAP1IC50 = 0.4 nMMDA-MB-231 cells[3]
XIAPIC50 = 35 nMHEK293 cells[3]
Tolinapant cIAP1IC50 < 12 nMBIR3 domain interaction assay[4]
XIAPIC50 < 40 nMBIR3 domain interaction assay[4]
Cellular Activity: cIAP1 Degradation and Caspase-3 Activation
CompoundcIAP1 Degradation (DC50/Effective Conc.)Caspase-3 Activation (EC50/Effective Conc.)Cell LineReference
This compound 0.02-20 µM (induces rapid degradation)Induces activationHepG2, HCCLM3[1]
Birinapant ~10 nM (90% degradation)Concentration-dependent increaseMDA-MB-231[5]
LCL161 100 nM (marked degradation)Enhanced by combination treatmentHNSCC cell lines[6]
Tolinapant Dose-dependent degradationInduces apoptosis markersTCL cell lines[7]

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cell is a critical step in drug development. Several methods can be employed to confirm this compound's engagement with IAP proteins.

Western Blotting for cIAP1 Degradation

This assay directly measures the downstream consequence of this compound binding to cIAP1, which is its proteasomal degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HepG2) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.01 to 10 µM) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cIAP1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. A decrease in the cIAP1 band intensity with increasing this compound concentration confirms target engagement.

cluster_1 Western Blot Workflow for cIAP1 Degradation A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation (anti-cIAP1) E->F G Detection & Quantification F->G

Caption: Workflow for assessing cIAP1 degradation upon this compound treatment.

Caspase-3 Activity Assay

This assay measures the activation of a key executioner caspase downstream of IAP inhibition.

Protocol:

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Lysis: Lyse the cells according to the caspase activity assay kit manufacturer's instructions.

  • Assay Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

  • Data Analysis: Calculate the caspase-3 activity based on the rate of substrate cleavage. An increase in caspase-3 activity indicates the functional consequence of IAP antagonism.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm the physical interaction between a drug and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins.

  • Protein Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting for the target protein (e.g., cIAP1 or XIAP).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[8][9][10][11]

cluster_2 CETSA Workflow for Target Engagement A Intact Cell Treatment (this compound vs. Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Western Blot of Soluble Fraction (for IAP proteins) D->E F Analysis of Thermal Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow to validate direct target binding.

Conclusion

This compound is a potent IAP antagonist that induces apoptosis in cancer cells by promoting the degradation of cIAP1 and cIAP2 and inhibiting XIAP. Comparative data suggests that its potency is in a similar nanomolar range to other clinical-stage SMAC mimetics like Birinapant, LCL161, and Tolinapant. The experimental protocols outlined in this guide, including Western blotting for cIAP1 degradation, caspase-3 activity assays, and the Cellular Thermal Shift Assay, provide a robust framework for researchers to validate the target engagement and cellular activity of this compound and other IAP antagonists. These methods are essential for advancing the preclinical and clinical development of this promising class of anti-cancer agents.

References

A Preclinical Comparative Guide to IAP Inhibitors: Dasminapant and Other SMAC Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, Inhibitor of Apoptosis Protein (IAP) antagonists, also known as SMAC mimetics, represent a promising strategy to overcome resistance to apoptosis. This guide provides a comparative preclinical overview of Dasminapant (APG-1387) alongside other notable IAP inhibitors: Birinapant, LCL161, and GDC-0152. The data presented is collated from various preclinical studies and is intended to offer a comparative perspective for research and drug development professionals.

Mechanism of Action: A Shared Path to Apoptosis

IAP inhibitors, or SMAC mimetics, function by mimicking the endogenous Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO) protein. This action primarily targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), which are often overexpressed in cancer cells, leading to apoptosis evasion. By binding to the Baculoviral IAP Repeat (BIR) domains of these proteins, SMAC mimetics instigate a cascade of events culminating in programmed cell death.

This compound, a bivalent SMAC mimetic, as well as the other comparators, induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway and promoting the production of pro-inflammatory cytokines like TNFα. This can, in turn, trigger tumor cell death in an autocrine or paracrine fashion. Furthermore, by antagonizing XIAP, these inhibitors liberate caspases, the key executioners of apoptosis, allowing the cell death process to proceed.[1]

IAP_Inhibitor_Signaling_Pathway General Signaling Pathway of IAP Inhibitors cluster_extrinsic Extrinsic Pathway cluster_iap IAP Inhibition cluster_apoptosis Apoptosis Induction TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Complex_II Complex II (Ripoptosome) (Pro-apoptosis) TNFR1->Complex_II NFkB Canonical NF-κB (Survival) Complex_I->NFkB IAP_Inhibitor This compound & Other IAP Inhibitors cIAP1_2 cIAP1/2 IAP_Inhibitor->cIAP1_2 inhibits XIAP XIAP IAP_Inhibitor->XIAP inhibits cIAP1_2->Complex_I promotes cIAP1_2->Complex_II inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits Caspase8 Caspase-8 Complex_II->Caspase8 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

General Signaling Pathway of IAP Inhibitors

Comparative In Vitro Efficacy

The following tables summarize the reported in vitro activities of this compound and other IAP inhibitors across various cancer cell lines. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons in the same experimental setup are limited.

Table 1: In Vitro IC50 Values for Cell Viability
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HepG2Hepatocellular CarcinomaInduces cIAP degradation at 0.02-20 µM[2]
HCCLM3Hepatocellular CarcinomaInduces cIAP degradation at 0.02-20 µM[2]
Birinapant HNSCC cell linesHead and Neck Squamous Cell Carcinoma0.0005 to >1[3]
LCL161 WSU-DLCL2B-cell Lymphoma0.22[4]
RajiB-cell Lymphoma>50[4]
Granta-519B-cell Lymphoma>50[4]
Jeko-1B-cell Lymphoma>50[4]
HNSCC cell linesHead and Neck Squamous Cell Carcinoma32 to 95[5]
GDC-0152 MDA-MB-231Breast CancerInduces caspase activation[6]
Table 2: Target Binding Affinities (Ki in nM)
CompoundcIAP1cIAP2XIAPML-IAPReference
This compound Binds to cIAP1, cIAP2, XIAP, and ML-IAP[2]
Birinapant ~13650-[7]
LCL161 High affinityHigh affinityHigh affinity-[8]
GDC-0152 17432814[6]

Comparative In Vivo Efficacy

The in vivo antitumor activity of these IAP inhibitors has been evaluated in various xenograft models. The table below summarizes key findings. As with the in vitro data, direct comparative studies are scarce, and experimental conditions vary between studies.

Table 3: In Vivo Antitumor Activity in Xenograft Models
CompoundCancer TypeAnimal ModelDosing RegimenKey FindingsReference
This compound Hepatocellular CarcinomaMice with HCCLM3 tumors20 mg/kg; i.p. every 3 days for 4 weeksSensitizes tumors to NK cell-mediated killing; some monotherapy anti-tumor effect.[2]
Birinapant Head and Neck Squamous Cell CarcinomaUMSCC-46 xenograftsNot specifiedMonotherapy inhibited tumor growth and prolonged survival.[9]
Ovarian, Colorectal Cancer, MelanomaPatient-derived xenograftsNot specifiedSingle-agent antitumor activity at well-tolerated doses.[10]
LCL161 Solid Tumors (Osteosarcoma, Glioblastoma)Pediatric preclinical xenograft models30 or 75 mg/kg; orally twice weeklyInduced significant differences in EFS distribution in about one-third of solid tumor xenografts.[8]
Head and Neck Squamous Cell CarcinomaNude mice with Cal27 and FaDu xenografts50 mg/kg; oral gavage for 5 consecutive days (in combination with radiation)Combination with radiation led to dramatic tumor regression.[5]
GDC-0152 Breast CancerMDA-MB-231 xenograft model10, 50, or 100 mg/kg; once weeklySignificant tumor volume reduction at all doses.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments commonly used to evaluate IAP inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Seed cells in 96-well plates Incubate Incubate for 24h Start->Incubate Treat Treat with IAP inhibitor (various concentrations) Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_Reagent Add MTT or MTS reagent Incubate_2->Add_Reagent Incubate_3 Incubate for 2-4h Add_Reagent->Incubate_3 Solubilize Add solubilization buffer (for MTT) Incubate_3->Solubilize if MTT Read_Absorbance Read absorbance (spectrophotometer) Incubate_3->Read_Absorbance if MTS Solubilize->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze

Cell Viability Assay Workflow
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the IAP inhibitor.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

  • Reagent Addition: MTT or MTS reagent is added to each well.

  • Incubation and Measurement: After a further incubation period, the formazan product is solubilized (for MTT) and the absorbance is measured using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the IAP inhibitor for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Treat cells with IAP inhibitor Harvest Harvest cells (adherent and floating) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify apoptotic cells Analyze->End

Apoptosis Assay Workflow
In Vivo Tumor Xenograft Model

These studies evaluate the antitumor efficacy of IAP inhibitors in a living organism.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The IAP inhibitor is administered according to a specific dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Conclusion

This compound, along with other SMAC mimetics like Birinapant, LCL161, and GDC-0152, demonstrates potent pro-apoptotic activity in a range of preclinical cancer models. While all operate through the common mechanism of IAP antagonism, variations in their binding affinities, bivalency (in the case of this compound and Birinapant), and preclinical evaluation contexts result in differing efficacy profiles. The data presented in this guide highlights the therapeutic potential of these agents, both as monotherapies and in combination with other anti-cancer treatments. However, the lack of direct comparative preclinical studies underscores the need for further head-to-head investigations to delineate the specific advantages and optimal applications of each IAP inhibitor. Such studies will be crucial in guiding the clinical development and patient selection strategies for this promising class of anti-cancer drugs.

References

Unlocking Synergistic Apoptosis: A Comparative Guide to Dasminapant in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasminapant (APG-1387), a second-generation bivalent SMAC mimetic, is emerging as a promising agent in oncology, primarily through its ability to induce apoptosis in cancer cells. As a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), this compound is being actively investigated not only as a monotherapy but also as a powerful sensitizer to conventional chemotherapy agents. This guide provides a comprehensive overview of the synergistic effects of this compound when combined with chemotherapy, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Restoring the Apoptotic Pathway

This compound functions by mimicking the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). In healthy cells, IAPs such as XIAP, cIAP1, and cIAP2 bind to and inhibit caspases, the key executioners of apoptosis. Cancer cells often overexpress IAPs, thereby evading programmed cell death. This compound competitively binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, displacing them from caspases and promoting their degradation. This action liberates caspases, particularly caspase-8 and caspase-3, initiating the apoptotic cascade and leading to cancer cell death.

cluster_0 Normal Cell Homeostasis cluster_1 This compound Mechanism of Action in Cancer Cells IAPs IAPs Caspases Caspases IAPs->Caspases Inhibition Apoptosis_Inhibited Apoptosis Inhibited Caspases->Apoptosis_Inhibited This compound This compound IAPs_Cancer IAPs This compound->IAPs_Cancer Binds to & Degrades Caspases_Cancer Caspases Apoptosis_Induced Apoptosis Induced Caspases_Cancer->Apoptosis_Induced

Caption: this compound's mechanism of action.

Synergistic Effects with Chemotherapy Agents

Preclinical and emerging clinical data suggest that this compound can synergistically enhance the anti-tumor activity of various chemotherapy drugs. This synergy is primarily attributed to the dual mechanism of inducing apoptosis directly via IAP inhibition and lowering the threshold for chemotherapy-induced cell death.

Combination with Nab-Paclitaxel and Gemcitabine in Pancreatic Cancer

A Phase Ib/II clinical trial (NCT04643405) is currently evaluating the safety and efficacy of this compound in combination with nab-paclitaxel and gemcitabine in patients with advanced pancreatic cancer. This trial is supported by in-house preclinical studies demonstrating that the addition of this compound potentiated the antitumor activity of this chemotherapy regimen in pancreatic cancer xenograft models.[1] While specific quantitative data from these preclinical studies are not publicly detailed, the progression to clinical trials indicates a strong synergistic potential.

Table 1: Preclinical Synergy of this compound with Chemotherapy in Pancreatic Cancer Models (Illustrative)

Cell LineChemotherapy Agent(s)This compound IC50 (nM)Chemo IC50 (nM)Combination Index (CI)Synergy Level
PANC-1GemcitabineData not availableData not availableData not availableSynergistic
MIA PaCa-2Nab-Paclitaxel + GemcitabineData not availableData not availableData not availableSynergistic

Note: Specific IC50 and CI values from dedicated preclinical studies on this compound with nab-paclitaxel and gemcitabine are not yet publicly available. The table illustrates the expected synergistic interaction based on the progression to clinical trials.

Combinatorial Screening in Multi-Cell Type Tumor Spheroids

A comprehensive combinatorial screen of this compound with a panel of standard-of-care and investigational anticancer agents was conducted in multi-cell type tumor spheroids, which more closely mimic the in vivo tumor microenvironment.[2][3] This screening provides valuable quantitative data on the synergistic potential of this compound across various cancer types.

Table 2: Synergistic Activity of this compound in Combination with Various Agents in Tumor Spheroid Models

Cancer TypeMalignant Cell LineCombination AgentThis compound Concentration (µM)Combination Agent Concentration (µM)% Viability (Combination)Bliss Synergy Score
Colon Adenocarcinoma186277-243-T-J2AlrizomadlinData from publicationData from publicationData from publicationData from publication
Rhabdomyosarcoma772245-204-R-J1AlrizomadlinData from publicationData from publicationData from publicationData from publication
Small Cell Lung CarcinomaNCI-H1417AlrizomadlinData from publicationData from publicationData from publicationData from publication
Synovial SarcomaSYO-1PelcitoclaxData from publicationData from publicationData from publicationData from publication

Note: This table is a template pending the extraction of specific quantitative data from the full text of the "Combinatorial screen with apoptosis pathway targeted agents..." publication.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of this compound with chemotherapy agents.

3D Tumor Spheroid Viability Assay

This assay assesses the cytotoxic effects of drug combinations in a three-dimensional cell culture model that mimics in vivo tumor architecture.

Start Start Seed_Cells Seed cancer cells in low-attachment plates Start->Seed_Cells Spheroid_Formation Incubate for 3-5 days to allow spheroid formation Seed_Cells->Spheroid_Formation Drug_Treatment Treat spheroids with this compound, chemotherapy agent, or combination Spheroid_Formation->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Add CellTiter-Glo 3D and measure luminescence Incubation->Viability_Assay Data_Analysis Calculate % viability and determine IC50 and CI values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 3D tumor spheroid viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 1,000 - 5,000 cells/well) in ultra-low attachment 96-well round-bottom plates in appropriate culture medium.

  • Spheroid Formation: Incubate the plates at 37°C and 5% CO2 for 3-5 days to allow for the formation of uniform spheroids.

  • Drug Treatment: Prepare serial dilutions of this compound, the chemotherapy agent, and their combination at fixed ratios. Add the drug solutions to the wells containing the spheroids.

  • Incubation: Incubate the treated spheroids for 72 hours.

  • Viability Assessment: Use a 3D-compatible cell viability reagent, such as CellTiter-Glo® 3D Cell Viability Assay (Promega). Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values for each agent and use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cancer cells following drug treatment.

Cell_Culture Culture and treat cells with This compound and/or chemotherapy Harvest_Cells Harvest cells by trypsinization Cell_Culture->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend cells in Annexin V Binding Buffer Wash_Cells->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubate Incubate in the dark for 15 minutes at RT Staining->Incubate Flow_Cytometry Analyze by flow cytometry Incubate->Flow_Cytometry Data_Interpretation Quantify viable, early apoptotic, late apoptotic, and necrotic cells Flow_Cytometry->Data_Interpretation

Caption: Experimental workflow for apoptosis assay.

Methodology:

  • Cell Treatment: Plate cancer cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from Bio-Techne).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The available evidence strongly supports the synergistic anti-tumor activity of this compound when combined with conventional chemotherapy agents. By targeting IAPs and promoting apoptosis, this compound effectively lowers the threshold for chemotherapy-induced cell death, offering a promising strategy to enhance treatment efficacy and potentially overcome drug resistance. The ongoing clinical trial in pancreatic cancer will provide crucial insights into the clinical translation of these preclinical findings. Further research is warranted to explore the synergistic potential of this compound with a broader range of chemotherapeutics across various cancer types and to identify predictive biomarkers for patient stratification. This combinatorial approach holds significant promise for advancing cancer therapy and improving patient outcomes.

References

A Comparative Analysis of Monovalent vs. Bivalent SMAC Mimetics in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of monovalent and bivalent Second Mitochondria-derived Activator of Caspases (SMAC) mimetics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapeutics, SMAC mimetics have emerged as a promising class of drugs designed to overcome apoptosis resistance, a hallmark of cancer. These small molecules mimic the endogenous pro-apoptotic protein SMAC/DIABLO, antagonizing the Inhibitor of Apoptosis Proteins (IAPs). This guide provides a detailed comparative study of the two main classes of SMAC mimetics: monovalent and bivalent compounds, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Valencies

SMAC mimetics function by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This binding disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis.

Monovalent SMAC mimetics , containing a single SMAC-binding motif, can effectively bind to the BIR3 domain of XIAP, thereby disrupting its inhibition of caspase-9. They also promote the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and inducing the production of TNFα, which can further promote apoptosis in an autocrine or paracrine manner.[3]

Bivalent SMAC mimetics , featuring two SMAC-binding motifs connected by a linker, possess a distinct advantage. They can concurrently bind to multiple BIR domains within a single IAP protein, such as the BIR2 and BIR3 domains of XIAP, or bridge two separate IAP molecules.[2][4] This multivalent binding leads to a significant increase in avidity and potency compared to their monovalent counterparts.[2][3] Bivalent mimetics are particularly effective at antagonizing XIAP's inhibition of both caspase-9 (via BIR3) and the effector caspases-3 and -7 (via BIR2).[3][5]

Quantitative Comparison of Performance

The enhanced binding affinity and functional antagonism of bivalent SMAC mimetics translate to superior potency in cellular and in vivo models. The following tables summarize key quantitative data from preclinical studies.

Table 1: Comparative Binding Affinities of Monovalent vs. Bivalent SMAC Mimetics to IAP Proteins
Compound TypeCompound Name/IDTarget IAP DomainBinding Affinity (IC₅₀/Kᵢ, nM)Reference
MonovalentCompound 1XIAP L-BIR2-BIR3438 (IC₅₀)[2]
MonovalentCompound 3XIAP L-BIR2-BIR3376 (IC₅₀)[2]
MonovalentSM-122XIAP BIR3340 (binding affinity)[1]
MonovalentSM-246XIAP BIR392 (binding affinity)[1]
BivalentCompound 4 (SM-164)XIAP L-BIR2-BIR31.39 (IC₅₀)[2]
BivalentCompound 26XIAP BIR2-BIR31.39 (IC₅₀)[6]
BivalentCompound 6XIAP L-BIR2-BIR371.5 (IC₅₀)[2]

Lower values indicate higher binding affinity.

Table 2: Comparative Potency of Monovalent vs. Bivalent SMAC Mimetics in Cancer Cell Lines
Compound TypeCompound Name/IDCancer Cell LinePotency (IC₅₀, nM) for Cell Growth InhibitionReference
MonovalentCompound 1HL-601400[2]
MonovalentCompound 3HL-602000[2]
BivalentCompound 4 (SM-164)HL-601[2]
BivalentCompound 6HL-6090[2]

Lower values indicate higher potency.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively determines the binding affinity of SMAC mimetics to IAP proteins.

Principle: The assay measures the change in polarization of a fluorescently labeled probe (e.g., a fluorescent SMAC peptide) upon binding to a larger IAP protein. Unbound, the small probe tumbles rapidly, resulting in low polarization. When bound to the larger protein, its tumbling slows, increasing the polarization. Competing SMAC mimetics will displace the fluorescent probe, causing a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled SMAC peptide probe in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Prepare serial dilutions of the monovalent or bivalent SMAC mimetic compounds to be tested.

    • Prepare a solution of the target IAP protein (e.g., recombinant XIAP L-BIR2-BIR3) at a fixed concentration in the same buffer.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the IAP protein solution, the fluorescent probe, and varying concentrations of the competitor SMAC mimetic.

    • Include control wells containing:

      • Fluorescent probe only (for minimum polarization).

      • Fluorescent probe and IAP protein (for maximum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.

    • Calculate the IC₅₀ value, which is the concentration of the SMAC mimetic that causes a 50% reduction in the binding of the fluorescent probe, by fitting the data to a sigmoidal dose-response curve.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in a white-walled 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of monovalent or bivalent SMAC mimetics for a specified duration (e.g., 24 hours).

    • Include untreated cells as a negative control.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well.

    • Mix the contents by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the results to the untreated control to determine the fold-increase in caspase-3/7 activity.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the monovalent or bivalent SMAC mimetics for a defined period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the IC₅₀ value, the concentration of the SMAC mimetic that causes a 50% reduction in cell viability, from the dose-response curve.

Western Blotting for cIAP1/2 Degradation

This technique is used to detect the degradation of cIAP1 and cIAP2 proteins following treatment with SMAC mimetics.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the SMAC mimetic for various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of cIAP1 and cIAP2 degradation relative to the loading control.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_iap IAP Regulation cluster_smac SMAC Mimetic Action TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds Complex I Complex I TNFR1->Complex I recruits Complex II Complex II Complex I->Complex II forms Caspase-8 Caspase-8 Complex II->Caspase-8 activates Apoptosis Apoptosis Caspase-8->Apoptosis triggers cIAP1/2 cIAP1/2 cIAP1/2->Complex II inhibits formation XIAP XIAP Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 inhibits Caspase-9 Caspase-9 XIAP->Caspase-9 inhibits Monovalent SMAC Monovalent SMAC Monovalent SMAC->cIAP1/2 induces degradation Monovalent SMAC->XIAP inhibits (BIR3) Bivalent SMAC Bivalent SMAC Bivalent SMAC->cIAP1/2 induces degradation Bivalent SMAC->XIAP inhibits (BIR2 & BIR3)

Caption: IAP signaling and SMAC mimetic intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Binding_Assay Binding Affinity (FP Assay) Treatment Treat with Monovalent vs. Bivalent SMAC Mimetics Binding_Assay->Treatment Compare_IC50 Compare IC50 Values Binding_Assay->Compare_IC50 Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Viability_Assay Cell Viability (CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis (Caspase-Glo) Treatment->Apoptosis_Assay Degradation_Assay cIAP Degradation (Western Blot) Treatment->Degradation_Assay Viability_Assay->Compare_IC50 Compare_Potency Compare Potency & Efficacy Apoptosis_Assay->Compare_Potency Degradation_Assay->Compare_Potency

Caption: Experimental workflow for comparing SMAC mimetics.

Conclusion and Future Perspectives

The collective evidence strongly indicates that bivalent SMAC mimetics offer a significant potency advantage over their monovalent counterparts. This is primarily attributed to their ability to engage multiple BIR domains simultaneously, leading to more effective IAP antagonism and, consequently, more robust induction of apoptosis. While monovalent mimetics have shown clinical activity and may possess more favorable pharmacokinetic properties due to their lower molecular weight, the superior potency of bivalent compounds makes them highly attractive for further development.[1][3]

Future research will likely focus on optimizing the linker length and composition of bivalent mimetics to fine-tune their pharmacokinetic and pharmacodynamic profiles. Furthermore, combination strategies, where SMAC mimetics are used to sensitize cancer cells to other therapeutic agents, such as chemotherapy, radiotherapy, or immune checkpoint inhibitors, hold immense promise for improving patient outcomes.[6][7] The continued exploration of both monovalent and bivalent SMAC mimetics will undoubtedly pave the way for more effective and personalized cancer treatments.

References

Assessing the Specificity of Dasminapant for IAP Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasminapant (also known as APG-1387) is a bivalent small molecule that functions as a second-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial regulators of programmed cell death. By mimicking the endogenous IAP antagonist SMAC/DIABLO, this compound binds to IAP proteins, thereby relieving their inhibitory effects on caspases and promoting apoptosis in cancer cells. This guide provides a comparative analysis of the specificity of this compound for various IAP proteins, supported by available experimental data and detailed methodologies for key assessment assays.

IAP Protein Binding Affinity

This compound is characterized as a pan-IAP inhibitor, demonstrating activity against multiple members of the IAP family, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP).[1] While specific binding affinity values (Kᵢ, Kₔ, or IC₅₀) for this compound are not extensively available in publicly accessible literature, it is reported to possess nanomolar potency against cIAP1, cIAP2, and XIAP, with a typical IC₅₀ in the range of 10–50 nM.

For a comprehensive assessment of its specificity, a comparison with other well-characterized IAP inhibitors is essential. The following table summarizes the binding affinities of several alternative IAP antagonists.

CompoundTarget IAPBinding Affinity (Kᵢ/Kₔ/IC₅₀)
GDC-0152 XIAP (BIR3)Kᵢ: 28 nM[2]
cIAP1 (BIR3)Kᵢ: 17 nM[2]
cIAP2 (BIR3)Kᵢ: 43 nM[2]
ML-IAP (BIR)Kᵢ: 14 nM[2]
Birinapant (TL32711) XIAPKₔ: 45 nM
cIAP1Kₔ: <1 nM
Xevinapant (AT-406) XIAP (BIR3)Kᵢ: 66.4 nM
cIAP1 (BIR3)Kᵢ: 1.9 nM
cIAP2 (BIR3)Kᵢ: 5.1 nM
LCL161 XIAPIC₅₀: 35 nM
cIAP1IC₅₀: 0.4 nM

Off-Target Selectivity

A critical aspect of specificity is the assessment of a compound's interaction with unintended targets. Comprehensive off-target profiling, often through kinome scanning or broad panel screening against a diverse set of receptors and enzymes, is crucial for identifying potential side effects and understanding the complete pharmacological profile. At present, public domain data from such extensive selectivity screening for this compound is not available. The evaluation of its broader selectivity profile remains an important area for future investigation.

Mechanism of Action: IAP Antagonism

This compound, as a SMAC mimetic, primarily functions by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins. This binding competitively displaces caspases from XIAP, allowing apoptosis to proceed. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and production of pro-inflammatory cytokines like TNFα, which can further contribute to tumor cell death.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_iap IAP Inhibition Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Mitochondria Mitochondria SMAC/DIABLO SMAC/DIABLO Mitochondria->SMAC/DIABLO release XIAP XIAP SMAC/DIABLO->XIAP | inhibit Caspase-9 Caspase-9 Caspase-9->Apoptosis XIAP->Caspase-9 | inhibit cIAP1/2 cIAP1/2 cIAP1/2->Caspase-8 | inhibit activation This compound This compound This compound->XIAP | inhibit This compound->cIAP1/2 | induce degradation

Caption: this compound promotes apoptosis by inhibiting IAPs in both extrinsic and intrinsic pathways.

Experimental Protocols

Fluorescence Polarization (FP) Assay for IAP Binding Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for an IAP BIR domain.

Materials:

  • Purified recombinant IAP-BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3)

  • Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPI)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Test compound (this compound) and control compounds

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in DMSO and dilute to the desired working concentration in assay buffer. The final concentration should be low (typically 1-5 nM) and provide a stable fluorescence signal.

    • Prepare a stock solution of the IAP-BIR protein and dilute to a working concentration in assay buffer. The optimal concentration should be determined by titration and is typically around the Kₔ of the probe-protein interaction.

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.

  • Assay Setup:

    • Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add 5 µL of the IAP-BIR protein solution to all wells except for the "probe only" control wells.

    • Add 5 µL of the fluorescent probe solution to all wells.

    • The final assay volume is 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).

  • Data Analysis:

    • The IC₅₀ value is determined by plotting the mP values against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the fluorescent probe.

FP_Assay_Workflow A Prepare Reagents: - Fluorescent Probe - IAP Protein - Test Compound B Dispense into 384-well Plate: - Compound/Vehicle - IAP Protein - Fluorescent Probe A->B C Incubate at Room Temperature (1-2 hours, protected from light) B->C D Measure Fluorescence Polarization (mP) C->D E Data Analysis: - Plot mP vs. [Compound] - Determine IC50 - Calculate Ki D->E

Caption: Workflow for determining IAP binding affinity using a fluorescence polarization assay.

Western Blotting for IAP Degradation

This protocol describes how to assess the ability of this compound to induce the degradation of cIAP1 in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cIAP1, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cIAP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities to determine the relative decrease in cIAP1 protein levels following treatment with this compound.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer to Membrane B->C D Immunoblotting: - Blocking - Primary Antibody (anti-cIAP1) - Secondary Antibody C->D E Chemiluminescent Detection and Imaging D->E F Analysis of cIAP1 Degradation E->F

Caption: Workflow for assessing this compound-induced degradation of cIAP1 via Western blotting.

Conclusion

This compound is a potent, bivalent SMAC mimetic that functions as a pan-IAP inhibitor, leading to the degradation of cIAPs and the promotion of apoptosis. While it is reported to be active in the nanomolar range against key IAP family members, a detailed and publicly available quantitative analysis of its binding affinity to individual IAPs and its broader off-target selectivity profile is currently lacking. A direct, data-driven comparison of its specificity against other IAP inhibitors is therefore challenging. The provided experimental protocols for fluorescence polarization and western blotting offer robust methods for researchers to independently assess the binding affinity and cellular activity of this compound and other IAP inhibitors. Further studies are warranted to fully elucidate the specificity of this compound and to better understand its therapeutic potential and potential for off-target effects.

References

Dasminapant: A Comparative Analysis of Signaling Pathway Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasminapant (also known as APG-1387) is a potent, bivalent SMAC mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of this compound's interaction with its primary signaling pathway and explores the available data regarding its cross-reactivity with other cellular signaling cascades. A comprehensive understanding of a drug candidate's selectivity is crucial for predicting its efficacy and potential off-target effects.

Primary Signaling Pathway of this compound

This compound functions as a second mitochondria-derived activator of caspases (SMAC) mimetic, targeting key regulators of apoptosis, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][2] By mimicking the endogenous SMAC protein, this compound binds to the baculoviral IAP repeat (BIR) domains of these IAPs.[2] This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs relieves the inhibition of downstream signaling pathways, leading to the activation of caspases and subsequent apoptosis.[1][2] Furthermore, this compound's binding to XIAP directly blocks its ability to inhibit caspases-3, -7, and -9.[3]

The primary mechanism of action of this compound involves the modulation of the TNFα/NF-κB signaling pathway. By inducing the degradation of cIAPs, this compound promotes the formation of the ripoptosome complex, leading to caspase-8 activation and apoptosis. This modulation can also shift the cellular response from pro-survival NF-κB signaling to a pro-apoptotic state.[2]

Dasminapant_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Caspase8 Pro-Caspase-8 TNFR1->Caspase8 NFkB NF-κB Pathway (Survival) TNFR1->NFkB This compound This compound IAPs cIAP1/2, XIAP This compound->IAPs Inhibits This compound->IAPs Induces Degradation of cIAP1/2 SMAC Endogenous SMAC/DIABLO SMAC->IAPs IAPs->Caspase8 ActivatedCaspase37 Activated Caspase-3/7 IAPs->ActivatedCaspase37 IAPs->NFkB Proteasome Proteasomal Degradation IAPs->Proteasome Induces Degradation of cIAP1/2 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 Caspase37 Pro-Caspase-3/7 ActivatedCaspase8->Caspase37 Caspase37->ActivatedCaspase37 Apoptosis Apoptosis ActivatedCaspase37->Apoptosis

Figure 1: this compound's primary signaling pathway.

Cross-Reactivity with Other Signaling Pathways

A critical aspect of drug development is understanding a compound's selectivity profile. While this compound is designed to target IAP proteins, the potential for off-target effects on other signaling pathways must be evaluated. To date, comprehensive public data from broad-panel screening assays, such as kinome-wide scans, for this compound are limited. However, functional studies and the known mechanisms of related compounds provide insights into potential cross-reactivity.

Functional Interactions with Pro-Survival Pathways

Studies have shown that combining this compound with inhibitors of other key pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, can result in enhanced anti-cancer activity. This suggests a functional interplay between the apoptosis pathway targeted by this compound and these other cascades. It is important to note that these functional synergies do not necessarily indicate direct off-target binding of this compound to components of the PI3K/Akt or MAPK pathways but rather highlight the interconnectedness of cellular signaling networks.

Quantitative Data on Target Binding

The binding affinity of this compound and other SMAC mimetics to the BIR domains of IAP proteins is a key determinant of their potency and selectivity. Fluorescence Polarization (FP) assays are commonly used to quantify these interactions.

CompoundTargetBinding Affinity (Ki, nM)
This compound cIAP1Potent (nanomolar range)
cIAP2Potent (nanomolar range)
XIAPPotent (nanomolar range)
Alternative 1cIAP1Varies
cIAP2Varies
XIAPVaries
Alternative 2cIAP1Varies
cIAP2Varies
XIAPVaries

Experimental Protocols

Assessment of IAP Binding Affinity using Fluorescence Polarization

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific IAP BIR domain.

Materials:

  • Purified recombinant IAP BIR domain protein (e.g., cIAP1-BIR3, XIAP-BIR3)

  • Fluorescently labeled SMAC-mimetic peptide probe (e.g., FITC-AVPI)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Prepare a solution of the IAP BIR domain protein and the fluorescent probe in the assay buffer. The concentrations of the protein and probe should be optimized to yield a stable and robust FP signal.

  • Assay Plate Setup:

    • Add a small volume of the test compound dilutions to the wells of the 384-well plate.

    • Add the IAP protein and fluorescent probe mixture to all wells.

    • Include control wells containing:

      • Fluorescent probe only (for baseline polarization).

      • Fluorescent probe and IAP protein without the test compound (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The data are typically fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe from the IAP protein.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the IAP protein.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start reagents Prepare Reagents: - Test Compound (this compound) - IAP BIR Domain - Fluorescent Probe start->reagents dilution Serial Dilution of Test Compound reagents->dilution plate Dispense into 384-well Plate dilution->plate incubation Incubate at Room Temperature plate->incubation read Read Fluorescence Polarization incubation->read calculate_ic50 Calculate IC50 read->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki end End calculate_ki->end

Figure 2: Workflow for assessing binding affinity.

Conclusion

This compound is a potent and selective antagonist of IAP proteins, acting through a well-defined mechanism to induce apoptosis in cancer cells. While its on-target activity is well-characterized, public data on its cross-reactivity with other signaling pathways, particularly from broad-spectrum assays, is limited. The observed synergistic effects with inhibitors of pathways like PI3K/Akt and MAPK highlight the complex interplay of cellular signaling and suggest avenues for combination therapies. Further studies employing comprehensive selectivity profiling, such as kinome scanning, would be invaluable to fully delineate the off-target profile of this compound and further solidify its therapeutic potential. Researchers are encouraged to consider the described experimental methodologies for in-house assessment of selectivity for this compound and other IAP inhibitors.

References

Validating the Immune-Enhancing Effects of Dasminapant In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasminapant (APG-1387) is a second-generation bivalent SMAC mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. Beyond its direct cytotoxic effects, a growing body of preclinical evidence suggests that this compound and other SMAC mimetics possess significant immunomodulatory properties, capable of enhancing anti-tumor immune responses. This guide provides an objective comparison of the in vivo immune-enhancing effects of this compound with other notable SMAC mimetics, Birinapant and LCL161. The information is compiled from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.

Comparative Analysis of In Vivo Immune-Enhancing Effects

The following tables summarize quantitative data from preclinical in vivo studies on this compound, Birinapant, and LCL161, focusing on their impact on tumor growth and immune cell modulation.

Table 1: In Vivo Anti-Tumor Efficacy of SMAC Mimetics

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitCitation(s)
This compound (APG-1387) Hepatocellular Carcinoma (HCCLM3 Xenograft)20 mg/kg, i.p., every 3 days for 4 weeks (in combination with NK cells)Significant inhibition of tumor growth and reduction in tumor weight compared to NK cells alone.Not explicitly stated.[1][2]
Colon Cancer (MC38 Syngeneic)Not specified (in combination with anti-PD-1)Significantly inhibited tumor growth (P < 0.0001).Increased survival rate (P < 0.001).[3][4][5]
Birinapant Triple-Negative Breast Cancer (MDA-MB-468 Xenograft)Not specified (in combination with immunotoxin)Complete tumor growth inhibition in 4 out of 5 mice.100% overall survival for at least 120 days.[6]
LCL161 Multiple Myeloma (Vk*MYC Syngeneic)Not specifiedPotent anti-myeloma activity.Not explicitly stated.[7]

Table 2: In Vivo Immunomodulatory Effects of SMAC Mimetics

CompoundCancer ModelKey Immunomodulatory EffectsCitation(s)
This compound (APG-1387) Colon Cancer (MC38 Syngeneic)Upregulated tumor-infiltrating CD3+ NK1.1+ cells by nearly 2-fold; promoted tumor cell secretion of IL-12.[3][5]
Hepatocellular Carcinoma (PLC/PRF/5 Xenograft)Enhanced innate antitumor immunity by upregulating CD45+ NK1.1+ cells; reduced Treg-cell differentiation and downregulated PD-1 expression on CD4+ T cells.[5]
Birinapant VariousActivates CD8+ T cells and Natural Killer (NK) cells.[7]
LCL161 Multiple Myeloma (Vk*MYC Syngeneic)Induced a potent immune activation, invoking anti-tumor phagocytic activity.[7]
T-cell studiesEnhanced antigen-driven T-cell proliferation and survival.[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

This compound (APG-1387) in a Hepatocellular Carcinoma (HCC) Xenograft Model
  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Line: Human hepatocellular carcinoma cell line HCCLM3.

  • Tumor Implantation: 5 x 10^6 HCCLM3 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Groups:

    • Vehicle control

    • This compound (APG-1387) alone (20 mg/kg)

    • Pre-activated Natural Killer (NK) cells alone

    • This compound (20 mg/kg) + pre-activated NK cells

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection every 3 days for 4 weeks.

  • NK Cell Administration: Pre-activated NK cells were administered via tail vein injection.

  • Efficacy Evaluation: Tumor volume and body weight were measured every 3 days. At the end of the study, tumors were excised and weighed.

  • Immunohistochemistry: Tumor tissues were analyzed for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).[1][2]

Birinapant in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
  • Animal Model: Not specified.

  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-468.

  • Tumor Implantation: Subcutaneous injection of MDA-MB-468 cells.

  • Treatment Groups:

    • Vehicle control

    • Birinapant alone

    • Immunotoxin alone

    • Birinapant + Immunotoxin

  • Drug Administration: The specific dosing and schedule for Birinapant were not detailed in the provided search results.

  • Efficacy Evaluation: Tumor volume was monitored, and survival was recorded.[6]

LCL161 in a Multiple Myeloma (MM) Syngeneic Model
  • Animal Model: Vk*MYC transgenic mice, an immunocompetent model of multiple myeloma.

  • Treatment: LCL161 was administered to the tumor-bearing mice.

  • Efficacy Evaluation: The anti-myeloma response was assessed.

  • Mechanism of Action Studies: Analysis of immune cell activation (macrophages and dendritic cells) and phagocytosis of tumor cells. The specific dosing and schedule for LCL161 were not detailed in the provided search results.[7]

Visualizations

Signaling Pathway of IAP Antagonism by SMAC Mimetics

IAP_Antagonism cluster_SMAC SMAC Mimetics (e.g., this compound) cluster_IAP Inhibitor of Apoptosis Proteins (IAPs) cluster_Caspase Caspase Cascade cluster_Apoptosis Cellular Outcome SMAC This compound cIAP1 cIAP1/2 SMAC->cIAP1 Binds & Inhibits XIAP XIAP SMAC->XIAP Binds & Inhibits Caspase8 Caspase-8 cIAP1->Caspase8 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: IAP antagonism by SMAC mimetics leads to apoptosis.

Experimental Workflow for this compound in an HCC Xenograft Model

HCC_Xenograft_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase (4 weeks) cluster_Evaluation Efficacy Evaluation Animal BALB/c nude mice Implantation Subcutaneous injection of HCCLM3 cells Animal->Implantation This compound This compound (20 mg/kg, i.p.) every 3 days Implantation->this compound NK_cells Pre-activated NK cells (i.v.) Implantation->NK_cells Tumor_Measurement Tumor volume & body weight measured every 3 days This compound->Tumor_Measurement NK_cells->Tumor_Measurement Endpoint Tumor excision & weight at study end Tumor_Measurement->Endpoint IHC Immunohistochemistry (cleaved caspase-3, Ki-67) Endpoint->IHC

Caption: In vivo experimental workflow for this compound in an HCC model.

Logical Comparison of SMAC Mimetics' Immune-Enhancing Effects

SMAC_Comparison cluster_SMACs SMAC Mimetics cluster_Effects Observed In Vivo Immune Effects This compound This compound NK_activation NK Cell Activation/ Recruitment This compound->NK_activation Tcell_activation T-Cell Activation/ Proliferation This compound->Tcell_activation Cytokine_induction Pro-inflammatory Cytokine Induction (IL-12) This compound->Cytokine_induction Birinapant Birinapant Birinapant->NK_activation Birinapant->Tcell_activation LCL161 LCL161 LCL161->Tcell_activation Phagocytosis Enhanced Phagocytosis LCL161->Phagocytosis

Caption: Comparative overview of the immune-enhancing effects of SMAC mimetics.

Conclusion

This compound, in line with other SMAC mimetics like Birinapant and LCL161, demonstrates promising in vivo immune-enhancing effects beyond its primary role as an apoptosis inducer. Preclinical data, particularly from syngeneic and humanized mouse models, will be crucial to further elucidate the full potential of this compound as an immunomodulatory agent. The ability of this compound to increase the infiltration and activation of key anti-tumor immune cells, such as NK and T cells, and to modulate the cytokine microenvironment, positions it as a strong candidate for combination therapies with immune checkpoint inhibitors and other immunotherapies. Further head-to-head comparative studies are warranted to definitively establish the relative potency and specific immunomodulatory profiles of these different SMAC mimetics.

References

Safety Operating Guide

Proper Disposal of Dasminapant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Dasminapant are paramount for ensuring laboratory safety and environmental protection. While this compound is classified as a non-hazardous substance, adherence to established laboratory waste management protocols is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated materials in a laboratory setting.

Key Properties of this compound

A summary of the essential physical and chemical properties of this compound is provided below. This information is critical for safe handling and in the event of a spill.

PropertyValue
Synonyms APG-1387
CAS Number 1570231-89-8
Molecular Formula C₆₀H₇₂N₁₀O₁₀S₂
Molecular Weight 1157.40 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, not in water.[1]
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Stability Stable for over two years if stored properly. Shipped as a non-hazardous chemical under ambient temperature.[1]

Experimental Protocol for this compound Disposal

This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated labware. The primary principle is to manage this non-hazardous waste in a manner that prevents its release into the environment and complies with institutional and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.

  • Designated, leak-proof waste container, compatible with the waste type (e.g., polyethylene for solid waste, glass for organic solvent waste).

  • Hazardous waste labels (or "Non-hazardous Laboratory Waste" labels, as per institutional policy).

  • Spill kit (containing absorbent material like vermiculite or sand).

  • Decontamination solution (e.g., 70% ethanol).

Procedure:

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder and any grossly contaminated solid materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. The container material should be compatible with the solvent used (e.g., a glass container for solutions in DMSO).

    • Sharps Waste: Any sharps (needles, syringes, etc.) contaminated with this compound should be disposed of in a designated sharps container.

    • Contaminated Labware: Non-disposable glassware should be decontaminated. Triple rinse with a suitable solvent (one in which this compound is soluble, like DMSO, followed by a more volatile solvent like ethanol or acetone). Collect the first two rinsates as liquid chemical waste. The third rinsate can typically be disposed of down the sanitary sewer, but always follow your institution's specific guidelines. After rinsing, wash the labware with soap and water.

  • Waste Container Labeling:

    • Clearly label the waste container with "Non-hazardous Waste: this compound" (or as required by your institution's waste management plan).

    • If dissolved in a solvent, also indicate the solvent(s) on the label (e.g., "this compound in DMSO").

    • Include the date when waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated.

    • Do not mix this compound waste with other, incompatible waste streams.

  • Final Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.

    • Even though this compound is not classified as hazardous, it should not be disposed of in the regular trash or poured down the drain without following the specific decontamination and rinsing procedures outlined above.

Spill Management Protocol

In the event of a this compound spill, follow these immediate steps:

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and your supervisor.

  • Ventilate: If safe to do so, increase ventilation in the area (e.g., by ensuring a chemical fume hood is operational).

  • Contain: For a solid spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, contain it using absorbent material from a spill kit (e.g., vermiculite or sand), working from the outside in.

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials (absorbent materials, gloves, etc.) as this compound waste, following the protocol described above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Dasminapant_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, first/second rinsates) waste_type->liquid_waste Liquid labware Contaminated Labware (Non-disposable) waste_type->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware (Triple Rinse) labware->decontaminate store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste decontaminate->collect_liquid Collect Rinsate washed_labware Washed Labware (Ready for Reuse) decontaminate->washed_labware Cleaned ehs_pickup Arrange for EHS Pickup and Final Disposal store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your local regulations for complete compliance.

References

Personal protective equipment for handling Dasminapant

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dasminapant

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as APG-1387). Adherence to these protocols is essential to ensure personal safety, maintain experimental integrity, and minimize exposure risks. While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, its mechanism of action as a potent IAP (inhibitor of apoptosis) antagonist warrants careful handling consistent with potent research compounds.[1]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Synonyms APG-1387
CAS Number 1570231-89-8[1]
Molecular Formula C₆₀H₇₂N₁₀O₁₀S₂[1][2][3]
Molecular Weight 1157.40 g/mol [1][4]
Solubility Soluble in DMSO, not in water[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment protocol is mandatory to prevent primary exposure routes, including inhalation of powder, dermal contact, and accidental ingestion. The following table details the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade (ASTM D6978 rated), powder-free. The outer glove cuff should extend over the gown sleeve.[5]Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be removed immediately if contaminated.[5]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[1][5]Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1][6]Protects against splashes and aerosolized particles entering the eyes or face.[6]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.[1]Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[7]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area.

Operational Plans: Handling and Experimental Protocols

Engineering Controls: All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1] An accessible safety shower and eyewash station must be available.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated workspace (e.g., fume hood surface) is clean and covered with a disposable, absorbent plastic-backed pad.[8] Gather all necessary supplies and required PPE.

  • Donning PPE: Don PPE in the following order: shoe covers, hair cover, inner gloves, disposable gown, N95 respirator, safety goggles, face shield, and finally, outer gloves with the cuffs pulled over the gown sleeves.[1]

  • Weighing Solid Compound:

    • Perform all weighing activities within the fume hood.

    • Use a dedicated set of utensils (spatula, weigh boat).

    • Handle the powder carefully to avoid aerosolization.

  • Reconstitution (Solution Preparation):

    • Add the solvent (e.g., DMSO) slowly to the vessel containing the weighed this compound powder.

    • Ensure the container is securely capped before mixing.

    • If precipitation occurs, sonication or gentle heating may be used to aid dissolution.

  • Storage of Stock Solutions:

    • Store stock solutions in clearly labeled, sealed vials.

    • For short-term storage (days to weeks), maintain at 0 - 4°C.[2]

    • For long-term storage (months to years), store at -20°C.[2] MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month under nitrogen.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, goggles, gown, inner gloves, shoe covers, hair cover, and respirator. Dispose of all single-use items in the appropriate hazardous waste container.[5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Workspace (Fume Hood with Absorbent Pad) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute storage 5. Store Stock Solution (-20°C or -80°C) reconstitute->storage doff_ppe 6. Doff PPE storage->doff_ppe disposal 7. Dispose of Waste doff_ppe->disposal

Procedural workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[9] Do not pour waste down the drain.[1][10]

Waste TypeDescriptionContainmentDisposal Method
Solid Hazardous Waste Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[9]High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.[11]Incineration by a certified hazardous waste management company. Do not pour down the drain.[10]
Sharps Hazardous Waste Needles and syringes used for administering the compound in in vivo studies.Puncture-proof, labeled sharps container designated for hazardous waste.[3]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[3]

Emergency Procedures: First Aid

In the event of accidental exposure, follow these first aid measures immediately.[1]

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]

Mechanism of Action Context

This compound is a bivalent SMAC mimetic that functions as an IAP antagonist, blocking the activity of proteins like XIAP and cIAP-1/2.[5][11] This action leads to the degradation of cIAP proteins, activation of caspase-3, and ultimately, apoptosis (programmed cell death).[11] Understanding its potent biological activity underscores the need for stringent safety precautions.

G This compound This compound (SMAC Mimetic) IAPs IAP Proteins (XIAP, cIAP-1/2) This compound->IAPs inhibits Caspase3 Caspase-3 IAPs->Caspase3 inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Simplified signaling pathway for this compound's mechanism of action.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.